molecular formula C6H12O4 B1674968 (S)-Mevalonic acid CAS No. 32451-23-3

(S)-Mevalonic acid

Numéro de catalogue: B1674968
Numéro CAS: 32451-23-3
Poids moléculaire: 148.16 g/mol
Clé InChI: KJTLQQUUPVSXIM-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-mevalonic acid is the (S)-enantiomer of mevalonic acid. It is a conjugate acid of a (S)-mevalonate. It is an enantiomer of a (R)-mevalonic acid.
This compound has been reported in Brassica napus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S)-3,5-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLQQUUPVSXIM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCO)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186187
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32451-23-3
Record name (3S)-3,5-Dihydroxy-3-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32451-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Mevalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 3,5-dihydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Insignificance of (S)-Mevalonic Acid and the Paramount Importance of its (R)-Enantiomer in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the biological significance of mevalonic acid, with a crucial clarification regarding its stereochemistry. It is exclusively the (R)-enantiomer of mevalonic acid that serves as a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade essential for the synthesis of a vast array of critical biomolecules. The (S)-enantiomer of mevalonic acid is biologically inert and does not participate in this pathway. This document will provide an in-depth exploration of the mevalonate pathway, its regulation, the diverse functions of its products, and its implications in health and disease. Detailed experimental protocols for key assays and quantitative data on pathway components are also presented to support researchers in this field.

Introduction: The Stereospecificity of the Mevalonate Pathway

Mevalonic acid is a chiral molecule existing in two mirror-image forms, or enantiomers: (R)-mevalonic acid and (S)-mevalonic acid. In the realm of biological systems, such stereochemical distinctions are often absolute. The enzymes of the mevalonate pathway exhibit strict stereospecificity, exclusively recognizing and processing (R)-mevalonic acid.[1] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme of the pathway, stereospecifically reduces HMG-CoA to produce only (R)-mevalonate.[2] Consequently, this compound has no known biological significance within this central metabolic route. Therefore, for the remainder of this guide, any reference to "mevalonic acid" in a biological context implies the (R)-enantiomer.

The mevalonate pathway, also known as the isoprenoid pathway, is a nearly universal metabolic route found in eukaryotes, archaea, and some bacteria.[3] It is responsible for the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These molecules are the fundamental precursors for the synthesis of over 30,000 distinct isoprenoid compounds, which include cholesterol, steroid hormones, coenzyme Q10, dolichols, and prenylated proteins.[3]

The Mevalonate Pathway: A Step-by-Step Overview

The mevalonate pathway can be broadly divided into two stages: the synthesis of mevalonate from acetyl-CoA and the subsequent conversion of mevalonate into IPP and DMAPP.

From Acetyl-CoA to (R)-Mevalonate

The initial steps of the pathway occur in the cytosol and involve the sequential condensation of three acetyl-CoA molecules to form HMG-CoA.[4] This is followed by the critical, rate-limiting step catalyzed by HMG-CoA reductase.

  • Step 1: Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase.

  • Step 2: HMG-CoA synthesis: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by HMG-CoA synthase.[5]

  • Step 3: (R)-Mevalonate synthesis: HMG-CoA is reduced to (R)-mevalonate by HMG-CoA reductase, utilizing two molecules of NADPH as the reducing agent.[6] This is the committed and primary regulatory point of the mevalonate pathway.[6]

From (R)-Mevalonate to Isoprenoid Precursors

The subsequent steps involve the phosphorylation and decarboxylation of (R)-mevalonate to produce the five-carbon isoprenoid precursors.

  • Step 4: Mevalonate-5-phosphate formation: Mevalonate kinase catalyzes the phosphorylation of the C5 hydroxyl group of (R)-mevalonate, using ATP to form mevalonate-5-phosphate.

  • Step 5: Mevalonate-5-pyrophosphate formation: Phosphomevalonate kinase catalyzes a second phosphorylation at the C5 position, converting mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again utilizing ATP.

  • Step 6: Isopentenyl pyrophosphate (IPP) formation: Mevalonate-5-pyrophosphate is decarboxylated by mevalonate pyrophosphate decarboxylase in an ATP-dependent reaction to yield isopentenyl pyrophosphate (IPP).

  • Step 7: Dimethylallyl pyrophosphate (DMAPP) formation: IPP is reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.

The following diagram illustrates the core mevalonate pathway leading to the synthesis of IPP and DMAPP.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_lower Lower Mevalonate Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase hmg_coa_synthase_in Acetyl-CoA hmg_coa_synthase_in->hmg_coa mevalonate (R)-Mevalonic Acid hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting) mvp Mevalonate-5-P mevalonate->mvp Mevalonate kinase mvpp Mevalonate-5-PP mvp->mvpp Phosphomevalonate kinase ipp Isopentenyl-PP (IPP) mvpp->ipp Mevalonate-PP decarboxylase dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp IPP isomerase isoprenoids Isoprenoids (Cholesterol, CoQ10, etc.) ipp->isoprenoids To Isoprenoid Synthesis dmapp->isoprenoids To Isoprenoid Synthesis

Figure 1: The Mevalonate Pathway for Isoprenoid Biosynthesis.

Biological Significance of Mevalonate Pathway Products

The end-products of the mevalonate pathway, derived from IPP and DMAPP, are a diverse group of molecules with critical cellular functions.

  • Sterols (e.g., Cholesterol): Cholesterol is an essential component of mammalian cell membranes, modulating their fluidity and permeability. It is also the precursor for the synthesis of steroid hormones (e.g., testosterone, estrogen), bile acids, and vitamin D.[4]

  • Non-Sterol Isoprenoids:

    • Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria, essential for cellular respiration and ATP production.

    • Dolichol: A lipid carrier involved in the N-linked glycosylation of proteins in the endoplasmic reticulum.

    • Heme A: A component of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.

    • Isopentenyladenine: A modified base found in certain transfer RNAs (tRNAs), which is important for the accuracy of protein synthesis.

    • Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): These isoprenoid intermediates are crucial for a post-translational modification called protein prenylation.[7] Prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to cysteine residues of specific proteins, such as small GTPases of the Ras, Rho, and Rab families.[8] This modification is essential for the proper membrane localization and function of these signaling proteins, which regulate processes like cell growth, differentiation, and cytoskeletal organization.[8]

Regulation of the Mevalonate Pathway

The flux through the mevalonate pathway is tightly regulated to meet cellular demands for its products while preventing the toxic accumulation of intermediates. This regulation occurs at multiple levels, primarily centered on HMG-CoA reductase.

  • Transcriptional Control: The expression of the HMG-CoA reductase gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they bind to the sterol regulatory element (SRE) in the promoter of the HMG-CoA reductase gene, upregulating its transcription.[3][4]

  • Post-Translational Regulation of HMG-CoA Reductase:

    • Degradation: High levels of sterols promote the ubiquitination and subsequent proteasomal degradation of HMG-CoA reductase.

    • Phosphorylation: HMG-CoA reductase can be inactivated by phosphorylation, a process regulated by cellular energy status through AMP-activated protein kinase (AMPK).[6]

  • Feedback Inhibition: Downstream products of the pathway, such as FPP and GGPP, can allosterically inhibit HMG-CoA reductase.

The following diagram illustrates the regulatory mechanisms of the mevalonate pathway.

Regulation_Mevalonate_Pathway cluster_pathway Mevalonate Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa Multiple Steps mevalonate (R)-Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids (FPP, GGPP) mevalonate->isoprenoids Multiple Steps cholesterol Cholesterol isoprenoids->cholesterol isoprenoids->inhibition Feedback Inhibition srebp SREBP Activation cholesterol->srebp Low levels activate degradation Proteasomal Degradation cholesterol->degradation High levels promote hmgcr_gene HMGCR Gene srebp->hmgcr_gene Upregulates Transcription hmgcr_protein HMG-CoA Reductase (Protein) hmgcr_gene->hmgcr_protein Translation degradation->hmgcr_protein Degrades inhibition->hmgcr_protein

Figure 2: Regulation of the Mevalonate Pathway.

Quantitative Data

Precise quantification of mevalonate pathway intermediates and enzyme kinetics is crucial for understanding its regulation and for the development of therapeutic inhibitors.

Table 1: Kinetic Parameters of Key Human Mevalonate Pathway Enzymes

EnzymeSubstrateKm (µM)Vmax or kcatReference(s)
HMG-CoA ReductaseHMG-CoA4-[9]
HMG-CoA ReductaseNADPH28.9 ± 5.16.85 ± 0.3 s-1[10]
Mevalonate KinaseDL-Mevalonate2437 units/mg
Mevalonate KinaseATP7437 units/mg

Note: Kinetic parameters can vary depending on the experimental conditions and the specific isoform of the enzyme.

Table 2: Intracellular Concentrations of Mevalonate Pathway Intermediates in Mammalian Cells

MetaboliteCell TypeConcentration (pmol/106 cells)Reference(s)
Farnesyl Pyrophosphate (FPP)NIH3T3 cells0.125 ± 0.010[11]
Geranylgeranyl Pyrophosphate (GGPP)NIH3T3 cells0.145 ± 0.008[11]

Note: Intracellular metabolite concentrations are highly dynamic and can vary significantly with cell type, metabolic state, and environmental conditions.

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol describes a common method for measuring HMG-CoA reductase activity by monitoring the consumption of NADPH spectrophotometrically.

Materials:

  • Cell or tissue lysate containing HMG-CoA reductase

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

  • HMG-CoA solution

  • NADPH solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer and the cell lysate.

  • Initiate the reaction by adding a known concentration of HMG-CoA and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the HMG-CoA reductase activity.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (6220 M-1cm-1).

The following diagram outlines the general workflow for an HMG-CoA reductase activity assay.

HMGCR_Assay_Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate prepare_reaction Prepare Reaction Mixture (Buffer, Lysate) prepare_lysate->prepare_reaction add_substrates Add HMG-CoA and NADPH prepare_reaction->add_substrates measure_absorbance Monitor Absorbance at 340 nm (Kinetic Read) add_substrates->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Figure 3: HMG-CoA Reductase Activity Assay Workflow.
Analysis of Protein Prenylation

Protein prenylation can be assessed through various methods, including metabolic labeling and Western blotting.

Metabolic Labeling with [³H]-Mevalonic Acid:

  • Culture cells in the presence of [³H]-mevalonic acid.

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Detect radiolabeled (prenylated) proteins by autoradiography.

Western Blotting for Prenylation-Dependent Mobility Shift:

  • Treat cells with or without a prenylation inhibitor (e.g., a statin or a specific farnesyltransferase or geranylgeranyltransferase inhibitor).

  • Lyse the cells and separate proteins by SDS-PAGE.

  • Perform a Western blot using an antibody specific to the protein of interest.

  • Unprenylated proteins often exhibit a slight increase in electrophoretic mobility (appear as a lower molecular weight band) compared to their prenylated counterparts.

Implications in Health and Disease

The central role of the mevalonate pathway in cellular physiology makes it a critical player in various pathological conditions and a prime target for therapeutic intervention.

  • Cardiovascular Disease: The most well-known clinical application related to the mevalonate pathway is the use of statins to lower cholesterol levels and reduce the risk of cardiovascular disease. Statins are competitive inhibitors of HMG-CoA reductase.[6]

  • Cancer: The mevalonate pathway is often upregulated in cancer cells to support their high proliferation rates and the demand for membrane components and signaling molecules.[4] The pathway's products, particularly prenylated proteins like Ras and Rho GTPases, are critical for oncogenic signaling.[8] Consequently, inhibitors of the mevalonate pathway, including statins and specific prenyltransferase inhibitors, are being investigated as potential anti-cancer agents.

  • Inflammatory and Autoimmune Disorders: The mevalonate pathway is implicated in inflammatory processes. Genetic defects in mevalonate kinase, the second enzyme in the pathway, lead to a rare autoinflammatory disease called mevalonic aciduria.

Conclusion

References

A Deep Dive into the Stereochemistry of Mevalonic Acid: (R)- vs. (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid (MVA), a pivotal molecule in cellular metabolism, serves as the cornerstone of the mevalonate (B85504) pathway, a fundamental biosynthetic route responsible for the production of a vast array of vital compounds, including cholesterol, steroid hormones, and non-sterol isoprenoids. The presence of a chiral center at the C3 position of its pentanoic acid chain gives rise to two stereoisomers: (R)-mevalonic acid and (S)-mevalonic acid. This technical guide provides a comprehensive exploration of the stereochemical nuances of these enantiomers, their differential biological activities, and the experimental methodologies employed to distinguish and characterize them. A thorough understanding of this stereoselectivity is paramount for researchers in drug development and metabolic studies, particularly in the context of targeting the mevalonate pathway for therapeutic intervention.

The Primacy of (R)-Mevalonic Acid in Biology

The biological significance of mevalonic acid is almost exclusively attributed to its (R)-enantiomer.[1] The enzymes of the mevalonate pathway exhibit a high degree of stereospecificity, recognizing and processing only (R)-mevalonic acid.[2] The initial and rate-limiting step of this pathway is the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to (R)-mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase.[3] This enzymatic stereoselectivity dictates that only the (R)-form is channeled into the downstream synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for all isoprenoids.

In stark contrast, this compound is biologically inert within the canonical mevalonate pathway. It is not recognized as a substrate by the key downstream enzyme, mevalonate kinase, and therefore does not contribute to the biosynthesis of isoprenoids.

Quantitative Analysis of Biological Activity

Parameter(R)-Mevalonic AcidThis compoundSource OrganismReference
Substrate for Mevalonate Kinase YesNoEukaryotes, Archaea, some Bacteria[2]
Km for Mevalonate Kinase (DL-MVA) 3.6 ± 0.5 µMNot a substrateRat Ovary[5]

Note: The Km value presented is for the racemic mixture (DL-Mevalonic Acid). Given the stereospecificity of the enzyme, this value primarily reflects the binding affinity for the (R)-enantiomer.

Signaling Pathways and Logical Relationships

The central role of (R)-mevalonic acid in the mevalonate pathway is a critical aspect of cellular signaling and metabolism. This pathway's products are not only essential for membrane integrity and hormone production but are also involved in post-translational modifications of proteins, such as prenylation, which is crucial for the function of small GTPases involved in signal transduction.

The following diagram illustrates the stereospecificity of the mevalonate pathway, highlighting the exclusive role of the (R)-enantiomer.

Mevalonate_Pathway cluster_upper Upper Mevalonate Pathway cluster_stereoisomers Mevalonic Acid Enantiomers cluster_lower Lower Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA (R)-Mevalonic Acid (R)-Mevalonic Acid HMG-CoA->(R)-Mevalonic Acid HMG-CoA Reductase (Stereospecific Reduction) Mevalonate-5-Phosphate Mevalonate-5-Phosphate (R)-Mevalonic Acid->Mevalonate-5-Phosphate Mevalonate Kinase (Stereospecific Phosphorylation) This compound This compound No Further Metabolism No Further Metabolism This compound->No Further Metabolism Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate-5-Phosphate->Isopentenyl Pyrophosphate (IPP)

Stereospecificity of the Mevalonate Pathway.

Experimental Protocols

Enantioselective Synthesis of (R)- and this compound

A robust method for the enantioselective synthesis of both (R)- and this compound is crucial for their biological evaluation. The following protocol is a summary of a recently developed method.[3]

Workflow for Enantioselective Synthesis:

Synthesis_Workflow Isoprenol Isoprenol Epoxidation Enantioselective Epoxidation (Zr-catalyst with L-DIPT or D-DIPT) Isoprenol->Epoxidation Chiral_Epoxide Chiral Epoxide ((R)- or (S)-form) Epoxidation->Chiral_Epoxide Ring_Opening Cyanide Ring Opening Chiral_Epoxide->Ring_Opening Nitrile_Intermediate Nitrile Intermediate Ring_Opening->Nitrile_Intermediate Hydrolysis Base-catalyzed Hydrolysis Nitrile_Intermediate->Hydrolysis Final_Product (R)- or this compound Hydrolysis->Final_Product

Workflow for the enantioselective synthesis of mevalonic acid.

Methodology:

  • Enantioselective Epoxidation: Isoprenol is subjected to an enantioselective epoxidation using a zirconium catalyst with either L-diisopropyl tartrate (L-DIPT) to yield the (R)-epoxide or D-DIPT for the (S)-epoxide.[3]

  • Cyanide Ring Opening: The resulting chiral epoxide undergoes a regioselective ring-opening reaction with a cyanide source, such as sodium cyanide.

  • Nitrile Hydrolysis: The nitrile intermediate is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid, (R)- or this compound.

  • Purification: The final product is purified using standard chromatographic techniques.

Non-Radioactive Mevalonate Kinase Activity Assay

This assay provides a method to determine the activity of mevalonate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase.

  • Substrate Addition: Add a known concentration of either purified (R)-mevalonic acid or this compound to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding a purified preparation of mevalonate kinase.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of NADH oxidation to determine the mevalonate kinase activity. The activity is expected to be observed only in the presence of (R)-mevalonic acid.

Chiral HPLC Separation of Mevalonic Acid Enantiomers

The separation of (R)- and this compound is essential for their individual analysis and for assessing the enantiomeric purity of synthetic preparations. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX or QD-AX), are effective for this purpose.[6]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a polar organic solvent such as methanol, with an acidic additive (e.g., acetic acid or formic acid) to ensure the analyte is in the correct ionic form for interaction with the stationary phase.

  • Sample Preparation: Dissolve the mevalonic acid sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

  • Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereochemistry of mevalonic acid is a critical determinant of its biological function. Only the (R)-enantiomer is a substrate for the enzymes of the mevalonate pathway, making it the sole precursor for the vast array of isoprenoids essential for cellular life. The (S)-enantiomer, in contrast, is biologically inactive in this context. This profound stereoselectivity underscores the importance of utilizing enantiomerically pure forms of mevalonic acid in research and drug development. The experimental protocols outlined in this guide provide a framework for the synthesis, enzymatic analysis, and chiral separation of (R)- and this compound, enabling researchers to further investigate the intricacies of the mevalonate pathway and its role in health and disease.

References

A Historical Perspective on the Discovery of the Mevalonate Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (B85504) pathway, a cornerstone of isoprenoid biosynthesis, is a fundamental metabolic route in eukaryotes, archaea, and some bacteria. Its elucidation represents a landmark achievement in biochemistry, revealing the intricate steps from the simple two-carbon unit, acetyl-CoA, to a vast array of vital molecules including cholesterol, steroid hormones, and non-sterol isoprenoids. This technical guide provides a comprehensive historical perspective on the discovery of this pathway, detailing the key experiments, methodologies, and quantitative data that paved the way for our current understanding. This journey not only highlights the intellectual prowess of the scientists involved but also offers valuable insights into the experimental approaches that continue to shape modern biochemical research.

The Genesis of an Idea: Acetate (B1210297) as the Building Block

The story of the mevalonate pathway begins with the quest to understand the origin of the complex carbon skeleton of cholesterol. In the early 1940s, Konrad Bloch, in collaboration with David Rittenberg, embarked on a series of groundbreaking experiments employing isotopic tracers, a revolutionary technique at the time pioneered by Rudolf Schoenheimer.[1][2] Their pivotal work established that the two-carbon molecule, acetic acid, serves as the fundamental building block for the entire cholesterol molecule.[1]

Key Experiment: Isotopic Labeling to Trace the Origin of Cholesterol Carbons

Objective: To determine if acetate is a precursor for cholesterol biosynthesis.

Methodology: Bloch and Rittenberg utilized deuterium (B1214612) (²H), a stable isotope of hydrogen, and later the radioactive isotope carbon-14 (B1195169) (¹⁴C), to label acetate molecules.[3][4]

  • Preparation of Labeled Acetate: Acetate was synthesized with either deuterium or ¹⁴C incorporated into its methyl or carboxyl group.

  • Animal Studies: The labeled acetate was administered to rats or mice through their diet or via injection.[3]

  • Isolation of Cholesterol: After a period of time, the animals were sacrificed, and cholesterol was isolated from their tissues, primarily the liver, through a series of extraction and purification steps.

  • Isotopic Analysis: The isolated cholesterol was then analyzed for the presence of the isotopic label. For deuterium, this was done using mass spectrometry. For ¹⁴C, a Geiger-Müller counter was used to detect radioactivity.[5]

Results: The experiments demonstrated that both the carbon and hydrogen atoms of the administered acetate were incorporated into the newly synthesized cholesterol molecules.[4][5] This provided unequivocal evidence that acetate is a major precursor in cholesterol biosynthesis.

The Search for Intermediates: Unraveling the Pathway

With acetate established as the starting material, the next challenge was to identify the intermediate compounds formed during its conversion to cholesterol. This endeavor was pursued by several research groups, with significant contributions from Feodor Lynen and his colleagues. Lynen's work on "activated acetic acid," or acetyl-CoA, was crucial in understanding the initial steps of the pathway.[6][7] He demonstrated that acetyl-CoA is the form in which acetate enters the biosynthetic route.[8]

The Discovery of a Key Intermediate: Mevalonic Acid

A major breakthrough came in 1956 from the laboratory of Karl Folkers at Merck.[9] While searching for a growth factor for the bacterium Lactobacillus acidophilus, they isolated a novel compound which they named mevalonic acid.[10][11][12] This discovery was pivotal as it was soon demonstrated that mevalonic acid is a direct and efficient precursor of cholesterol.

Key Experiment: The Lactobacillus acidophilus Bioassay for Mevalonic Acid

Objective: To identify and isolate a growth factor for Lactobacillus acidophilus.

Methodology: This bioassay was instrumental in the discovery of mevalonic acid.

  • Microorganism: A specific strain of Lactobacillus acidophilus (ATCC 4356) that requires an external source of an acetate-replacing factor for growth was used.[13][14]

  • Culture Medium: A defined growth medium lacking the essential growth factor was prepared. This typically included a carbon source (like glucose), vitamins, minerals, and amino acids, but was deficient in the factor that could be replaced by acetate.

  • Assay Procedure:

    • Various fractions from natural sources (such as dried distillers' solubles) were added to the culture tubes containing the basal medium.

    • The tubes were then inoculated with a standardized culture of Lactobacillus acidophilus ATCC 4356.[15][16]

    • The cultures were incubated under controlled conditions (e.g., 37°C for 24-48 hours).

    • Bacterial growth was measured by turbidimetry (measuring the cloudiness of the culture) or by titrating the amount of lactic acid produced.

  • Purification: The fraction that showed the highest growth-promoting activity was subjected to further purification steps, ultimately leading to the isolation of crystalline mevalonic acid.[10]

Results: Mevalonic acid was identified as the potent growth factor for Lactobacillus acidophilus. Subsequent studies using radiolabeled mevalonic acid confirmed its rapid and efficient conversion to cholesterol in animal tissues, establishing it as a key intermediate in the pathway.

The Rate-Limiting Step: Discovery of HMG-CoA Reductase and its Inhibition

The elucidation of the steps leading from acetyl-CoA to mevalonic acid revealed the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme responsible for the conversion of HMG-CoA to mevalonate, HMG-CoA reductase, was identified as the rate-limiting enzyme of the entire cholesterol biosynthetic pathway. This discovery was a critical turning point, as it presented a prime target for pharmacological intervention to lower cholesterol levels.

In the 1970s, Akira Endo, a Japanese biochemist, embarked on a systematic search for microbial metabolites that could inhibit HMG-CoA reductase.[17] His efforts led to the discovery of compactin (later named mevastatin) from the fungus Penicillium citrinum, the first identified HMG-CoA reductase inhibitor.[18][19] This pioneering work laid the foundation for the development of the statin class of drugs, which have revolutionized the treatment of hypercholesterolemia.

Key Experiment: Assay for HMG-CoA Reductase Activity

Objective: To measure the enzymatic activity of HMG-CoA reductase and to screen for inhibitors.

Methodology: The early assays for HMG-CoA reductase activity were based on spectrophotometric or radioisotopic methods.

  • Enzyme Preparation: HMG-CoA reductase was typically isolated from rat liver microsomes.

  • Spectrophotometric Assay:

    • The assay mixture contained the enzyme preparation, the substrate HMG-CoA, and the co-factor NADPH.

    • The activity of the enzyme was determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.[12][20][21][22]

    • To screen for inhibitors, various compounds were added to the assay mixture, and the reduction in the rate of NADPH oxidation was measured.

  • Radioisotopic Assay:

    • Radiolabeled [¹⁴C]HMG-CoA was used as the substrate.

    • After incubation with the enzyme, the product, [¹⁴C]mevalonate, was separated from the unreacted substrate using techniques like thin-layer chromatography.

    • The amount of radioactivity in the mevalonate spot was then quantified to determine the enzyme's activity.

Results: These assays allowed for the characterization of HMG-CoA reductase and the identification of potent competitive inhibitors like compactin.[18] The spectrophotometric assay, in particular, provided a convenient and continuous method for screening large numbers of potential inhibitors.

Quantitative Data Summary

The following tables summarize some of the key quantitative data from the historical experiments that were pivotal in elucidating the mevalonate pathway.

Experiment Labeled Precursor Organism/Tissue Incorporation into Cholesterol (%) Reference
Isotopic TracingDeuterated AcetateRatSignificant incorporationBloch & Rittenberg (1942)
Isotopic Tracing[¹⁴C]AcetateRat Liver~15% of administered doseGould et al. (1953)
Mevalonic Acid IncorporationDL-[2-¹⁴C]MevalonateRat Liver Homogenate~43%Tavormina et al. (1956)

Table 1: Incorporation of Labeled Precursors into Cholesterol. This table highlights the efficiency of different precursors in cholesterol biosynthesis.

Enzyme Source Assay Method Inhibitor Ki Value Reference
HMG-CoA ReductaseRat Liver MicrosomesSpectrophotometricCompactin (ML-236B)1.1 x 10⁻⁹ MEndo et al. (1976)
HMG-CoA ReductaseHuman FibroblastsSpectrophotometricCompactin (ML-236B)2.3 x 10⁻⁹ MBrown et al. (1978)[19]

Table 2: Early Inhibition Data for HMG-CoA Reductase. This table presents the initial findings on the potent inhibition of HMG-CoA reductase by compactin.

Visualizing the Discoveries

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Mevalonate_Pathway AcetylCoA 2 Acetyl-CoA Thiolase Thiolase AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HMGCS HMG-CoA Synthase AcetoacetylCoA->HMGCS HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase (Rate-limiting) HMG_CoA->HMGCR Mevalonate Mevalonate MK Mevalonate Kinase Mevalonate->MK Mevalonate_P Mevalonate-5-P PMK Phosphomevalonate Kinase Mevalonate_P->PMK Mevalonate_PP Mevalonate-5-PP MVD Mevalonate-PP Decarboxylase Mevalonate_PP->MVD IPP Isopentenyl-PP IDI IPP Isomerase IPP->IDI GPPS Geranyl-PP Synthase IPP->GPPS FPPS Farnesyl-PP Synthase IPP->FPPS DMAPP Dimethylallyl-PP DMAPP->GPPS GPP Geranyl-PP GPP->FPPS FPP Farnesyl-PP SQS Squalene (B77637) Synthase FPP->SQS Squalene Squalene SQLE Squalene Epoxidase Squalene->SQLE Lanosterol Lanosterol Multi_step Multiple Steps Lanosterol->Multi_step Cholesterol Cholesterol Thiolase->AcetoacetylCoA HMGCS->HMG_CoA HMGCR->Mevalonate MK->Mevalonate_P PMK->Mevalonate_PP MVD->IPP IDI->DMAPP GPPS->GPP FPPS->FPP SQS->Squalene LSS Lanosterol Synthase SQLE->LSS LSS->Lanosterol Multi_step->Cholesterol

Figure 1: The Mevalonate Pathway.

Isotopic_Tracer_Workflow cluster_synthesis Synthesis & Administration cluster_isolation Isolation & Purification cluster_analysis Analysis Labeled_Acetate Prepare Labeled Acetate (²H or ¹⁴C) Administer Administer to Animal Model (e.g., Rat) Labeled_Acetate->Administer Tissue_Harvest Harvest Tissues (e.g., Liver) Administer->Tissue_Harvest Lipid_Extraction Extract Lipids Tissue_Harvest->Lipid_Extraction Cholesterol_Purification Purify Cholesterol Lipid_Extraction->Cholesterol_Purification Mass_Spec Mass Spectrometry (for ²H) Cholesterol_Purification->Mass_Spec Geiger_Counter Geiger Counter (for ¹⁴C) Cholesterol_Purification->Geiger_Counter

Figure 2: Isotopic Tracer Experimental Workflow.

Lactobacillus_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_purification Purification Basal_Medium Prepare Basal Medium (Lacking Growth Factor) Inoculate Inoculate with L. acidophilus ATCC 4356 Basal_Medium->Inoculate Test_Fractions Prepare Test Fractions (e.g., from Yeast Extract) Test_Fractions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Measure_Growth Measure Bacterial Growth (Turbidity or Acid Production) Incubate->Measure_Growth Active_Fraction Identify Most Active Fraction Measure_Growth->Active_Fraction Purify Purify to Crystallinity Active_Fraction->Purify

Figure 3: Lactobacillus acidophilus Bioassay Workflow.

Conclusion

The discovery of the mevalonate pathway is a testament to the power of curiosity-driven research and the development of innovative experimental techniques. From the initial use of isotopic tracers to the elegant application of microbial bioassays and enzyme kinetics, each step in unraveling this complex pathway was built upon meticulous experimentation and insightful interpretation. The historical journey not only provides a fascinating narrative of scientific discovery but also serves as a valuable resource for contemporary researchers. The methodologies developed by these pioneers laid the groundwork for modern metabolomics and drug discovery, and their legacy continues to inspire the pursuit of knowledge in the intricate world of cellular metabolism. The identification of HMG-CoA reductase as a therapeutic target has had a profound impact on human health, underscoring the immense value of fundamental biochemical research.

References

Introduction: The Mevalonate Pathway and Stereochemical Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The user wants an in-depth technical guide on the function of (S)-Mevalonic acid in non-sterol isoprenoid synthesis.

Initial Analysis & Correction: My initial search confirms a critical biochemical fact: the biologically active enantiomer in the mevalonate (B85504) pathway is (R)-Mevalonic acid , not this compound[1][2][3]. The enzymes in the pathway, particularly Mevalonate Kinase, are stereospecific and act on the (R)-form[4]. This compound is the inactive enantiomer.

This is a crucial clarification that must be the cornerstone of the whitepaper. The audience (researchers, scientists) will expect this level of precision. The guide must first explain the canonical pathway involving (R)-Mevalonic acid to provide context and then discuss the role, or lack thereof, of the (S)-enantiomer. It's possible (S)-MVA could act as a competitive inhibitor, so I need to investigate that.

Plan Refinement:

  • Introduction:

    • Introduce the mevalonate pathway and its importance in producing isoprenoids[5][6].

    • Immediately address the stereochemistry: State clearly that (R)-MVA is the active precursor and (S)-MVA is inactive in the canonical pathway[2]. Explain that the guide will first detail the function of (R)-MVA and then explore the specific role of (S)-MVA.

  • The Canonical Mevalonate Pathway ((R)-MVA):

    • Describe the "upper" mevalonate pathway: Acetyl-CoA -> HMG-CoA -> (R)-Mevalonate, highlighting the rate-limiting enzyme HMG-CoA reductase (HMGCR)[1][7].

    • Describe the "lower" mevalonate pathway: (R)-Mevalonate -> Mevalonate-5-phosphate -> Mevalonate-5-pyrophosphate -> Isopentenyl pyrophosphate (IPP)[1][8]. Mention the key enzymes: Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK).

    • Explain the isomerization of IPP to Dimethylallyl pyrophosphate (DMAPP)[9]. IPP and DMAPP are the universal C5 building blocks for all isoprenoids.

  • Synthesis of Non-Sterol Isoprenoids:

    • Explain the sequential condensation of IPP and DMAPP to form key non-sterol precursors:

      • Geranyl pyrophosphate (GPP, C10)

      • Farnesyl pyrophosphate (FPP, C15)

      • Geranylgeranyl pyrophosphate (GGPP, C20)[5][10].

    • Detail the downstream products synthesized from these precursors:

      • Protein Prenylation: Attachment of farnesyl (from FPP) or geranylgeranyl (from GGPP) groups to signaling proteins like Ras, Rho, and Rab GTPases[5][11]. This is critical for their membrane localization and function.

      • Ubiquinone (Coenzyme Q10): The polyisoprenoid tail is derived from FPP[5]. Essential for the mitochondrial electron transport chain.

      • Dolichol: A long-chain isoprenoid alcohol (derived from FPP) required for N-linked glycosylation of proteins in the ER[10].

      • Heme A: A component of cytochrome c oxidase, its synthesis involves a farnesyl group from FPP[12].

      • Isopentenylated tRNA: DMAPP is used to modify certain tRNAs, which is essential for proper translation[10].

  • The Role of this compound:

    • Enzymatic Specificity: Emphasize that Mevalonate Kinase (MVK) is stereospecific for the (R)-enantiomer[4]. This is the primary reason (S)-MVA does not function as a precursor.

    • Potential for Inhibition: Search for any evidence of (S)-MVA acting as an inhibitor of MVK or other pathway enzymes. While my initial searches haven't yielded a specific paper on (S)-MVA as an inhibitor, I can cite studies on substrate analogues of MVK to discuss the structural requirements for binding and inhibition[13]. This will provide a scientifically grounded hypothesis even if direct evidence is sparse.

    • Metabolic Fate: Discuss what might happen to (S)-MVA in a biological system. It is likely not metabolized by the pathway and would be excreted.

  • Data Presentation (Tables):

    • Table 1: Key Enzymes in Non-Sterol Isoprenoid Synthesis: List the enzymes (HMGCR, MVK, PMVK, GGPPS1, etc.), their substrates, products, and function.

    • Table 2: Quantitative Analysis of Isoprenoid Intermediates: Summarize data from LC-MS/MS studies on the basal concentrations of GPP, FPP, and GGPP in biological samples (e.g., plasma, cancer cells)[14][15][16]. I will present this as a range of reported values.

    • Table 3: Kinetic Properties of Mevalonate Kinase (MVK): Include Km values for (R)-mevalonate and ATP, and optimal pH/temperature from various sources[17][18]. This reinforces the enzyme's specificity and characteristics.

  • Experimental Protocols:

    • Protocol 1: Mevalonate Kinase (MVK) Activity Assay: Provide a detailed, step-by-step protocol for a coupled spectrophotometric assay that measures NADH consumption[17][18]. This is a classic and relevant method.

    • Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS: Detail a general workflow for sample preparation (extraction), chromatographic separation (column, mobile phases, gradient), and mass spectrometric detection (ionization mode, MRM transitions) based on published methods[14][16].

  • Mandatory Visualization (Graphviz):

    • Diagram 1: The Mevalonate Pathway to Non-Sterol Isoprenoids: A clear signaling pathway diagram showing the conversion of Acetyl-CoA to GGPP and its downstream products. I will explicitly show (R)-MVA as the substrate and indicate that (S)-MVA does not proceed.

    • Diagram 2: Experimental Workflow for MVK Activity Assay: A flowchart illustrating the steps from sample preparation to data analysis for the spectrophotometric assay.

    • Diagram 3: LC-MS/MS Workflow for Isoprenoid Quantification: A flowchart detailing the process from cell/plasma sample to final quantification of isoprenoids.

    • I will ensure all diagrams adhere to the strict color, contrast, and width specifications.

By structuring the guide this way, I can provide a technically accurate and comprehensive resource that directly addresses the user's query about "this compound" while educating them on the correct, biologically relevant pathway involving the (R)-enantiomer. The inclusion of quantitative data, detailed protocols, and clear diagrams will meet all the core requirements for the target audience.### A Technical Guide to the Mevalonate Pathway and the Role of this compound in Non-Sterol Isoprenoid Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The mevalonate (MVA) pathway is a fundamental metabolic route responsible for the synthesis of a vast array of isoprenoids, which are critical for numerous cellular functions. This technical guide provides an in-depth exploration of the MVA pathway, focusing on the synthesis of non-sterol isoprenoids. A central theme of this document is the critical stereospecificity of the pathway's enzymes, which exclusively utilize (R)-Mevalonic acid as a substrate. We will first elucidate the canonical pathway involving (R)-MVA, from its synthesis via HMG-CoA reductase to the generation of key precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Subsequently, we will detail the synthesis and function of essential non-sterol isoprenoids, including those required for protein prenylation, ubiquinone synthesis, and protein glycosylation. The specific role of the biologically inactive enantiomer, this compound, will be discussed in the context of enzymatic specificity and its potential as an inhibitor. This guide incorporates quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for professionals in life sciences and drug development.

The mevalonate pathway is an essential metabolic cascade that produces two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. These molecules are the universal precursors for the synthesis of over 30,000 distinct isoprenoid compounds, which include both sterols (like cholesterol) and a diverse family of non-sterol isoprenoids[1][9]. Non-sterol isoprenoids are vital for fundamental cellular processes such as signal transduction, mitochondrial respiration, and protein glycosylation[5][6].

A crucial and often overlooked aspect of the mevalonate pathway is its strict stereospecificity. The enzymes of this pathway are precisely configured to recognize and process only one of the two enantiomers of mevalonic acid: (3R)-Mevalonic acid [2]. Its mirror image, This compound , is not a substrate for the canonical pathway and is therefore considered biologically inactive in the context of isoprenoid biosynthesis[3][4]. This guide will first detail the established function of (R)-Mevalonic acid in the synthesis of non-sterol isoprenoids before examining the specific role and metabolic fate of the (S)-enantiomer.

The Canonical Pathway: Synthesis of Isoprenoid Precursors from (R)-Mevalonic Acid

The synthesis of IPP and DMAPP from acetyl-CoA can be conceptually divided into upper and lower stages, with (R)-Mevalonic acid as the key intermediate connecting them.

2.1. Upper Mevalonate Pathway: Formation of (R)-Mevalonate The pathway begins in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)[5]. The subsequent step is the rate-limiting reaction for the entire pathway: the reduction of HMG-CoA to (R)-Mevalonate, catalyzed by the enzyme HMG-CoA Reductase (HMGCR) [7]. This enzyme is the primary target of statin drugs, which are widely used to lower cholesterol[5][19].

2.2. Lower Mevalonate Pathway: Conversion of (R)-Mevalonate to IPP (R)-Mevalonate is sequentially phosphorylated by two ATP-dependent kinase enzymes to generate IPP:

  • (R)-Mevalonate is first phosphorylated at the C5 hydroxyl group by Mevalonate Kinase (MVK) to yield mevalonate-5-phosphate[8][20]. This enzyme is highly specific for the (R)-enantiomer.

  • Mevalonate-5-phosphate is then phosphorylated again by Phosphomevalonate Kinase (PMVK) to form mevalonate-5-pyrophosphate[8].

  • Finally, mevalonate-5-pyrophosphate is decarboxylated by Mevalonate Pyrophosphate Decarboxylase (MVD) in an ATP-dependent reaction to produce the first key C5 building block, isopentenyl pyrophosphate (IPP) [1].

IPP is subsequently isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme IPP Isomerase, yielding the second C5 unit necessary for downstream synthesis[9].

Synthesis and Function of Key Non-Sterol Isoprenoids

IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferases to create linear isoprenoid pyrophosphates of varying chain lengths. The most important for non-sterol isoprenoid synthesis are geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20)[10][11].

  • Protein Prenylation: FPP and GGPP are essential lipid donors for a critical post-translational modification known as prenylation. Farnesyltransferase (FT) and Geranylgeranyltransferases (GGT I and II) attach these isoprenoid anchors to cysteine residues near the C-terminus of key signaling proteins, such as members of the Ras, Rho, and Rab small GTPase families[5][11]. This modification is indispensable for their proper localization to cellular membranes, where they participate in signal transduction pathways regulating cell growth, differentiation, and cytoskeletal organization[5][12].

  • Ubiquinone (Coenzyme Q10) Synthesis: The polyisoprenoid tail of ubiquinone, a vital electron carrier in the mitochondrial electron transport chain, is synthesized from FPP[5][12]. Inhibition of the MVA pathway can therefore compromise mitochondrial bioenergetics.

  • Dolichol Synthesis: Dolichol phosphate, a long-chain polyisoprenoid derived from FPP, acts as a lipid carrier for oligosaccharide chains in the endoplasmic reticulum[6][10]. It is essential for the N-linked glycosylation of many secretory and membrane-bound proteins.

  • Heme A and Isopentenylated tRNA: FPP is a precursor for the farnesyl tail of Heme A, a component of cytochrome c oxidase in mitochondria[12]. Additionally, DMAPP is used directly to modify certain transfer RNAs (tRNAs), a modification necessary for translational fidelity[10].

The overall flow from (R)-Mevalonic acid to these essential non-sterol products is illustrated below.

Mevalonate_Pathway cluster_mva Mevalonic Acid sub sub prod prod enz enz path path ac Acetyl-CoA (x3) hmgcoa HMG-CoA ac->hmgcoa hmgcr HMGCR hmgcoa->hmgcr rmva (R)-Mevalonic Acid hmgcr->rmva Rate-Limiting Step mvk MVK rmva->mvk smva This compound smva->mvk No Reaction mvap Mevalonate-5-P mvk->mvap pmvk PMVK mvap->pmvk mvapp Mevalonate-5-PP pmvk->mvapp mvd MVD mvapp->mvd ipp IPP mvd->ipp ippi IPP Isomerase ipp->ippi fpps FPPS ipp->fpps dmapp DMAPP dmapp->fpps ippi->dmapp fpp Farnesyl-PP (FPP) fpps->fpp ggpps GGPPS ggpp Geranylgeranyl-PP (GGPP) ggpps->ggpp fpp->ggpps coq10 Ubiquinone (CoQ10) fpp->coq10 dolichol Dolichol fpp->dolichol prenyl Protein Prenylation (Ras, Rho, Rab) ggpp->prenyl

Caption: The Mevalonate Pathway for Non-Sterol Isoprenoid Synthesis.

The Specific Role of this compound

The functionality of the mevalonate pathway is dictated by the high substrate specificity of its enzymes. The first committed step in the lower pathway, catalyzed by Mevalonate Kinase (MVK), is exclusively selective for the (3R)-enantiomer of mevalonic acid[4]. Structural studies of MVK reveal a binding pocket that constrains the orientation of the substrate, allowing the γ-phosphoryl group of ATP to be transferred only to the C5-hydroxyl group of (R)-MVA[4].

Due to this stereospecificity, this compound cannot be phosphorylated by MVK and thus cannot enter the downstream pathway to produce IPP and subsequent isoprenoids. It is effectively a metabolic dead-end.

While direct studies are limited, it is plausible that (S)-MVA could act as a weak competitive inhibitor of MVK by occupying the active site without being turned over. Studies using various mevalonate analogues have shown that modifications at the C3 position can lead to competitive inhibition[13]. However, as the naturally occurring inactive enantiomer, (S)-MVA is generally not considered a potent inhibitor and is likely cleared from the system without significant metabolic interaction.

Quantitative Data

The concentrations of isoprenoid intermediates and the kinetic properties of pathway enzymes are tightly regulated. The following tables summarize key quantitative data from the literature.

Table 1: Key Enzymes in the Eukaryotic Pathway to Non-Sterol Isoprenoids

Enzyme Abbreviation Substrate(s) Product Core Function
HMG-CoA Reductase HMGCR HMG-CoA, NADPH (R)-Mevalonate Rate-limiting step of the pathway[7]
Mevalonate Kinase MVK (R)-Mevalonate, ATP Mevalonate-5-P First phosphorylation step[20]
Phosphomevalonate Kinase PMVK Mevalonate-5-P, ATP Mevalonate-5-PP Second phosphorylation step[8]
FPP Synthase FPPS IPP, DMAPP, GPP Farnesyl-PP (FPP) Synthesis of the C15 precursor[11]

| GGPP Synthase | GGPPS | FPP, IPP | Geranylgeranyl-PP (GGPP) | Synthesis of the C20 precursor[10] |

Table 2: Reported Basal Concentrations of Isoprenoid Pyrophosphates

Isoprenoid Matrix Concentration Range Reference(s)
GPP Human Plasma < 0.04 ng/mL [14][15]
FPP Human Plasma 0.05 - 0.25 ng/mL [14][15]
GGPP Human Plasma 0.10 - 0.50 ng/mL [14][15]
FPP HepG2 Cells ~0.5 - 2.0 pmol/mg protein [16]
GGPP HepG2 Cells ~1.0 - 5.0 pmol/mg protein [16]

Note: Concentrations can vary significantly based on cell type, metabolic state, and analytical method.

Table 3: Representative Kinetic Properties of Mevalonate Kinase (MVK)

Organism Km ((R,S)-Mevalonate) Km (ATP) Optimal pH Optimal Temp. Reference(s)
S. cerevisiae ~76 µM ~400 µM 8.0 - [18]
T. castaneum ~30 µM - 8.0 40°C [17]
Pig Liver ~4.3-0.2 mM (analogues) - - - [13]

Note: Km values for racemic (R,S)-mevalonate are often reported; the affinity for pure (R)-mevalonate is approximately twice as high.

Experimental Protocols

6.1. Protocol 1: Mevalonate Kinase (MVK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine MVK activity by measuring the rate of NADH oxidation. The production of ADP by MVK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions.

Materials:

  • Assay Buffer: 100 mM KH₂PO₄/K₂HPO₄ buffer, pH 8.0

  • Reagents: MgCl₂ (1 M), ATP (100 mM), NADH (10 mM), Phosphoenolpyruvate (PEP, 100 mM), (R,S)-Mevalonic acid (100 mM, prepared from mevalonolactone), Pyruvate Kinase (PK, ~500 units/mL), Lactate Dehydrogenase (LDH, ~1000 units/mL)

  • Purified MVK enzyme or cell lysate

Procedure:

  • Prepare a 1.0 mL reaction mixture in a quartz cuvette by adding the following components to the final concentrations specified: 5 mM MgCl₂, 4 mM ATP, 0.16 mM NADH, 0.5 mM PEP, 75 units LDH, and 81 units PK in assay buffer[18].

  • Add the MVK-containing sample (e.g., 5-20 µL of purified enzyme or lysate) to the cuvette and mix by gentle inversion.

  • Place the cuvette in a spectrophotometer set to 340 nm and 37°C. Monitor the baseline absorbance for 2-3 minutes to ensure stability.

  • Initiate the reaction by adding (R,S)-Mevalonate to a final concentration of 3 mM.

  • Immediately begin recording the decrease in absorbance at 340 nm over time for 5-10 minutes. The rate should be linear.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of MVK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of mevalonate-5-phosphate per minute.

MVK_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, ATP, PEP, NADH, PK, LDH) start->prep_reagents add_enzyme Add MVK Enzyme Sample to Cuvette prep_reagents->add_enzyme equilibrate Equilibrate at 37°C Monitor Baseline A340 add_enzyme->equilibrate initiate Initiate Reaction (Add Mevalonate) equilibrate->initiate measure Record Decrease in A340 over Time initiate->measure calculate Calculate Activity (Rate of NADH Oxidation) measure->calculate end End calculate->end

Caption: Experimental Workflow for the MVK Coupled Spectrophotometric Assay.

6.2. Protocol 2: Quantification of Isoprenoid Pyrophosphates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of GPP, FPP, and GGPP in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological Sample: Plasma, cultured cells, or tissue homogenate.

  • Internal Standards (IS): Stable isotope-labeled analogues (e.g., FPP-d3, GGPP-d3).

  • Extraction Solvent: Acetonitrile/Methanol mixture or other suitable organic solvent.

  • LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation & Extraction:

    • To a known amount of sample (e.g., 100 µL plasma or 1x10⁶ cells), add the internal standard mixture.

    • Precipitate proteins by adding 3-4 volumes of ice-cold extraction solvent (e.g., acetonitrile/methanol 75:25 v/v)[14][15].

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Acquity UPLC C18, 1.7 µm, 2.1 x 100 mm)[14][15].

    • Use a gradient elution with a mobile phase system such as:

    • Run a gradient from low to high organic content over ~10 minutes to separate the isoprenoid pyrophosphates.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ESI mode.

    • Monitor the analytes using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Example transitions include:

      • GPP: m/z 313.1 -> 79.0

      • FPP: m/z 381.2 -> 79.0[14][16]

      • GGPP: m/z 449.2 -> 79.0[14][16]

    • The fragment ion at m/z 79 corresponds to the [PO₃]⁻ ion, which is characteristic of phosphate-containing molecules[16].

  • Quantification:

    • Generate a standard curve using known concentrations of GPP, FPP, and GGPP with a fixed amount of internal standard.

    • Calculate the analyte concentrations in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

LCMS_Workflow start Start: Biological Sample (Plasma, Cells, etc.) add_is Add Internal Standards (e.g., FPP-d3) start->add_is extract Protein Precipitation & Isoprenoid Extraction (Organic Solvent) add_is->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge dry_down Evaporate Supernatant to Dryness centrifuge->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject lc_sep Chromatographic Separation (Reverse-Phase C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (Negative ESI, MRM Mode) lc_sep->ms_detect quantify Quantify using Standard Curve ms_detect->quantify end End: Final Concentrations quantify->end

Caption: General Workflow for Isoprenoid Quantification by LC-MS/MS.

References

An In-depth Technical Guide to the Regulation and Feedback Mechanisms of the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade essential for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and the production of steroid hormones, vitamin D, and bile acids.[1][2] Given its central role in cellular physiology and its dysregulation in various diseases such as cancer and cardiovascular disease, the MVA pathway is a key area of research and a target for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the intricate regulatory and feedback mechanisms that govern the mevalonate pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling networks.

Core Regulatory Mechanisms: A Multi-tiered Approach

The regulation of the mevalonate pathway is a sophisticated process involving transcriptional control, post-translational modifications, and feedback inhibition to maintain cellular homeostasis and prevent the toxic accumulation of its end-products.[3] The primary control point is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which catalyzes the rate-limiting step in the pathway—the conversion of HMG-CoA to mevalonate.[5][6]

Transcriptional Regulation via the SREBP-2 Pathway

The transcription of HMGCR and other key enzymes in the mevalonate pathway is primarily controlled by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master regulator of cholesterol metabolism.[7][8][9] The activity of SREBP-2 is exquisitely sensitive to cellular sterol levels, particularly cholesterol in the endoplasmic reticulum (ER) membrane.[10][11]

Under low sterol conditions, the SREBP-2 Cleavage-Activating Protein (SCAP) escorts SREBP-2 from the ER to the Golgi apparatus.[12][13] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain of SREBP-2 (nSREBP-2).[7][9] This active fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCR, to upregulate their transcription.

Conversely, when ER cholesterol levels are high, cholesterol binds to the sterol-sensing domain of SCAP.[14] This binding induces a conformational change in SCAP, promoting its interaction with Insulin-induced gene (Insig) proteins.[10][12] The SCAP-Insig complex is retained in the ER, preventing the transport of SREBP-2 to the Golgi and thereby inhibiting its activation.[15][16] This feedback mechanism ensures that cholesterol synthesis is suppressed when cellular cholesterol levels are sufficient.

ParameterValueCell Type/ConditionsReference(s)
Cholesterol Binding to SCAP (Apparent Kd) 67 nMPurified recombinant SCAP loop 1[17]
25-Hydroxycholesterol (25-HC) Concentration for SREBP-2 Processing Inhibition Significant attenuation at 100 nM; almost complete inhibition at 1 µMCATH.a cells[18]
ER Cholesterol Threshold for SREBP-2 Processing Inhibition ~5% of total ER lipidsCHO-K1 cells[11]
Post-Translational Regulation: HMG-CoA Reductase Degradation

A rapid and potent mechanism for regulating the mevalonate pathway is the controlled degradation of the HMGCR protein itself. This process, known as ER-associated degradation (ERAD), is triggered by elevated levels of specific sterols and non-sterol isoprenoids.[6][19]

When certain sterols, particularly the cholesterol precursor lanosterol (B1674476) and its derivatives like 24,25-dihydrolanosterol, accumulate in the ER membrane, they induce the binding of HMGCR to Insig proteins.[20][21][22] This interaction facilitates the recruitment of E3 ubiquitin ligases, such as gp78 and Trc8, which polyubiquitinate HMGCR.[20][23] Ubiquitinated HMGCR is then recognized by the proteasome and targeted for degradation, leading to a rapid decrease in its protein levels and a subsequent reduction in mevalonate synthesis.[19][24]

Non-sterol isoprenoids, such as geranylgeranyl pyrophosphate (GGPP), also play a crucial role in augmenting HMGCR degradation.[15][18] The protein UBIAD1 acts as a sensor for GGPP levels. When GGPP is abundant, it binds to UBIAD1, promoting the dissociation of the UBIAD1-HMGCR complex and thereby facilitating the degradation of HMGCR.[25] This ensures a coordinated regulation by both sterol and non-sterol branches of the pathway.

ParameterValueCell Type/ConditionsReference(s)
HMGCR Protein Half-life ~12 hoursSterol-depleted cells[1][19]
HMGCR Protein Half-life < 1 hourSterol-replete cells[1][19]
EC50 for HMGCR Degradation (Cholesterol) 30.4 µMHMGCR(TM1-8)-GFP reporter cell line[4]
EC50 for HMGCR Degradation (24,25-Dihydrolanosterol) ~1.5 µMHMGCR(TM1-8)-GFP reporter cell line[4]
EC50 for HMGCR Degradation (Cmpd 81 - synthetic analog) ~0.2 µMHMGCR(TM1-8)-GFP reporter cell line[4]

Signaling Pathway and Experimental Workflow Diagrams

SREBP2_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex ER_Retention ER Retention SREBP2_SCAP->ER_Retention High Cholesterol S1P S1P SREBP2_SCAP->S1P Low Cholesterol Insig Insig Insig->ER_Retention Cholesterol->SREBP2_SCAP Binds SCAP Cleavage Proteolytic Cleavage S1P->Cleavage S2P S2P S2P->Cleavage nSREBP2 nSREBP-2 Cleavage->nSREBP2 SRE SRE nSREBP2->SRE Gene_Expression Target Gene Transcription SRE->Gene_Expression Gene_Expression->HMGCR_gene e.g., HMGCR

Caption: SREBP-2 activation pathway in response to cellular cholesterol levels.

HMGCR_Degradation_Pathway cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol HMGCR HMG-CoA Reductase Insig Insig HMGCR->Insig Binds Ubiquitination Ubiquitination E3_Ligase gp78 / Trc8 Insig->E3_Ligase Recruits E3_Ligase->HMGCR Ubiquitinates Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation Lanosterol Lanosterol / 24,25-DHL Lanosterol->HMGCR Binds GGPP GGPP UBIAD1 UBIAD1 GGPP->UBIAD1 Binds UBIAD1->HMGCR Dissociates from

Caption: Sterol- and isoprenoid-mediated degradation of HMG-CoA reductase.

Detailed Methodologies for Key Experiments

Immunoblotting for HMG-CoA Reductase and SREBP-2 Cleavage

Objective: To determine the protein levels of HMGCR and to assess the proteolytic processing of SREBP-2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HMGCR, anti-SREBP-2 (N-terminus or C-terminus specific).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells as required (e.g., with sterols or statins). Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. For SREBP-2, the precursor and cleaved nuclear forms will appear at different molecular weights.

In Vitro Ubiquitination Assay for HMG-CoA Reductase

Objective: To determine if HMGCR is a direct substrate for ubiquitination by specific E3 ligases in a controlled environment.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G2), and E3 ligase (e.g., gp78).

  • Recombinant ubiquitin.

  • ATP regeneration system.

  • Ubiquitination reaction buffer.

  • Purified HMGCR (or its membrane domain).

  • SDS-PAGE and immunoblotting reagents as described above.

  • Anti-ubiquitin antibody.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, and the purified HMGCR substrate.

  • Initiation: Initiate the reaction by adding the E3 ligase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and immunoblotting using an anti-HMGCR antibody to detect higher molecular weight ubiquitinated forms of HMGCR. A parallel blot with an anti-ubiquitin antibody can confirm the presence of ubiquitin chains.

Co-Immunoprecipitation (Co-IP) of SCAP-SREBP-2 Complex

Objective: To demonstrate the in vivo interaction between SCAP and SREBP-2 and how it is affected by sterol levels.

Materials:

  • Co-IP lysis buffer (a milder buffer than RIPA to preserve protein-protein interactions, e.g., a buffer with 1% NP-40).

  • Antibody for immunoprecipitation (e.g., anti-SCAP or anti-SREBP-2).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and immunoblotting reagents.

Procedure:

  • Cell Lysis: Lyse cells under non-denaturing conditions using Co-IP lysis buffer.

  • Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and immunoblotting using antibodies against both SCAP and SREBP-2 to confirm their co-precipitation.

Quantitative Real-Time PCR (qPCR) for Mevalonate Pathway Gene Expression

Objective: To quantify the mRNA levels of key mevalonate pathway genes, such as HMGCR and SREBF2, in response to different treatments.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Isolate total RNA from treated cells.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

  • Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers.

  • Data Analysis: Run the qPCR instrument and analyze the resulting amplification data. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

Conclusion

The regulation of the mevalonate pathway is a paradigm of metabolic control, integrating transcriptional and post-translational mechanisms to precisely manage the cellular levels of cholesterol and essential non-sterol isoprenoids. The SREBP-2 pathway serves as the primary sensor of cellular cholesterol, while the sterol- and isoprenoid-mediated degradation of HMGCR provides a rapid mechanism to curtail flux through the pathway. A thorough understanding of these intricate feedback loops, supported by quantitative data and robust experimental methodologies, is paramount for researchers and drug development professionals seeking to modulate this pathway for therapeutic benefit. The information and protocols provided in this guide offer a solid foundation for further investigation into this vital metabolic network.

References

Natural sources and isolation of (S)-Mevalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Mevalonic Acid with a Focus on the (S)-Enantiomer

Introduction

Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the biosynthesis of a vast array of isoprenoids and steroids in eukaryotes, archaea, and some bacteria.[1][2][3] These biomolecules are essential for numerous cellular functions, including the maintenance of membrane integrity, signaling, and hormonal regulation. The naturally occurring enantiomer is (R)-Mevalonic acid, which is the direct product of the enzyme HMG-CoA reductase.[4] Its counterpart, (S)-Mevalonic acid, is the unnatural enantiomer and is primarily accessible through chemical synthesis.[4][5] This guide provides a comprehensive overview of the natural sources of mevalonic acid, with the understanding that it is the (R)-enantiomer that is found in nature. It further details the methodologies for its isolation and quantification, and briefly touches upon the synthesis of the (S)-enantiomer for research purposes.

Natural Sources of (R)-Mevalonic Acid

(R)-Mevalonic acid is ubiquitous in organisms that utilize the mevalonate pathway. Its concentration can vary significantly depending on the organism, tissue type, and metabolic state.

Plants

In higher plants, the mevalonate pathway operates in the cytosol and is responsible for the synthesis of essential isoprenoids like sterols, sesquiterpenes, and the prenyl side chains of ubiquinone.[1] An alternative, non-mevalonate pathway (MEP pathway) operates in the plastids.[1][6] Consequently, (R)-MVA can be found in various plant tissues. Some examples of plants where mevalonic acid has been detected or is expected to be present include:

  • Brassica napus (Rapeseed)[5]

  • Medicago truncatula[7]

  • Peppermint (Mentha x piperita)[8]

  • Apples, corn, and wild carrots

Animals

In animals, the mevalonate pathway is the sole route for cholesterol and other isoprenoid biosynthesis. The highest concentrations of MVA are typically found in the liver, where cholesterol synthesis is most active. It is also detectable in blood, urine, and other tissues.

Microorganisms

A wide range of microorganisms, including yeast and certain bacteria, produce (R)-mevalonic acid as part of their metabolic processes.[1][6] Genetically engineered microorganisms are also being developed for the industrial production of mevalonic acid.[9]

The Mevalonate Pathway

The biosynthesis of (R)-Mevalonic acid is a critical part of the larger mevalonate pathway. Understanding this pathway is essential for appreciating the context in which MVA is produced and for developing strategies for its isolation.

Mevalonate_Pathway The Mevalonate Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase R_MVA (R)-Mevalonic Acid HMG_CoA->R_MVA HMG-CoA reductase (Rate-limiting step) MVP Mevalonate-5-phosphate R_MVA->MVP Mevalonate kinase MVPP Mevalonate-5-pyrophosphate MVP->MVPP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate (IPP) MVPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase Isoprenoids Isoprenoids (Steroids, Terpenes, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: A simplified diagram of the mevalonate pathway leading to the synthesis of isoprenoids.

Isolation and Purification of (R)-Mevalonic Acid from Natural Sources

The isolation of mevalonic acid from natural sources is challenging due to its low concentrations and its existence in equilibrium with its lactone form, mevalonolactone.[10] The protocols generally involve extraction, purification, and subsequent analysis.

General Experimental Workflow for Isolation

Isolation_Workflow General Workflow for MVA Isolation Sample Biological Sample (e.g., plant tissue, fermentation broth) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (e.g., Chromatography, Nanofiltration) Extraction->Purification Crystallization Crystallization (as salt or lactone) Purification->Crystallization Analysis Analysis (GC-MS, LC-MS/MS) Crystallization->Analysis Synthesis_Workflow Synthetic Workflow for this compound Isoprenol Isoprenol Epoxidation Enantioselective Epoxidation Isoprenol->Epoxidation Enrichment Enantiomeric Enrichment Epoxidation->Enrichment KeyEpoxide Key (S)-Epoxide Intermediate Enrichment->KeyEpoxide RingOpening Cyanide Ring Opening KeyEpoxide->RingOpening Hydrolysis Nitrile Hydrolysis RingOpening->Hydrolysis S_MVA This compound Hydrolysis->S_MVA

References

Chemical properties and CAS number for (S)-Mevalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Mevalonic Acid: Chemical Properties, Biological Significance, and Experimental Protocols

Introduction

This compound is the biologically active enantiomer of mevalonic acid, a pivotal intermediate in the mevalonate (B85504) pathway.[1] This pathway is a fundamental metabolic route responsible for the biosynthesis of a diverse array of essential biomolecules, including sterols (like cholesterol), isoprenoids, and coenzyme Q.[2] Given its central role in cellular metabolism, the mevalonate pathway and its intermediates are of significant interest to researchers in biochemistry, pharmacology, and drug development, particularly in the context of cardiovascular disease and cancer.[3][4] This guide provides a comprehensive overview of the chemical properties of this compound, its role in cellular signaling, and detailed experimental protocols for its synthesis and analysis.

Chemical Properties and CAS Number

The physicochemical properties of this compound are summarized in the table below. It is important to note that mevalonic acid exists in equilibrium with its lactone form, mevalonolactone, in aqueous solutions.[1]

PropertyValueReference
CAS Number 32451-23-3[5][6]
Molecular Formula C₆H₁₂O₄[5][7]
Molecular Weight 148.16 g/mol (free acid basis)[6][8]
IUPAC Name (3S)-3,5-dihydroxy-3-methylpentanoic acid[5]
Appearance Typically exists as a solid at room temperature[5]
Boiling Point 364.1°C at 760 mmHg[5]
Density 1.263 g/cm³[5]
Solubility Very soluble in water and polar organic solvents. May also be soluble in DMSO, ethanol, and DMF.[1][5]
SMILES OCC--INVALID-LINK--(C)O[5]
InChI Key KJTLQQUUPVSXIM-LURJTMIESA-N[5][6]

The Mevalonate Signaling Pathway

The mevalonate pathway is a critical metabolic cascade that commences with acetyl-CoA and culminates in the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational units for all isoprenoids.[1][2] This pathway is tightly regulated, primarily at the step catalyzed by HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonic acid.[1][4] This enzyme is the target of statin drugs, which are widely used to lower cholesterol levels.[3] The isoprenoids produced via this pathway are essential for various cellular functions, including the post-translational modification of proteins (prenylation) involved in cell signaling, such as Ras and Rho GTPases, which are often implicated in cancer.[2][3]

References

A Comprehensive Technical Guide to (S)-Mevalonic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic cascade responsible for the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. This pathway's intricate regulation and its involvement in numerous physiological and pathological processes have made it a subject of intense research and a key target for therapeutic intervention. This in-depth technical guide provides a comprehensive review of this compound's role in metabolic research, detailing its biosynthesis, regulation, and the experimental methodologies used to study it.

The Mevalonate Pathway: A Central Metabolic Route

The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting and irreversible step of this pathway[1][2][3][4][5][6][7]. MVA is then sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to yield mevalonate-5-pyrophosphate. Finally, mevalonate-5-pyrophosphate is decarboxylated by mevalonate-5-pyrophosphate decarboxylase (MVD) to produce isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block for all isoprenoids[1][7].

Key Enzymes and Intermediates

The enzymatic cascade of the mevalonate pathway involves a series of precisely regulated steps, each catalyzed by a specific enzyme.

StepSubstrateEnzymeProduct
1Acetyl-CoA (x2)Acetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthaseHMG-CoA
3HMG-CoAHMG-CoA reductase (HMGCR)This compound
4This compoundMevalonate kinase (MVK)Mevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinase (PMVK)Mevalonate-5-pyrophosphate
6Mevalonate-5-pyrophosphateMevalonate-5-pyrophosphate decarboxylase (MVD)Isopentenyl pyrophosphate (IPP)
Downstream Products and Their Significance

Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are the foundational units for the synthesis of a vast array of isoprenoids, which can be broadly categorized into sterol and non-sterol derivatives.

  • Sterols: The most prominent sterol synthesized via the mevalonate pathway is cholesterol, an essential component of cell membranes and a precursor for steroid hormones (e.g., testosterone, estrogen), bile acids, and vitamin D[2][4].

  • Non-Sterol Isoprenoids: This diverse group includes:

    • Dolichols: Involved in the N-glycosylation of proteins.

    • Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain in mitochondria.

    • Heme A: A prosthetic group in cytochrome c oxidase.

    • Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP): These isoprenoids are crucial for the post-translational modification of proteins, a process known as prenylation, which anchors proteins to cell membranes and is essential for their function. Key prenylated proteins include small GTPases of the Ras and Rho families, which are critical regulators of cell growth, differentiation, and survival[3][5][7].

Regulation of the Mevalonate Pathway

The activity of the mevalonate pathway is tightly controlled through a multi-layered regulatory network to ensure a balanced supply of its essential products while preventing the toxic accumulation of intermediates.

Transcriptional Regulation by SREBPs

The primary level of regulation occurs at the transcriptional level, orchestrated by the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2[1][3][6][7]. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of genes encoding mevalonate pathway enzymes, including HMG-CoA reductase, thereby upregulating their expression[3][6][7]. Conversely, high sterol levels lead to the retention of SREBP-2 in the endoplasmic reticulum, suppressing the transcription of these genes[3].

SREBP_Regulation LowSterols Low Cellular Sterols SCAP_SREBP SCAP-SREBP Complex LowSterols->SCAP_SREBP activates Golgi Golgi Apparatus SCAP_SREBP->Golgi translocates to ER_Retention SCAP-SREBP-INSIG Complex retained in ER SCAP_SREBP->ER_Retention Proteases Proteases (S1P, S2P) Golgi->Proteases processed by nSREBP Active SREBP (nSREBP) Proteases->nSREBP releases Nucleus Nucleus nSREBP->Nucleus translocates to SRE Sterol Regulatory Element (SRE) Nucleus->SRE binds to GeneExpression Increased Transcription of Mevalonate Pathway Genes (e.g., HMGCR) SRE->GeneExpression HighSterols High Cellular Sterols INSIG INSIG HighSterols->INSIG activates INSIG->SCAP_SREBP binds to

Caption: SREBP-mediated transcriptional regulation of the mevalonate pathway.

Feedback Inhibition

Downstream products of the mevalonate pathway exert feedback inhibition on key enzymes. Cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can allosterically inhibit HMG-CoA reductase[4]. Additionally, FPP and GGPP can inhibit mevalonate kinase[8]. This feedback loop helps to maintain homeostasis of the pathway's products.

Feedback_Inhibition HMG_CoA HMG-CoA MVA This compound HMG_CoA->MVA HMGCR IPP IPP MVA->IPP MVK, PMVK, MVD FPP FPP IPP->FPP GGPP GGPP FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol HMGCR HMG-CoA Reductase FPP->HMGCR MVK Mevalonate Kinase FPP->MVK GGPP->HMGCR GGPP->MVK Cholesterol->HMGCR

Caption: Feedback inhibition of the mevalonate pathway by its downstream products.

Quantitative Data

Kinetic Parameters of Key Mevalonate Pathway Enzymes

The efficiency and regulation of the mevalonate pathway are determined by the kinetic properties of its enzymes. The following table summarizes available kinetic data. It is important to note that kinetic parameters can vary depending on the organism and experimental conditions.

EnzymeOrganismSubstrateKm (µM)kcat (s-1) or VmaxReference
Phosphomevalonate KinaseStreptococcus pneumoniaeATP743.4[1]
Phosphomevalonate4.23.4[1]
Phosphomevalonate KinaseSaccharomyces cerevisiaeATP74.3 - 98.35.33 µmol/min/µg[4]
Mevalonate-5-phosphate880 - 8855.33 µmol/min/µg[4]
Mevalonate KinaseRat (ovary)DL-Mevalonate3.6-[9]
MgATP2-120-[9]
Concentration of Mevalonic Acid in Human Plasma

The concentration of mevalonic acid in human plasma is an indicator of the in vivo activity of the mevalonate pathway.

ConditionPlasma Mevalonic Acid ConcentrationReference
Fasting20 - 75 pmol/mL[10]
Diurnal Rhythm (Nadir)-[2]
Diurnal Rhythm (Peak)3-5 times higher than nadir[2]
Healthy Volunteer24 ng/mL[11]

Note: Plasma MVA levels exhibit a diurnal rhythm, with a peak occurring between midnight and 3 a.m. and a nadir between 9 a.m. and noon[2].

Experimental Protocols

Quantification of Mevalonic Acid in Human Plasma by LC-MS/MS

This protocol outlines a common method for the sensitive and specific quantification of mevalonic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation: a. To 500 µL of plasma, add a known amount of an internal standard (e.g., deuterated mevalonic acid). b. Acidify the sample to convert mevalonic acid to its lactone form, mevalonolactone (B1676541). c. Perform solid-phase extraction (SPE) to isolate mevalonolactone from the plasma matrix. d. Elute the mevalonolactone from the SPE cartridge. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: A suitable reversed-phase or anion exchange column.
  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile).
  • Flow Rate: Optimized for the specific column and system.
  • Injection Volume: Typically 5-20 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
  • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both mevalonic acid and the internal standard.

3. Data Analysis: a. Generate a standard curve by analyzing samples with known concentrations of mevalonic acid. b. Determine the concentration of mevalonic acid in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

LCMS_Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Acidify Acidification (Lactonization) Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for the quantification of mevalonic acid by LC-MS/MS.

Measurement of HMG-CoA Reductase Activity

The activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, is commonly measured by monitoring the consumption of its co-substrate, NADPH.

1. Principle: HMG-CoA reductase catalyzes the following reaction: HMG-CoA + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + CoA-SH The decrease in NADPH concentration can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

2. Assay Protocol (General): a. Prepare a reaction mixture containing assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), dithiothreitol (B142953) (DTT), and NADPH. b. Add the enzyme source (e.g., purified HMG-CoA reductase, cell lysate, or microsomal fraction) to the reaction mixture. c. Initiate the reaction by adding the substrate, HMG-CoA. d. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. e. Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. f. Enzyme activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein.

3. Controls:

  • Blank: A reaction mixture without the enzyme source to account for non-enzymatic NADPH oxidation.
  • No Substrate Control: A reaction mixture without HMG-CoA to ensure the observed activity is substrate-dependent.
  • Inhibitor Control: A reaction mixture including a known HMG-CoA reductase inhibitor (e.g., a statin) to validate the assay.

// Nodes Prepare [label="Prepare Reaction Mix\n(Buffer, DTT, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddEnzyme [label="Add Enzyme Source\n(e.g., Cell Lysate)", fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate [label="Initiate Reaction with\nHMG-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Absorbance\nat 340 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Rate of\nNADPH Consumption", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prepare -> AddEnzyme; AddEnzyme -> AddSubstrate; AddSubstrate -> Monitor; Monitor -> Calculate;

// Node Styling AddEnzyme[fillcolor="#FBBC05", fontcolor="#202124"]; AddSubstrate[fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor[fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate[fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Experimental workflow for the HMG-CoA reductase activity assay.

Conclusion

This compound stands at a critical juncture in cellular metabolism, serving as the gateway to the synthesis of a vast and functionally diverse array of isoprenoids. The intricate regulation of the mevalonate pathway underscores its importance in maintaining cellular homeostasis. Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of mevalonate metabolism and its profound impact on human health and disease. Further research, particularly in elucidating the complete kinetic profile of human mevalonate pathway enzymes and the precise intracellular concentrations of its intermediates, will be instrumental in advancing our understanding and developing novel therapeutic strategies.

References

The Crucial Role of Mevalonate Kinase in the Phosphorylation of (S)-Mevalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonate (B85504) kinase (MVK) is a pivotal enzyme in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and steroids in eukaryotes, archaea, and some bacteria. This technical guide provides an in-depth exploration of the role of mevalonate kinase in the specific phosphorylation of (S)-Mevalonic acid to mevalonate-5-phosphate. It details the biochemical mechanism, kinetic properties, and regulation of MVK. Furthermore, this guide presents detailed experimental protocols for assaying MVK activity and discusses the pathophysiology of mevalonate kinase deficiency (MKD), a group of autoinflammatory diseases caused by mutations in the MVK gene. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of isoprenoid biosynthesis and the development of therapeutics targeting this pathway.

Introduction

The mevalonate pathway is a fundamental metabolic cascade that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the universal building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, dolichol, coenzyme Q10, and prenylated proteins. Mevalonate kinase (EC 2.7.1.36) catalyzes the second committed step in this pathway: the ATP-dependent phosphorylation of the C5 hydroxyl group of this compound to form mevalonate-5-phosphate.[1] This reaction is a critical checkpoint in the flow of metabolites through the pathway and is subject to regulatory control.

Mutations in the MVK gene that lead to reduced enzyme activity are the cause of mevalonate kinase deficiency (MKD), a spectrum of autosomal recessive inflammatory diseases.[2] The clinical presentation of MKD ranges from the milder Hyperimmunoglobulinemia D syndrome (HIDS) to the severe and often fatal mevalonic aciduria (MVA).[1] The pathophysiology of MKD underscores the critical importance of a functional mevalonate kinase in maintaining cellular homeostasis and preventing inflammation.[3][4]

This guide will delve into the core aspects of mevalonate kinase function, providing quantitative data, detailed experimental procedures, and visual representations of the associated biochemical pathways and workflows.

Biochemical Function and Signaling Pathway

Mevalonate kinase is a key enzyme situated early in the mevalonate pathway. Its primary role is to catalyze the transfer of a phosphate (B84403) group from ATP to this compound, yielding mevalonate-5-phosphate and ADP. This phosphorylation step is crucial for trapping mevalonate within the cell and preparing it for the subsequent enzymatic reactions in the pathway.

The Mevalonate Pathway

The mevalonate pathway can be broadly divided into an upper and a lower section. The upper pathway involves the synthesis of mevalonic acid from acetyl-CoA. The lower pathway, initiated by mevalonate kinase, converts mevalonic acid into the isoprenoid precursors IPP and DMAPP.

Mevalonate_Pathway substrate substrate enzyme enzyme product product AcetylCoA Acetyl-CoA (x3) HMGCS HMG-CoA Synthase AcetylCoA->HMGCS HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR MevalonicAcid This compound MVK Mevalonate Kinase MevalonicAcid->MVK Mevalonate5P Mevalonate-5-Phosphate PMVK Phosphomevalonate Kinase Mevalonate5P->PMVK Mevalonate5PP Mevalonate-5-Pyrophosphate MVD Mevalonate Pyrophosphate Decarboxylase Mevalonate5PP->MVD IPP Isopentenyl Pyrophosphate (IPP) Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids IDI IPP Isomerase IPP->IDI DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Isoprenoids HMGCS->HMGCoA HMGCR->MevalonicAcid MVK->Mevalonate5P adp1 ADP MVK->adp1 PMVK->Mevalonate5PP adp2 ADP PMVK->adp2 MVD->IPP adp3 ADP + Pi + CO2 MVD->adp3 IDI->DMAPP atp1 ATP atp1->MVK atp2 ATP atp2->PMVK atp3 ATP atp3->MVD

Figure 1: The Mevalonate Pathway.
Regulation of the Mevalonate Pathway

The mevalonate pathway is tightly regulated, primarily at the level of HMG-CoA reductase (HMGCR), the rate-limiting enzyme. The expression and activity of HMGCR are controlled by a negative feedback mechanism mediated by sterols. When cellular sterol levels are low, the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is activated and upregulates the expression of genes encoding enzymes of the mevalonate pathway, including MVK.[5][6][7] Conversely, high sterol levels lead to the degradation of HMGCR and the inhibition of SREBP-2 activation, thus downregulating the pathway.[8]

Regulation_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus protein protein molecule molecule process process gene gene SREBP2_inactive Inactive SREBP-2 (in ER membrane) Activation Activation SREBP2_inactive->Activation Low Sterols SREBP2_active Active SREBP-2 (in nucleus) Transcription Transcription SREBP2_active->Transcription SCAP SCAP INSIG INSIG Sterols Sterols Inhibition Inhibition Sterols->Inhibition MVK_gene MVK Gene Translation Translation MVK_gene->Translation MVK_protein Mevalonate Kinase HMGCR_gene HMGCR Gene HMGCR_gene->Translation HMGCR_protein HMG-CoA Reductase Transcription->MVK_gene Transcription->HMGCR_gene Translation->MVK_protein Translation->HMGCR_protein Activation->SREBP2_active Inhibition->Activation

Figure 2: SREBP-mediated Regulation of the Mevalonate Pathway.

Quantitative Data: Kinetic Properties of Mevalonate Kinase

The kinetic parameters of mevalonate kinase have been characterized in various organisms. The Michaelis constant (Km) for this compound and ATP, as well as the turnover number (kcat), provide insights into the enzyme's efficiency and substrate affinity.

OrganismSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Homo sapiens (Human)(R,S)-Mevalonate24--[9][10]
Homo sapiens (Human)ATP74--[9][10]
Saccharomyces cerevisiae (Yeast)(R,S)-Mevalonate31.617.362.33 x 105[11]
Saccharomyces cerevisiae (Yeast, V13D/S148I/V301E mutant)(R,S)-Mevalonate8.239.251.13 x 106[11]

Note: The Km values for (R,S)-Mevalonate represent the concentration of the racemic mixture. Since mevalonate kinase is specific for the (R)-enantiomer (which is biologically equivalent to S-configuration when named systematically), the effective Km for the active substrate is half of the reported value.

Experimental Protocols

Accurate measurement of mevalonate kinase activity is crucial for both basic research and clinical diagnostics. Two common methods are the spectrophotometric assay and the radiochemical assay.

Spectrophotometric Assay for Mevalonate Kinase Activity

This assay couples the production of ADP from the mevalonate kinase reaction to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.[12]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Substrate Solution: 100 mM (R,S)-Mevalonic acid.

  • ATP Solution: 50 mM ATP.

  • Coupling Enzyme Mix: Pyruvate kinase (10 units/mL) and lactate dehydrogenase (15 units/mL) in Reaction Buffer.

  • PEP Solution: 100 mM phosphoenolpyruvate.

  • NADH Solution: 10 mM NADH.

  • Enzyme Sample: Purified mevalonate kinase or cell lysate.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of Reaction Buffer

    • 50 µL of Coupling Enzyme Mix

    • 20 µL of PEP Solution

    • 20 µL of NADH Solution

    • 10 µL of ATP Solution

    • Variable amounts of Enzyme Sample

  • Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any contaminating ADP.

  • Initiate the reaction by adding 100 µL of the Substrate Solution ((R,S)-Mevalonic acid).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Spectrophotometric_Assay_Workflow step step reagent reagent instrument instrument Prepare_Mixture Prepare Reaction Mixture (Buffer, Coupling Enzymes, PEP, NADH, ATP, Enzyme) Incubate Pre-incubate at 37°C (5 min) Prepare_Mixture->Incubate Add_Substrate Initiate reaction with This compound Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Spectrophotometer Spectrophotometer Measure_Absorbance->Spectrophotometer

Figure 3: Spectrophotometric Assay Workflow.
Radiochemical Assay for Mevalonate Kinase Activity

This highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into mevalonic acid.[13][14]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.

  • Substrate Solution: 10 mM (R,S)-Mevalonic acid.

  • Radiolabeled ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Cold ATP Stock: 10 mM ATP.

  • Enzyme Sample: Purified mevalonate kinase or cell lysate.

  • Stopping Solution: 0.5 M EDTA.

  • DEAE-Sephadex A-25 columns.

  • Wash Buffer: 100 mM LiCl.

  • Elution Buffer: 500 mM LiCl.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture on ice containing:

    • 10 µL of Reaction Buffer

    • 5 µL of Substrate Solution

    • A mixture of [γ-³²P]ATP and cold ATP to achieve the desired final concentration and specific activity.

    • Variable amounts of Enzyme Sample.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 10 µL of Stopping Solution.

  • Apply the reaction mixture to a pre-equilibrated DEAE-Sephadex A-25 column.

  • Wash the column with Wash Buffer to remove unreacted [γ-³²P]ATP.

  • Elute the radiolabeled mevalonate-5-phosphate with Elution Buffer.

  • Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [γ-³²P]ATP.

Radiochemical_Assay_Workflow step step reagent reagent instrument instrument Prepare_Reaction Prepare Reaction Mixture with [γ-³²P]ATP Incubate Incubate at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Separate_Product Separate product by DEAE-Sephadex Chromatography Stop_Reaction->Separate_Product Measure_Radioactivity Measure Radioactivity Separate_Product->Measure_Radioactivity Calculate_Product Calculate Product Formed Measure_Radioactivity->Calculate_Product Scintillation_Counter Scintillation Counter Measure_Radioactivity->Scintillation_Counter

Figure 4: Radiochemical Assay Workflow.

Conclusion

Mevalonate kinase plays an indispensable role in cellular metabolism through its specific phosphorylation of this compound, a key step in the biosynthesis of a vast array of essential isoprenoid compounds. A thorough understanding of its biochemical function, kinetic properties, and regulation is critical for both fundamental biological research and the development of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a practical resource for the scientific community to accurately assess the activity of this vital enzyme. Further research into the intricacies of mevalonate kinase function and its role in disease will undoubtedly pave the way for innovative approaches to treating metabolic and inflammatory disorders.

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Enantiomerically Pure (S)-Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevalonic acid is a crucial intermediate in the mevalonate (B85504) pathway, the metabolic route for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] The stereochemistry of mevalonic acid is critical, with the (R)-enantiomer being the naturally occurring form. However, the (S)-enantiomer is an invaluable tool for biochemical research, including studies on the mechanism of enzymes like HMG-CoA reductase.[1] This document outlines a short, efficient, and scalable laboratory protocol for the synthesis of enantiomerically pure (S)-Mevalonic acid (also referred to as (S)-MVA), adapted from a recently developed method.[1][3][4] The synthesis begins with the readily available starting material, isoprenol, and proceeds through an enantioselective epoxidation and a kinetic resolution step to achieve high enantiomeric excess.[1]

Overall Synthesis Workflow

The synthesis of this compound is achieved in five linear steps starting from isoprenol. The key stages involve an enantioselective epoxidation, protection of the primary alcohol, kinetic resolution to enhance enantiomeric purity, deprotection, and finally, nitrile addition followed by hydrolysis to yield the target acid.

Synthesis_Workflow Isoprenol Isoprenol Epoxide_S (S)-Epoxide (Initial ee) Isoprenol->Epoxide_S 1. Enantioselective      Epoxidation      (D-DIPT catalyst) TBS_Epoxide TBS-Protected (S)-Epoxide Epoxide_S->TBS_Epoxide 2. TBS Protection Enriched_Epoxide Enriched TBS-Protected (S)-Epoxide (≥99% ee) TBS_Epoxide->Enriched_Epoxide 3. Kinetic Resolution      ((S,S)-Jacobsen's catalyst) Deprotected_Epoxide Enriched (S)-Epoxide Enriched_Epoxide->Deprotected_Epoxide 4. TBS Deprotection MVA This compound (≥99% ee) Deprotected_Epoxide->MVA 5. Cyanide Addition &      Nitrile Hydrolysis

Caption: Workflow for the enantioselective synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved at key stages of the synthesis, leading to a high overall yield and exceptional enantiopurity.[1]

Step No.ReactionProductYield (%)Enantiomeric Excess (ee %)
1Enantioselective Epoxidation(S)-Epoxide8782
2-3TBS Protection & Kinetic ResolutionEnriched TBS-Protected (S)-Epoxide-≥99
4-5Deprotection, Cyanide Addition & HydrolysisThis compound80-83 (for final 2 steps)≥99
Overall Total Synthesis This compound ~51 ≥99

Detailed Experimental Protocols

Materials and General Methods:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Dry solvents (e.g., THF) are required for specific steps.

  • Reactions should be monitored by Thin Layer Chromatography (TLC).

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used for characterization and determination of enantiomeric excess, often after derivatization (e.g., with Mosher's acid).[1]

Step 1: Enantioselective Homoallylic Epoxidation of Isoprenol

This step creates the initial chiral epoxide from achiral isoprenol. For the (S)-enantiomer, D-(-)-Diisopropyl tartrate (D-DIPT) is used as the chiral ligand.

  • To a stirred solution of the titanium-isopropoxide catalyst system in chlorobenzene, add isoprenol dropwise at 5 °C.

  • The mixture is stirred for an extended period (e.g., 96 hours) at 5 °C.

  • Upon completion, the reaction is filtered to remove molecular sieves.

  • The filtrate is concentrated and purified by silica (B1680970) column chromatography to yield the (S)-epoxide as a clear oil.

  • The initial enantiomeric excess of ~82% is determined via ¹⁹F NMR analysis of its (S)-Mosher ester derivative.[1]

Step 2: TBS Protection of the Epoxide

The primary alcohol of the epoxide is protected with a tert-butyldimethylsilyl (TBS) group to prevent interference in the subsequent kinetic resolution step.

  • Dissolve the (S)-epoxide from Step 1 in a suitable solvent.

  • Add an appropriate base and TBS-Cl.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product to obtain the TBS-protected (S)-epoxide.

Step 3: Kinetic Resolution for Enantiomeric Enrichment

This crucial step enhances the enantiomeric purity of the (S)-epoxide to ≥99% ee. The kinetic resolution is performed using the (S,S)-Jacobsen's catalyst, which selectively reacts with the minor (R)-epoxide, leaving the desired (S)-epoxide unreacted and thus enriched.[1]

  • To a solution of the TBS-protected epoxide (~82% ee) in a suitable solvent, add the (S,S)-Jacobsen's catalyst.

  • Stir the reaction mixture at the appropriate temperature and monitor the progress.

  • Upon completion, the enriched TBS-protected (S)-epoxide is isolated and purified.

  • Confirmation of ≥99% ee is achieved via ¹⁹F NMR analysis of a Mosher ester derivative, which shows the depletion of the minor diastereomer peak.[1]

Step 4: TBS Deprotection

The silyl (B83357) ether protecting group is removed to regenerate the primary alcohol, yielding the enantiomerically pure epoxide intermediate.

  • Dissolve the enriched TBS-protected (S)-epoxide from Step 3 in a solvent such as THF.

  • Add a deprotection agent (e.g., a fluoride (B91410) source like TBAF).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Purify the product via column chromatography to obtain the enantiomerically pure (S)-epoxide.

Step 5: Cyanide Addition and Nitrile Hydrolysis

In the final step, the epoxide ring is opened with cyanide, which attacks the least sterically hindered carbon. The resulting nitrile is then hydrolyzed under basic conditions to yield the final product, this compound.[1]

  • Cool the enantiopure (S)-epoxide from Step 4 in an ice bath (5 °C).

  • In a separate flask, dissolve sodium cyanide (NaCN, ~1.2 molar equivalents) in water and cool in an ice bath.

  • Add the cold cyanide solution dropwise to the epoxide over approximately 10 minutes, maintaining the cold temperature.

  • The reaction proceeds via a tandem nitrile addition and base-catalyzed hydrolysis of the intermediate nitrile.

  • After the reaction is complete, careful workup is required. Under alkaline conditions with peroxide, any residual cyanide can be converted to cyanate, which safely decomposes upon acidification.[1]

  • The final product, this compound, is isolated. Yields for this two-reaction sequence are consistently high (80-83%).[1] The stereochemical integrity is maintained throughout this process.[1]

References

Application of ¹³C-Labeled (S)-Mevalonic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from labeled substrates through metabolic pathways, researchers can quantify the rates (fluxes) of these reactions. ¹³C-labeled (S)-Mevalonic acid ((S)-MVA) serves as a specific and powerful probe for elucidating the dynamics of the mevalonate (B85504) pathway, a key route for the biosynthesis of isoprenoids. Isoprenoids are a vast and diverse class of molecules with essential functions, including cholesterol, steroid hormones, and non-sterol isoprenoids vital for cell growth and differentiation.

These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C-labeled (S)-MVA in metabolic flux analysis, with a focus on its application in drug development and metabolic engineering.

Principle of ¹³C-(S)-Mevalonic Acid Based Metabolic Flux Analysis

The fundamental principle involves introducing ¹³C-labeled (S)-MVA into a biological system (e.g., cell culture) and tracking the incorporation of the ¹³C label into downstream metabolites of the mevalonate pathway. (S)-MVA is a key intermediate that sits (B43327) downstream of the rate-limiting enzyme HMG-CoA reductase.[1] By supplying cells with ¹³C-(S)-MVA, researchers can bypass the initial steps of the pathway and directly probe the flux towards the synthesis of various isoprenoids.

The distribution of ¹³C isotopes in downstream molecules, such as isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), and ultimately cholesterol and other isoprenoids, is measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS).[2] The resulting mass isotopomer distributions are then used in computational models to calculate the intracellular metabolic fluxes.

Applications in Research and Drug Development

The application of ¹³C-(S)-MVA in metabolic flux analysis offers significant advantages in several research areas:

  • Drug Discovery and Development: Many drugs, such as statins, target the mevalonate pathway to lower cholesterol levels. ¹³C-(S)-MVA can be used to precisely quantify the effects of these drugs on the flux through the pathway, providing valuable insights into their mechanism of action and efficacy.[3]

  • Cancer Research: The mevalonate pathway is often upregulated in cancer cells to support their rapid proliferation and membrane synthesis.[4] By tracing the metabolic fate of ¹³C-(S)-MVA, researchers can identify metabolic vulnerabilities in cancer cells and evaluate the effectiveness of novel anti-cancer therapies that target this pathway.

  • Metabolic Engineering: In biotechnology, microorganisms are often engineered to produce valuable isoprenoid-based compounds like biofuels, pharmaceuticals, and flavorings. ¹³C-(S)-MVA can be used to identify bottlenecks and optimize the flux through the mevalonate pathway to enhance the production of the desired isoprenoid.[5]

  • Understanding Disease Mechanisms: Dysregulation of the mevalonate pathway is implicated in various diseases. ¹³C-(S)-MVA tracing can help elucidate the metabolic consequences of such dysregulation, providing a deeper understanding of the underlying pathophysiology.

Experimental Workflow and Protocols

A typical experimental workflow for using ¹³C-(S)-MVA in metabolic flux analysis is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium with ¹³C-(S)-MVA labeling Isotopic Labeling labeling_medium->labeling Introduce to cells quenching Metabolic Quenching labeling->quenching Stop metabolic activity extraction Metabolite Extraction quenching->extraction Isolate metabolites gcms GC-MS Analysis extraction->gcms Analyze labeled compounds data_processing Data Processing & Isotopomer Analysis gcms->data_processing Determine labeling patterns flux_calculation Metabolic Flux Calculation data_processing->flux_calculation Quantify reaction rates

Caption: A generalized experimental workflow for ¹³C-(S)-MVA metabolic flux analysis.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is adapted for adherent mammalian cells but can be modified for suspension cultures or other model organisms.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • ¹³C-labeled this compound (or its lactone form, ¹³C-Mevalonolactone, which is readily taken up by cells and hydrolyzed to mevalonic acid)

  • Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled mevalonate in standard FBS.

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with the desired concentration of ¹³C-(S)-MVA. The optimal concentration should be determined empirically but typically ranges from 50 to 500 µM. Use dFBS to reduce background levels of unlabeled mevalonate.

  • Adaptation (Optional): For steady-state MFA, it is advisable to adapt the cells to the labeling medium for a period before the actual experiment to minimize metabolic stress.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed ¹³C-(S)-MVA labeling medium to the cells.

    • Incubate the cells for a predetermined period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. For downstream products like cholesterol, a longer labeling time (e.g., 24-72 hours) may be necessary to achieve significant label incorporation.[6]

Protocol 2: Metabolite Extraction

This protocol focuses on the extraction of lipids, including cholesterol and other isoprenoids.

Materials:

Procedure:

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold methanol to the culture plate.

  • Cell Harvesting: Scrape the cells in the presence of cold methanol and transfer the cell suspension to a centrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add chloroform to the methanol-cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

    • Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette and transfer it to a new tube.[7][8]

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 3: GC-MS Analysis

This protocol provides a general guideline for the analysis of ¹³C-labeled cholesterol. Derivatization is necessary to make cholesterol volatile for GC analysis.

Materials:

  • Dried lipid extract

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent

  • GC-MS system with a suitable column (e.g., a non-polar column like DB-5ms)

Procedure:

  • Derivatization:

    • Reconstitute the dried lipid extract in a small volume of anhydrous pyridine.

    • Add the silylation reagent.

    • Incubate at a specific temperature (e.g., 60-70°C) for 30-60 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative.

  • GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • GC Separation: Use a suitable temperature program to separate the analytes. For cholesterol-TMS, an example program might start at 180°C and ramp up to 300°C.

  • MS Detection: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode to quantify specific mass isotopomers of cholesterol. The incorporation of ¹³C will result in a mass shift in the molecular ion and its fragments.

  • Data Analysis: The raw data is processed to determine the mass isotopomer distribution (MID) for cholesterol. This involves correcting for the natural abundance of ¹³C and other isotopes.

Data Presentation and Interpretation

The quantitative data obtained from ¹³C-(S)-MVA metabolic flux analysis should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of a Downstream Metabolite (e.g., Cholesterol) after Labeling with [U-¹³C₅]-Mevalonate

Mass IsotopomerControl (Unlabeled)Treated (¹³C-MVA)
M+090.0%40.0%
M+51.0%30.0%
M+10<0.1%15.0%
M+15<0.1%8.0%
M+20<0.1%4.0%
M+25<0.1%2.0%
M+27<0.1%1.0%

Note: This is hypothetical data for illustrative purposes. The actual mass isotopomer distribution will depend on the specific ¹³C-labeling pattern of the mevalonate tracer and the extent of its incorporation.

Signaling Pathways and Logical Relationships

The mevalonate pathway is a linear pathway that converts acetyl-CoA into IPP and DMAPP, the universal precursors for isoprenoid biosynthesis.

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate (S)-Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Rate-limiting step) mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp IPP isomerase isoprenoids Isoprenoids (Cholesterol, etc.) ipp->isoprenoids dmapp->isoprenoids

Caption: The eukaryotic mevalonate pathway leading to isoprenoid biosynthesis.

By using ¹³C-labeled this compound, the metabolic flux analysis focuses on the lower part of this pathway, from mevalonate to the final isoprenoid products.

logical_relationship cluster_input Input cluster_process Biological Process cluster_output Output cluster_analysis Analysis c13_mva ¹³C-(S)-MVA cell_metabolism Cellular Metabolism (Mevalonate Pathway) c13_mva->cell_metabolism labeled_isoprenoids ¹³C-Labeled Isoprenoids cell_metabolism->labeled_isoprenoids gc_ms GC-MS Analysis labeled_isoprenoids->gc_ms mfa Metabolic Flux Analysis gc_ms->mfa

Caption: Logical flow from ¹³C-(S)-MVA input to metabolic flux analysis output.

Conclusion

The use of ¹³C-labeled this compound in metabolic flux analysis provides a powerful and specific method for quantifying the activity of the mevalonate pathway. This approach is invaluable for researchers in academia and industry, offering detailed insights into cellular metabolism that can accelerate drug discovery, optimize bioproduction processes, and enhance our understanding of human health and disease. The protocols and guidelines presented here serve as a foundation for designing and implementing robust and informative ¹³C-MVA-based metabolic flux analysis experiments.

References

Application Notes and Protocols for (S)-Mevalonic Acid in In Vitro Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols in eukaryotes, archaea, and some bacteria.[1][2] This pathway is a critical target for drug development, particularly in the context of cholesterol-lowering statins which inhibit HMG-CoA reductase, the enzyme responsible for MVA synthesis.[1] The enzymes downstream of HMG-CoA reductase that metabolize (S)-MVA are also of significant interest as potential therapeutic targets. Accurate and robust in vitro enzyme kinetics assays using (S)-MVA as a substrate are therefore crucial for understanding the catalytic mechanisms of these enzymes and for the screening and characterization of potential inhibitors.

These application notes provide detailed protocols for conducting in vitro enzyme kinetics assays for key enzymes in the mevalonate pathway that utilize (S)-MVA or its phosphorylated derivatives as substrates.

The Mevalonate Pathway: A Brief Overview

The mevalonate pathway commences with the conversion of acetyl-CoA to this compound, which is then sequentially phosphorylated and decarboxylated to yield the fundamental isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA S_MVA This compound HMGCoA->S_MVA HMG-CoA Reductase (HMGR) (rate-limiting step) MVAP Mevalonate-5-phosphate S_MVA->MVAP Mevalonate Kinase (MVK) MVAPP Mevalonate-5-pyrophosphate MVAP->MVAPP Phosphomevalonate Kinase (PMK) IPP Isopentenyl Pyrophosphate MVAPP->IPP Mevalonate Pyrophosphate Decarboxylase (MPD) DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP Isopentenyl Pyrophosphate Isomerase Isoprenoids Isoprenoids/Sterols IPP->Isoprenoids DMAPP->Isoprenoids

Figure 1: The Mevalonate Pathway.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes in the mevalonate pathway that utilize this compound or its derivatives. These values are essential for designing and interpreting enzyme kinetics experiments.

EnzymeSubstrateOrganismKmVmaxReference
Mevalonate Kinase (MVK)This compoundHevea brasiliensis0.13 mM-
Mevalonate Kinase (MVK)This compoundPig Liver0.2 - 4.3 mM7 - 65% (relative to mevalonate)
Phosphomevalonate Kinase (PMK)Mevalonate-5-phosphateSaccharomyces cerevisiae0.885 mM (at 30°C)4.51 µmol/min/mg
Phosphomevalonate Kinase (PMK)Mevalonate-5-phosphateStreptococcus pneumoniae4.2 µM3.4 s⁻¹
Mevalonate Pyrophosphate Decarboxylase (MPD)(R,S)-Mevalonate-5-pyrophosphateHuman28.9 ± 3.3 µM6.1 ± 0.5 U/mg[3]

Note: The stereospecificity of the enzymes dictates that only the (R)-enantiomer of mevalonate is utilized in the forward pathway. However, commercially available mevalonic acid is often a racemic mixture, and this compound can be used to study the reverse reaction of HMG-CoA reductase or as a control.

Experimental Protocols

A generalized workflow for an in vitro enzyme kinetics assay using this compound or its derivatives is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Reagents (Enzyme, Substrate, Cofactors) Plate Prepare 96-well plate Reagents->Plate AddEnzyme Add Enzyme to wells Plate->AddEnzyme AddSubstrate Initiate reaction by adding Substrate (this compound or derivative) AddEnzyme->AddSubstrate Incubate Incubate at optimal temperature AddSubstrate->Incubate Measure Measure signal change over time (e.g., Absorbance at 340 nm) Incubate->Measure CalcRate Calculate initial reaction rates Measure->CalcRate Plot Plot rates vs. substrate concentration CalcRate->Plot Fit Fit data to Michaelis-Menten equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Figure 2: General workflow for enzyme kinetics assay.
Protocol 1: Mevalonate Kinase (MVK) Activity Assay (Coupled Spectrophotometric)

This protocol describes a continuous spectrophotometric assay for Mevalonate Kinase (MVK) activity by coupling the production of ADP to the oxidation of NADH.

Principle:

MVK catalyzes the phosphorylation of this compound to Mevalonate-5-phosphate, producing ADP. The ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • MgCl₂

  • KCl

  • Tris-HCl buffer (pH 7.5)

  • Purified Mevalonate Kinase

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Buffer:

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 100 mM KCl

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, PEP, NADH, PK, and LDH. The final concentrations in the reaction well should be:

    • 1-10 mM ATP

    • 1-5 mM PEP

    • 0.2-0.5 mM NADH

    • 5-10 units/mL PK

    • 7-14 units/mL LDH

  • Add the master mix to the wells of the 96-well plate.

  • Add varying concentrations of this compound to the wells to determine the Km for the substrate. A typical range would be 0.1 to 5 mM. For control wells, add an equal volume of assay buffer without the substrate.

  • Equilibrate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed amount of purified Mevalonate Kinase to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Phosphomevalonate Kinase (PMK) Activity Assay (Coupled Spectrophotometric)

This protocol is similar to the MVK assay, utilizing the same coupled enzyme system to detect ADP formation.

Principle:

PMK catalyzes the phosphorylation of Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate, with the concomitant production of ADP. The subsequent detection of ADP is identical to the MVK assay.

Materials:

  • Mevalonate-5-phosphate (substrate)

  • All other reagents and equipment are the same as for the MVK assay.

Assay Buffer:

  • 50 mM HEPES/K⁺, pH 7.0

  • 10 mM MgCl₂

  • 1 mM DTT

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, PEP, NADH, PK, and LDH. Final concentrations in the reaction well should be similar to the MVK assay.

  • Add the master mix to the wells of the 96-well plate.

  • Add varying concentrations of Mevalonate-5-phosphate to the wells. A typical concentration range would be 0.01 to 1 mM.

  • Equilibrate the plate at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a fixed amount of purified Phosphomevalonate Kinase.

  • Monitor the decrease in absorbance at 340 nm and analyze the data as described in the MVK protocol.

Protocol 3: Mevalonate Pyrophosphate Decarboxylase (MPD) Activity Assay (Coupled Spectrophotometric)

This protocol details a continuous spectrophotometric assay for Mevalonate Pyrophosphate Decarboxylase (MPD) activity.[3]

Principle:

MPD catalyzes the ATP-dependent decarboxylation of Mevalonate-5-pyrophosphate to produce Isopentenyl-5-pyrophosphate, ADP, and Pi. The production of ADP is coupled to the oxidation of NADH via the pyruvate kinase/lactate dehydrogenase system.[3]

Materials:

  • Mevalonate-5-pyrophosphate (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • MgCl₂

  • KCl

  • Tris-HCl buffer (pH 7.0)

  • Purified Mevalonate Pyrophosphate Decarboxylase

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Assay Buffer:

  • 100 mM Tris-HCl, pH 7.0

  • 100 mM KCl

  • 10 mM MgCl₂

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL containing:

    • 100 mM Tris-HCl, pH 7.0

    • 100 mM KCl

    • 10 mM MgCl₂

    • 0.2 mM NADH

    • 0.2 mM Phosphoenolpyruvate

    • 8 mM ATP

    • 4 units of Pyruvate Kinase/Lactate Dehydrogenase

    • Varying concentrations of Mevalonate-5-pyrophosphate (e.g., 10 µM to 500 µM)

  • Add the reaction mixture to the wells of the microplate.

  • Equilibrate the plate to 30°C.

  • Initiate the reaction by adding a fixed amount of purified Mevalonate Pyrophosphate Decarboxylase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the kinetic parameters as described previously.[3]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the in vitro kinetic characterization of key enzymes in the mevalonate pathway using this compound and its phosphorylated derivatives as substrates. These assays are essential tools for basic research into isoprenoid biosynthesis and for the discovery and development of novel therapeutics targeting this critical metabolic pathway. The provided kinetic data serves as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for Cell Culture Media Supplemented with (S)-Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mevalonic acid (MVA) is the biologically active enantiomer of mevalonic acid and a critical intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of a wide array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1][2] This pathway is fundamental for numerous cellular processes such as cell proliferation, differentiation, and membrane integrity.[3][4] The enzyme HMG-CoA reductase, which catalyzes the synthesis of mevalonate, is the target of statin drugs, widely used for lowering cholesterol.[1][3] Supplementing cell culture media with (S)-MVA can be crucial for studying the effects of statins, elucidating the roles of downstream isoprenoids, and rescuing cells from statin-induced apoptosis or growth arrest.[3][4][5] These notes provide detailed protocols for the preparation and application of (S)-MVA-supplemented cell culture media.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound Lithium Salt
ParameterValueReference
Molecular Weight154.09 g/mol [6]
Solubility in H₂O100 mg/mL (648.97 mM)[6][7]
Solubility in DMSO50 mg/mL (324.49 mM)[6][7]
Recommended Stock Solution Concentration10 mM - 100 mM[6]
Storage of Stock Solution-20°C for up to 1 month, -80°C for up to 6 months[8][9]
Table 2: Working Concentrations of this compound in Cell Culture
ApplicationCell Line(S)-MVA ConcentrationObserved EffectReference
Statin RescueRat Aorta Smooth Muscle Cells100 µMPrevented proliferation decrease by HMG-CoA reductase inhibitors.[5]
Statin RescueC2C12 Myotubes80 - 110 µMPrevented simvastatin-induced loss of viability.[8][10]
Statin RescueColon Cancer Cells0.5 mM (500 µM)Restored cell proliferation after lovastatin (B1675250) treatment.[11]
Stimulation of DNA SynthesisHuman Lymphocytes0.5 mM - 10 mMStimulated DNA synthesis and cell cycling.[12]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound Lithium Salt

Materials:

  • This compound lithium salt (or a racemic mixture, see product details)[7]

  • Sterile, nuclease-free water or DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • Weighing: In a laminar flow hood, accurately weigh the desired amount of this compound lithium salt. For a 10 mL stock solution of 100 mM, you will need 154.09 mg.

  • Dissolving: Add the weighed this compound lithium salt to a sterile conical tube. Add a small volume of sterile water or DMSO (e.g., 8 mL for a final volume of 10 mL) to the tube. Mevalonic acid is very soluble in water and polar organic solvents.[2] For high concentrations, ultrasonic agitation may be required to fully dissolve the compound.[6][7]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water or DMSO.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is critical to ensure the sterility of your stock solution.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[8][9] Avoid repeated freeze-thaw cycles.

Protocol 2: Supplementing Cell Culture Media with this compound

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.

  • 100 mM sterile stock solution of this compound.

  • Sterile serological pipettes.

  • Laminar flow hood.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 100 µM (S)-MVA:

    • Use the formula: C1V1 = C2V2

    • (100 mM) x V1 = (0.1 mM) x (50 mL)

    • V1 = (0.1 mM * 50 mL) / 100 mM = 0.05 mL = 50 µL

  • Supplementation: In a laminar flow hood, add the calculated volume (50 µL) of the 100 mM (S)-MVA stock solution to 50 mL of your complete cell culture medium.

  • Mixing: Gently swirl the medium to ensure thorough mixing.

  • Use: The (S)-MVA-supplemented medium is now ready for use in your cell culture experiments.

Protocol 3: Statin-Rescue Experiment Using this compound

Materials:

  • Cells of interest (e.g., a cancer cell line sensitive to statins).

  • Complete cell culture medium.

  • Statin (e.g., Simvastatin, Lovastatin) stock solution.

  • This compound stock solution (100 mM).

  • 96-well cell culture plates.

  • Cell proliferation assay reagent (e.g., MTT, WST-1).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow the cells to adhere overnight.

  • Treatment Preparation: Prepare the following treatment media:

    • Control Medium: Complete medium with vehicle control (e.g., DMSO).

    • Statin Medium: Complete medium with the desired concentration of the statin.

    • Rescue Medium: Complete medium with both the statin and this compound at the desired concentrations.

    • MVA only Medium: Complete medium with this compound only.

  • Cell Treatment: Remove the overnight culture medium from the wells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Cell Viability/Proliferation Assay: After the incubation period, assess cell viability or proliferation using a standard assay such as MTT or WST-1, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Normalize the results to the control group and compare the effects of the statin alone versus the statin with this compound.

Mandatory Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGCS Mevalonate (S)-Mevalonate HMGCoA->Mevalonate HMGCR Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP FPP Farnesyl-PP (FPP) IPP->FPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP Squalene Squalene FPP->Squalene Dolichol Dolichol FPP->Dolichol HemeA Heme A FPP->HemeA Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone PrenylatedProteins Prenylated Proteins (e.g., Ras, Rho) FPP->PrenylatedProteins GGPP->PrenylatedProteins Cholesterol Cholesterol Squalene->Cholesterol HMGCS HMG-CoA Synthase HMGCR HMG-CoA Reductase Statins Statins Statins->HMGCR

Caption: The Mevalonate Signaling Pathway.

Experimental_Workflow Start Start: Prepare 100 mM (S)-MVA Stock Solution Dilute Dilute Stock Solution into Complete Cell Culture Medium Start->Dilute Treat Treat Cells with (S)-MVA +/- Other Compounds (e.g., Statins) Dilute->Treat Seed Seed Cells in Multi-well Plates Seed->Treat Incubate Incubate for Desired Time Period Treat->Incubate Assay Perform Cellular Assays (e.g., Proliferation, Viability) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze End End Analyze->End

Caption: Experimental Workflow for (S)-MVA Supplementation.

References

Application Note: Quantitative Analysis of (S)-Mevalonic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Mevalonic acid (MVA) is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the synthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] The quantification of MVA in plasma is a critical tool for researchers and drug development professionals, particularly in studies related to cholesterol-lowering drugs like statins, which inhibit the HMG-CoA reductase enzyme responsible for MVA production.[1][3][4] This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma.

Principle

This method involves the extraction of mevalonic acid from plasma, followed by its conversion to the lactone form, mevalonolactone (B1676541) (MVAL), under acidic conditions to improve chromatographic retention and sensitivity.[3][4][5] The analyte is then separated from plasma matrix components using reversed-phase liquid chromatography and detected by tandem mass spectrometry in either positive or negative ion mode. Quantification is achieved using a stable isotope-labeled internal standard (e.g., Mevalonate-D7) to ensure accuracy and precision.[3][6]

Experimental Protocols

Materials and Reagents
Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water to create calibration standards.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and quality control (QC) samples at various concentration levels.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5 - 50 ng/mL) and QC samples at low, medium, and high concentrations.[4][6]

Sample Preparation from Plasma

This protocol utilizes a solid-phase extraction (SPE) method for sample clean-up.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add the internal standard solution (e.g., 20 ng of Mevalonate-D7).[3]

  • Acidification and Lactonization: Acidify the samples with hydrochloric acid to facilitate the conversion of mevalonate to mevalonolactone.[3][7]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by 0.1 N HCl.[7]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances (e.g., with 0.1 N HCl, water, and 15% methanol in water).[7]

  • Elution: Elute the analyte and internal standard with methanol.[7]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a solution of 0.2% ammonium hydroxide to convert mevalonolactone back to the mevalonate form for analysis in negative ion mode, or in the initial mobile phase for positive ion mode analysis.[3]

LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for the LC-MS/MS system. Method optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition 1Recommended Condition 2
Column Thermo Scientific BioBasic AX (150 x 2.1 mm, 5 µm)[3]HyPurity Advance (50 x 4.6 mm)[6][7]
Mobile Phase A 10 mM Ammonium formate, pH 8[3][6]5 mmol/L Ammonium formate buffer, pH 2.5[4]
Mobile Phase B Acetonitrile[3][6]Methanol[4]
Flow Rate 200 µL/min[3]0.8 mL/min[7]
Injection Volume 10 µL[3]10 µL[7]
Column Temperature Ambient45°C[7]
Gradient A gradient method is typically employed.[3]Isocratic or gradient.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition 1 (Negative Ion Mode)Recommended Condition 2 (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Negative[3][6]Electrospray Ionization (ESI), Positive[4]
Spray Voltage 2 kV[3]1 kV[8]
Sheath Gas Pressure 40 (arbitrary units)[3]50 psi[8]
Auxiliary Gas Pressure 10 (arbitrary units)[3]30 (arbitrary units)[8]
Ion Transfer Tube Temp. 300 °C[3]350 °C[7][8]
Collision Gas Helium or Argon[3]Argon[8]
Collision Energy 30%[3]15 V[8]
MRM Transitions m/z 147 → 59 for mevalonatem/z 154 → 59 for mevalonate-D7[3][7]m/z 131 → 113 and 131 → 69 for mevalonolactone[5]
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linearity: A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.[3][6]

  • Quantification: Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Performance

Table 3: Typical Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.5 - 50 ng/mL[4][6] or 2.5 - 250 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6][9]
Intra-assay Precision (CV%) < 5%[3][4]
Inter-assay Precision (CV%) < 10%[4]
Accuracy (% Recovery) 85 - 115%
Matrix Effect Should be assessed and minimized.[6]

Visualizations

Mevalonate Signaling Pathway

The following diagram illustrates the upper mevalonate pathway, leading to the synthesis of this compound.

Mevalonate_Pathway cluster_regulation Regulation acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate This compound hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) isoprenoids Isoprenoids (e.g., Cholesterol) mevalonate->isoprenoids Further Enzymatic Steps statins Statins statins->hmg_coa Inhibits

Caption: The Mevalonate Pathway leading to this compound synthesis.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol for this compound quantification in plasma.

Experimental_Workflow start Start: Plasma Sample spike_is Spike with Internal Standard start->spike_is acidify Acidify and Lactonize spike_is->acidify spe Solid Phase Extraction (SPE) acidify->spe dry_reconstitute Dry Down and Reconstitute spe->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Processing and Quantification lcms->data end End: Concentration of This compound data->end

Caption: Workflow for this compound analysis in plasma.

Conclusion

This application note details a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for researchers in drug development and metabolic studies. The method demonstrates excellent performance characteristics and is suitable for high-throughput analysis.

References

(S)-Mevalonic Acid: A Tool for a Deeper Understanding of Protein Prenylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This process is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways that regulate cell growth, differentiation, and survival. Key examples of prenylated proteins include the Ras and Rho superfamilies of small GTPases, which are frequently dysregulated in cancer. The enzymes responsible for this modification, farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II), have emerged as promising targets for therapeutic intervention, particularly in oncology.

(S)-Mevalonic acid, a key intermediate in the mevalonate (B85504) pathway, serves as a metabolic precursor to both FPP and GGPP. This property makes it an invaluable tool for researchers studying protein prenylation and its inhibitors. By supplementing cell cultures with this compound, it is possible to bypass the effects of upstream inhibitors of the mevalonate pathway, such as statins, and specifically investigate the consequences of inhibiting FTase and GGTase. This "rescue" experiment is crucial for confirming that the observed cellular effects of a given compound are indeed due to the inhibition of protein prenylation.

These application notes provide a comprehensive overview of the use of this compound in the study of protein prenylation inhibitors, including detailed protocols for key experiments and a summary of the potency of various inhibitors.

The Mevalonate Pathway and Protein Prenylation

The mevalonate pathway is a complex and highly regulated metabolic cascade that begins with acetyl-CoA and culminates in the production of a diverse array of isoprenoids.[1] A critical branch of this pathway leads to the synthesis of FPP and GGPP, the lipid donors for protein prenylation.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate This compound HMGCoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene -> Cholesterol FPP->Squalene Protein_F Farnesylated Proteins (e.g., Ras) FPP->Protein_F FTase Protein_GG Geranylgeranylated Proteins (e.g., Rho) GGPP->Protein_GG GGTase Statins Statins Statins->HMGCoA FTI FTIs FTI->Protein_F GGTI GGTIs GGTI->Protein_GG Rescue_Workflow Start Treat cells with Upstream Inhibitor (e.g., Statin) Split Start->Split NoRescue Control Group: No Additive Split->NoRescue Rescue Rescue Group: + this compound Split->Rescue Phenotype_NoRescue Observe Phenotype (e.g., decreased viability, inhibition of prenylation) NoRescue->Phenotype_NoRescue Phenotype_Rescue Observe Phenotype (e.g., restored viability, restored prenylation) Rescue->Phenotype_Rescue Conclusion Conclusion: Inhibitor's effect is mediated by the mevalonate pathway Phenotype_Rescue->Conclusion Western_Blot_Workflow Start Cell Lysis and Subcellular Fractionation Fractions Isolate Cytosolic and Membrane Fractions Start->Fractions Quantification Protein Quantification Fractions->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analyze Protein Accumulation in Cytosolic Fraction Detection->Analysis

References

Commercial Sources and Research Applications of High-Purity (S)-Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on commercial sources for high-purity (S)-Mevalonic acid for research use, along with comprehensive application notes and experimental protocols. This compound is the biologically inactive enantiomer of (R)-mevalonic acid, a crucial intermediate in the mevalonate (B85504) pathway, which is fundamental for the biosynthesis of cholesterol, isoprenoids, and other vital molecules.[1][2] The study of both enantiomers is critical for understanding the stereospecificity of enzymatic reactions and for use as a negative control in experiments involving the mevalonate pathway.

Commercial Availability of this compound

High-purity this compound is commercially available for research purposes, primarily as its lithium salt, which offers greater stability.[3][4] The following table summarizes key information from prominent suppliers.

SupplierProduct NameFormPurityAnalytical Method
Sigma-Aldrich This compound lithium saltSolid≥96.0%Gas Chromatography (GC)
This compound lithium saltSolid≥97.0% (analytical standard)Gas Chromatography (GC)
MedChemExpress Mevalonic acid lithium saltSolid>98%Not specified[5][6]
Cayman Chemical Mevalonate (lithium salt)Solid≥95%Not specified[7]
SRIRAMCHEM L-Mevalonic AcidPharmaceutical Reference StandardHigh-PurityHPLC, LC-MS, GC, etc.

Application Notes

This compound serves as an essential tool in various research areas, primarily as a negative control to its biologically active counterpart, (R)-Mevalonic acid. Its applications span across cancer biology, cell signaling, and metabolic research.

Key Research Applications:

  • Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making it a key therapeutic target.[8][9] this compound can be used as a control in studies investigating the effects of mevalonate pathway inhibitors, such as statins, on cancer cell proliferation and survival.[10][11]

  • Cell Signaling: The intermediates of the mevalonate pathway are crucial for the post-translational modification of signaling proteins like those in the Ras and Rho families.[10] this compound is used to confirm that observed cellular effects are specifically due to the (R)-enantiomer and its downstream products.

  • Metabolic Studies: Research into inherited metabolic disorders like mevalonate kinase deficiency can utilize this compound to probe enzyme kinetics and specificity.

  • Dermatology and Skin Barrier Function: Studies have investigated the role of mevalonic acid in cholesterol synthesis within the epidermis, which is crucial for skin barrier function.[12][13] this compound can be used to assess the stereospecificity of this process.

Experimental Protocols

Below are detailed protocols for key experiments involving this compound. These are synthesized from common methodologies in the field.

Protocol 1: Cell Viability Assay to Assess Statin-Induced Cytotoxicity Rescue

This protocol details how to determine if this compound can rescue cells from the cytotoxic effects of statins, which inhibit the mevalonate pathway.

Workflow for Cell Viability Assay:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Add statin (e.g., Simvastatin) B->C D Add this compound or (R)-Mevalonic acid C->D F Incubate for 48-72 hours D->F E Control groups (untreated, statin only) E->F G Add viability reagent (e.g., MTT, PrestoBlue) F->G H Measure absorbance/fluorescence G->H I Calculate cell viability H->I

Caption: Workflow for assessing the rescue of statin-induced cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Preparation of Reagents:

    • Prepare a stock solution of a statin (e.g., Simvastatin) in a suitable solvent like DMSO.

    • Prepare stock solutions of this compound lithium salt and (R)-Mevalonic acid lithium salt in sterile water or cell culture medium.

  • Treatment:

    • Treat cells with a concentration of statin known to induce cytotoxicity (e.g., 10 µM Simvastatin).

    • In parallel, treat cells with the statin and varying concentrations of this compound (e.g., 50-500 µM).

    • Include control wells: untreated cells, cells treated with the statin alone, and cells treated with the statin and (R)-Mevalonic acid (as a positive control for rescue).[7]

  • Incubation: Incubate the treated cells for 48 to 72 hours.[4]

  • Viability Assessment:

    • Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent like PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the untreated control wells to calculate the percentage of cell viability.

    • Compare the viability of cells treated with the statin alone to those co-treated with this compound or (R)-Mevalonic acid. It is expected that (R)-Mevalonic acid will rescue cell viability, while this compound will not.

Protocol 2: Analysis of Protein Prenylation

This protocol outlines a method to investigate the effect of this compound on protein prenylation, a key downstream event of the mevalonate pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., human dermal microvascular endothelial cells - HDMVECs) to 70-80% confluency.[7] Treat the cells with a statin to inhibit endogenous mevalonate production, and supplement with either this compound or (R)-Mevalonic acid.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against a prenylated protein (e.g., Ras, RhoA) or an antibody that specifically recognizes unprenylated forms of the protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of prenylated and unprenylated proteins in the different treatment groups. Inhibition of the mevalonate pathway by statins should lead to an accumulation of unprenylated proteins. This effect should be reversed by (R)-Mevalonic acid but not by this compound.

Signaling Pathway

The mevalonate pathway is a critical metabolic cascade that produces isoprenoids and sterols.[8] Its regulation is tightly linked to cellular signaling networks.

The Mevalonate Pathway and its Downstream Effects:

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MevalonicAcid (R)-Mevalonic Acid HMGCoA->MevalonicAcid HMG-CoA Reductase (Statin Target) MevalonatePP Mevalonate-5-PP MevalonicAcid->MevalonatePP IPP Isopentenyl-PP MevalonatePP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP Ubiquinone Ubiquinone (CoQ10) IPP->Ubiquinone GPP Geranyl-PP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Dolichol Dolichol FPP->Dolichol HemeA Heme A FPP->HemeA ProteinPrenylation Protein Prenylation (Ras, Rho, etc.) FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol

References

Application Notes and Protocols for Studying the Impact of (S)-Mevalonic Acid on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes to investigate the effects of (S)-Mevalonic acid on key cell signaling pathways. This compound is the biologically active enantiomer of mevalonic acid and a crucial intermediate in the mevalonate (B85504) pathway. This pathway produces isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for various cellular processes, including the post-translational prenylation of small GTPases like Ras and Rho.[1][2][3] Dysregulation of this pathway has been implicated in various diseases, including cancer, making it a significant area of study.[4][5]

The following sections outline methodologies to assess the impact of this compound on the Ras/MAPK, PI3K/Akt, and Rho GTPase signaling cascades.

Application Note 1: Investigating the Role of this compound in Ras/MAPK Signaling

Introduction: The Ras/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] The function of Ras proteins is dependent on their localization to the cell membrane, a process facilitated by farnesylation, a type of prenylation that utilizes FPP from the mevalonate pathway.[8] By modulating the levels of this compound, researchers can study the downstream consequences on Ras activation and the subsequent phosphorylation of MEK and ERK.[9][10]

Experimental Workflow: Ras/MAPK Pathway Analysis

The following diagram illustrates the workflow for assessing the impact of this compound on the Ras/MAPK pathway using Western blotting.

cluster_workflow Experimental Workflow: Ras/MAPK Pathway Analysis A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Western Blot B->C D Antibody Incubation (p-ERK, ERK, p-MEK, MEK) C->D E Signal Detection & Densitometry D->E F Data Analysis E->F

Caption: Workflow for Ras/MAPK pathway analysis.

Protocol: Western Blot Analysis of ERK and MEK Phosphorylation

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) in 6-well plates and culture to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 1, 6, 12, 24 hours). Include a vehicle-treated control group.

    • For positive and negative controls, consider co-treatment with a statin (mevalonate pathway inhibitor) or a growth factor (e.g., EGF) to stimulate the pathway.[11]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cell lysates, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.[12]

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), and total MEK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Ras/MAPK Pathway Modulation

Treatment Groupp-ERK / Total ERK (Relative Intensity)p-MEK / Total MEK (Relative Intensity)
Vehicle Control1.001.00
This compound (Low Conc.)ValueValue
This compound (High Conc.)ValueValue
Statin ControlValueValue
EGF ControlValueValue

Signaling Pathway: Ras/MAPK Cascade

cluster_pathway Ras/MAPK Signaling Pathway MVA This compound FPP FPP MVA->FPP Mevalonate Pathway Ras Ras FPP->Ras Prenylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF

Caption: The role of this compound in Ras/MAPK signaling.

Application Note 2: Assessing the Impact of this compound on PI3K/Akt Signaling

Introduction: The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism.[13][14] There is significant crosstalk between the PI3K/Akt and mevalonate pathways. For instance, Akt can promote the activity of SREBPs, transcription factors that upregulate mevalonate pathway genes.[2] Conversely, inhibiting the mevalonate pathway can lead to decreased PI3K activity.[2] Investigating the effect of this compound on this pathway can reveal important regulatory feedback loops.

Experimental Workflow: PI3K/Akt Pathway Analysis

The workflow for analyzing the PI3K/Akt pathway is similar to that of the Ras/MAPK pathway, focusing on the phosphorylation status of Akt and its downstream targets.

cluster_workflow Experimental Workflow: PI3K/Akt Pathway Analysis A Cell Culture & Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Western Blot B->C D Antibody Incubation (p-Akt, Akt, p-mTOR, mTOR) C->D E Signal Detection & Densitometry D->E F Data Analysis E->F

Caption: Workflow for PI3K/Akt pathway analysis.

Protocol: Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol follows the same steps as the Western blot protocol for the Ras/MAPK pathway, with the following modifications:

  • Primary Antibodies: Use primary antibodies targeting phospho-Akt (Ser473 and/or Thr308), total Akt, phospho-mTOR (Ser2448), and total mTOR.

  • Controls: In addition to statins, consider using a PI3K inhibitor (e.g., Wortmannin) as a negative control and insulin (B600854) or IGF-1 as a positive control to stimulate the pathway.

Data Presentation: PI3K/Akt Pathway Modulation

Treatment Groupp-Akt (Ser473) / Total Akt (Relative Intensity)p-mTOR / Total mTOR (Relative Intensity)
Vehicle Control1.001.00
This compound (Low Conc.)ValueValue
This compound (High Conc.)ValueValue
PI3K Inhibitor ControlValueValue
Insulin/IGF-1 ControlValueValue

Signaling Pathway: PI3K/Akt Cascade

cluster_pathway PI3K/Akt Signaling Pathway MVA This compound Isoprenoids Isoprenoids MVA->Isoprenoids PI3K PI3K Isoprenoids->PI3K Modulates Activity PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival

Caption: Crosstalk between the Mevalonate and PI3K/Akt pathways.

Application Note 3: Determining the Effect of this compound on Rho GTPase Activation

Introduction: Rho family GTPases (e.g., RhoA, Rac1, Cdc42) are critical regulators of the actin cytoskeleton, cell polarity, and migration. Similar to Ras, their function requires geranylgeranylation, a prenylation modification dependent on GGPP from the mevalonate pathway.[1] Therefore, this compound levels can directly influence Rho GTPase activity. Rho activation is characterized by its transition from a GDP-bound (inactive) to a GTP-bound (active) state. This can be measured using a pull-down assay that specifically isolates the active, GTP-bound form.[11][15][16]

Experimental Workflow: RhoA Activation Assay

The diagram below outlines the workflow for a RhoA pull-down assay followed by Western blot analysis.

cluster_workflow Experimental Workflow: RhoA Activation Assay A Cell Culture & Treatment with this compound B Cell Lysis A->B C Incubate Lysate with Rhotekin-RBD Beads B->C D Pull-down & Wash C->D E Elute & Western Blot for Total and Active RhoA D->E F Densitometry & Analysis E->F

Caption: Workflow for RhoA activation pull-down assay.

Protocol: RhoA Activation Pull-Down Assay

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described in the previous protocols.

    • Include appropriate controls, such as a Rho activator (e.g., LPA) or inhibitor (e.g., C3 transferase).

  • Cell Lysis:

    • Lyse cells in a buffer compatible with Rho activation assays (typically containing MgCl2 and low detergent concentrations).

    • Clarify lysates by centrifugation as previously described.

  • Affinity Pull-Down of Active RhoA:

    • Normalize protein concentrations for all samples.

    • Reserve a small aliquot of each lysate to determine total RhoA levels.

    • Incubate the remaining lysate with Rhotekin-RBD agarose (B213101) beads (which specifically bind to GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.[17]

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-4 times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on the eluted samples (active RhoA) and the reserved total cell lysates (total RhoA).

    • Probe the membrane with a primary antibody specific for RhoA.

    • Detect and quantify the bands corresponding to active and total RhoA.

Data Presentation: RhoA Activation

Treatment GroupActive RhoA / Total RhoA (Relative Level)
Vehicle Control1.00
This compound (Low Conc.)Value
This compound (High Conc.)Value
Rho Activator ControlValue
Rho Inhibitor ControlValue

Signaling Pathway: RhoA Activation

cluster_pathway RhoA Activation Pathway MVA This compound GGPP GGPP MVA->GGPP Mevalonate Pathway RhoA_GDP RhoA-GDP (Inactive) GGPP->RhoA_GDP Geranylgeranylation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF Activation ROCK ROCK RhoA_GTP->ROCK Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton

Caption: The role of this compound in RhoA activation.

References

Protocol for enzymatic assay of HMG-CoA reductase using (S)-Mevalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, a critical metabolic pathway responsible for the synthesis of cholesterol and other isoprenoids.[1][2] The enzyme catalyzes the conversion of HMG-CoA to mevalonate in an NADPH-dependent reaction.[3][4] Due to its role in cholesterol homeostasis, HMGR is a major target for hypercholesterolemia drugs, such as statins, which act as competitive inhibitors of the enzyme.[5][6]

This document provides a detailed protocol for a continuous spectrophotometric assay to determine HMG-CoA reductase activity. The assay quantifies the rate of NADPH oxidation to NADP+ by measuring the decrease in absorbance at 340 nm.[3][7] This method is highly suitable for studying the enzyme's kinetics and for high-throughput screening of potential inhibitors or activators.[4][8]

Signaling Pathway of HMG-CoA Reductase in Cholesterol Synthesis

The synthesis of cholesterol begins with Acetyl-CoA and proceeds through the mevalonate pathway.[9][10] HMG-CoA reductase catalyzes the committed, rate-limiting step in this pathway, the reduction of HMG-CoA to mevalonate.[10] The resulting mevalonate is then converted through a series of reactions into isopentenyl pyrophosphate (IPP), a key building block for numerous isoprenoids, including cholesterol.[9] The activity of HMG-CoA reductase is tightly regulated. High levels of intracellular cholesterol, for instance, lead to the proteolytic degradation of the enzyme, thus reducing further cholesterol synthesis.[10][11] Pharmacological inhibition of HMG-CoA reductase by statins depletes intracellular cholesterol, which in turn upregulates the expression of LDL receptors on liver cells, enhancing the clearance of circulating LDL-cholesterol from the bloodstream.[9][12][13]

HMG_CoA_Pathway cluster_pathway Mevalonate Pathway cluster_regulation Regulation & Drug Action AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate (S)-Mevalonic Acid HMG_CoA->Mevalonate HMG-CoA Reductase (HMGR) LDL_Receptor LDL Receptor Upregulation HMG_CoA->LDL_Receptor Depletion leads to IPP Isopentenyl Pyrophosphate Mevalonate->IPP Multiple Steps Cholesterol Cholesterol IPP->Cholesterol Statins Statins (e.g., Atorvastatin) Statins->HMG_CoA Inhibition

Cholesterol synthesis pathway and HMG-CoA reductase inhibition.

Experimental Protocol

This protocol is based on a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm. The procedure is suitable for a 96-well plate format, allowing for multiple samples and controls.

Materials and Equipment
  • Reagents:

    • HMG-CoA Reductase (HMGR) enzyme[4]

    • HMG-CoA Reductase Assay Buffer (e.g., Tris-HCl based buffer, pH 7.5)[3][4]

    • HMG-CoA (Substrate)[4]

    • NADPH[4]

    • Control Inhibitor (e.g., Pravastatin or Atorvastatin)[3][4]

    • Ultrapure water

  • Equipment:

    • UV/Vis Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm and temperature control at 37°C[4]

    • 96-well clear, flat-bottom UV-compatible plate[4]

    • Pipettes and tips

    • Ice bath

Reagent Preparation
  • 1x Assay Buffer: If supplied as a concentrate (e.g., 5x), dilute with ultrapure water to a 1x working concentration. Pre-warm the buffer to 37°C before use.[3][4]

  • HMG-CoA Reductase (HMGR): Reconstitute the lyophilized enzyme in 1x Assay Buffer to the recommended concentration (e.g., 0.5-0.7 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use.[3][8][14]

  • HMG-CoA Solution: Reconstitute in ultrapure water. Aliquot and store at -20°C.[3][15]

  • NADPH Solution: Reconstitute in 1x Assay Buffer. Aliquot and store at -20°C, protected from light.[3][4]

  • Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM Atorvastatin) in an appropriate solvent (e.g., DMSO).[3]

Assay Procedure (96-well plate format)
  • Set up the Plate Reader: Set the spectrophotometer to perform a kinetic reading at 340 nm at 37°C. Set the reading interval to every 20-30 seconds for a total of 10-15 minutes.[4][8]

  • Prepare Reaction Wells: Prepare wells for different conditions as described in the table below. It is recommended to prepare samples in duplicate or triplicate.

Well TypeTest InhibitorHMGR EnzymeAssay Buffer
Enzyme Control -5 µLto 10 µL
Inhibitor Control 2 µL (e.g., Atorvastatin)5 µLto 10 µL
Test Sample 2 µL (Test Compound)5 µLto 10 µL
Solvent Control 2 µL (Solvent)5 µLto 10 µL
Background Control --10 µL

Note: Volumes are examples and should be optimized. The final volume in each well before adding the Reaction Mix should be equal (e.g., 10 µL).[3]

  • Prepare Reaction Mix: Prepare a master mix for all wells to ensure consistency. For each reaction, the mix will contain:

    • 170 µL 1x Assay Buffer

    • 10 µL HMG-CoA Solution

    • 10 µL NADPH Solution

    • Total Volume per well = 190 µL

  • Initiate the Reaction:

    • Add 190 µL of the Reaction Mix to each well containing the enzyme, inhibitors, and/or controls.[8]

    • Mix the plate thoroughly for 10 seconds.[4]

  • Measure Absorbance: Immediately start the kinetic measurement at 340 nm. The absorbance will decrease over time as NADPH is consumed.[3][4]

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, NADPH) Plate_Setup Prepare 96-Well Plate (Controls, Inhibitors) Reagent_Prep->Plate_Setup Reaction_Mix Prepare & Add Reaction Mix Plate_Setup->Reaction_Mix Reader_Setup Set Plate Reader (340 nm, 37°C, Kinetic) Incubate_Read Start Kinetic Reading (10-15 min) Reader_Setup->Incubate_Read Reaction_Mix->Incubate_Read Plot_Data Plot Absorbance vs. Time Incubate_Read->Plot_Data Calc_Rate Calculate Reaction Rate (ΔAbs/min) Plot_Data->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition

Workflow for the HMG-CoA reductase enzymatic assay.

Data Presentation and Analysis

The activity of HMG-CoA reductase is determined by the rate of decrease in absorbance at 340 nm.

Calculations
  • Calculate the change in absorbance (ΔA₃₄₀): Select two time points (T₁ and T₂) within the linear phase of the reaction curve.

    • ΔA₃₄₀ = A₃₄₀(T₁) - A₃₄₀(T₂)

  • Calculate Enzyme Activity: The activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹. One unit of activity is the amount of enzyme that converts 1.0 µmol of NADPH to NADP⁺ per minute at 37°C.[4]

  • Calculate Percent Inhibition:

    • % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100

Sample Data Tables

The following tables represent typical data obtained from an HMG-CoA reductase assay.

Table 1: Kinetic Absorbance Data at 340 nm

Time (min)Enzyme Control (A₃₄₀)Inhibitor Sample (A₃₄₀)Background Control (A₃₄₀)
01.2501.2481.251
21.1521.2151.250
41.0551.1821.249
60.9591.1501.251
80.8641.1181.250
100.7701.0871.249

Table 2: Summary of Enzyme Activity and Inhibition

SampleΔA₃₄₀/min (Linear Range)Relative Activity (%)% Inhibition
Enzyme Control0.0481000
Inhibitor Sample0.01633.366.7
Solvent Control0.04797.92.1

Table 3: IC₅₀ Values for Common Statin Inhibitors

InhibitorIC₅₀ (nM)
Atorvastatin8 - 10
Simvastatin5 - 11
Pravastatin20 - 45
Fluvastatin28 - 60

Note: IC₅₀ values are literature-based and can vary depending on assay conditions.

References

Troubleshooting & Optimization

How to prevent lactonization of (S)-Mevalonic acid in aqueous solutions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of (S)-Mevalonic acid in aqueous solutions, with a focus on preventing its lactonization to mevalonolactone (B1676541).

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why is it a concern for this compound solutions?

A1: this compound possesses both a terminal carboxylic acid and a hydroxyl group. Lactonization is an intramolecular condensation reaction where these two groups react to form a cyclic ester called mevalonolactone. In aqueous solutions, this compound and mevalonolactone exist in a pH-dependent equilibrium.[1][2][3] This is a critical concern for researchers as the two forms have different chemical properties and biological activities. For experiments requiring the open-chain acid form, the presence of the lactone can lead to inaccurate quantification and experimental variability.

Q2: What is the primary factor influencing the lactonization of this compound?

A2: The primary factor influencing the equilibrium between this compound and mevalonolactone is the pH of the aqueous solution.[1][3] Acidic conditions favor the formation of mevalonolactone, while alkaline (basic) conditions promote the hydrolysis of the lactone to the open-chain this compound form.[1][4][5][6]

Q3: What is the optimal pH range to prevent the lactonization of this compound?

A3: To prevent lactonization and maintain this compound in its open-chain form, it is recommended to prepare and maintain the aqueous solution at a pH above 7.0. While an equilibrium favoring the acid form is established at a pH below 6, at a pH above 6, the equilibrium strongly favors the hydroxyacid form.[7] For complete and rapid conversion of mevalonolactone to mevalonic acid, a pH of 11.5 or higher may be necessary.[6]

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature can influence the rate of both lactonization and hydrolysis. Elevated temperatures can accelerate the conversion to the equilibrium state for a given pH. For instance, in protocols designed to intentionally induce lactonization, acidification is often followed by incubation at elevated temperatures (e.g., 45°C) to expedite the process.[8] Conversely, to promote the hydrolysis of the lactone to the acid, incubation at higher temperatures (e.g., 60°C) after basification can be employed.[4] For long-term storage of this compound solutions, lower temperatures are recommended to minimize any potential degradation or conversion.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: For optimal stability and to prevent lactonization, aqueous solutions of this compound should be stored at a basic pH (pH > 7.5) and at low temperatures. Recommended storage temperatures are -20°C for short-term to medium-term storage (up to one month) and -80°C for long-term storage (up to six months).[9][10] It is also advisable to use a suitable buffer to maintain the desired pH during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. The aqueous solution may contain a mixture of this compound and mevalonolactone due to lactonization.Ensure your this compound solution is prepared and maintained at a pH above 7.5. Before use, you can confirm the complete conversion to the acid form by treating the solution with a base (see Experimental Protocols).
Low recovery of this compound during analytical quantification. The sample preparation protocol may be promoting lactonization, and the analytical method may not be detecting the lactone form.If your analytical method is specific for the open-chain acid, ensure all sample handling and preparation steps are performed under basic conditions. If lactonization is unavoidable, adjust the protocol to convert all mevalonic acid to the lactone form before analysis and quantify it as such.[11]
Precipitation in the this compound solution upon storage. The pH of the solution may have shifted, or the concentration may be too high for the storage temperature.Verify the pH of the solution and adjust if necessary. Ensure the storage temperature is appropriate for the concentration of the solution. If using a salt form of mevalonic acid, ensure it is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Solution

This protocol describes the preparation of an aqueous solution of this compound, ensuring it is in its open-chain form.

Materials:

  • Mevalonolactone (or a salt of Mevalonic acid)

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Sterile, RNase/DNase-free containers

Procedure:

  • Dissolve the desired amount of mevalonolactone or mevalonic acid salt in deionized water to the target concentration.

  • Slowly add 1 M KOH or NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Adjust the pH of the solution to between 8.0 and 9.0.

  • For complete hydrolysis of any lactone, the solution can be incubated at 37°C for 30 minutes or at room temperature for 1-2 hours. Some protocols suggest a brief incubation at 60°C for 10 minutes for rapid conversion.[4]

  • After incubation, allow the solution to cool to room temperature and re-verify the pH. Adjust if necessary.

  • Sterile filter the solution if required for downstream applications.

  • Store the solution in appropriate aliquots at -20°C or -80°C.

Protocol 2: Conversion of Mevalonolactone to this compound for Experimental Use

This protocol details the conversion of the lactone form to the open-chain acid immediately before use in an experiment.

Materials:

  • Aqueous solution of mevalonolactone

  • 1 M Potassium Hydroxide (KOH)

  • Buffer for your experiment (e.g., Phosphate, HEPES)

Procedure:

  • To your aqueous solution of mevalonolactone, add a sufficient volume of 1 M KOH to raise the pH to at least 11.0. A ratio of 1.05 moles of KOH for every mole of mevalonolactone is a good starting point.[6]

  • Incubate the solution at 37°C for 30 minutes to ensure complete hydrolysis.[6]

  • After incubation, carefully neutralize the solution to the desired pH of your experimental buffer system.

  • Use the freshly prepared this compound solution in your experiment immediately.

Visualizations

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonic_acid This compound hmg_coa->mevalonic_acid HMG-CoA Reductase mevalonolactone Mevalonolactone mevalonic_acid->mevalonolactone pH-dependent equilibrium (Lactonization/Hydrolysis) isoprenoids Isoprenoids (e.g., Cholesterol) mevalonic_acid->isoprenoids Mevalonate (B85504) Pathway

Caption: The Mevalonate Pathway and the pH-dependent equilibrium of this compound.

Caption: Workflow for preparing and using stable this compound solutions.

References

Troubleshooting low yields in the chemical synthesis of (S)-Mevalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of (S)-Mevalonic acid, specifically focusing on addressing issues of low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include suboptimal reaction conditions, formation of byproducts, and challenges during workup and purification. A recent efficient enantioselective synthesis highlights the formation of 2-methyl-1,2,4-butanetriol as a notable byproduct if the ratio of water to reactants is too high during the epoxide addition step.[1] Additionally, using an excess of cyanide can lead to residual cyanide in the final product, complicating purification.[1]

Q2: I suspect byproduct formation is lowering my yield. What is a common byproduct and how can I avoid it?

A2: A significant byproduct that can form is 2-methyl-1,2,4-butanetriol.[1] This occurs during the cyanide addition to the epoxide intermediate when there is a large excess of water present.[1] To minimize the formation of this byproduct, it is crucial to limit the amount of water used in this step.[1]

Q3: What is the optimal stoichiometry for the cyanide reagent in the synthesis?

A3: To achieve optimal results in product formation and to facilitate the decomposition of any residual cyanide, it is recommended to use 1.2 molar equivalents of cyanide.[1] Using an excess of cyanide can result in its presence in the final product mixture, which can then be converted to cyanate (B1221674) under alkaline conditions with peroxide.[1]

Q4: Are there specific catalysts that have been shown to improve the yield and enantioselectivity of the synthesis?

A4: Yes, the choice of catalyst for the initial enantioselective epoxidation of the starting material, isoprenol, has a significant impact. For instance, a zirconium catalyst with diisopropyl L-tartrate (L-DIPT) ligands has been shown to produce a high yield of up to 87% with an enantiomeric excess (% ee) of 82%.[1] In contrast, a hafnium/diamine catalyst was reported to give a low yield and lower enantioselectivity (45% ee) in the same study.[1]

Q5: What are the recommended reaction times and temperatures for the key steps?

A5: In a recently reported high-yield synthesis, the cyanide addition to the epoxide was stirred at 25 °C for 16 hours.[1] Following this, the pH was adjusted, and the mixture was stirred for an additional 16 hours at the same temperature to promote hydrolysis of the nitrile intermediate.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the synthesis of this compound.

Problem 1: Low Conversion of the Epoxide Intermediate
  • Symptom: Analysis of the crude reaction mixture (e.g., by TLC or NMR) shows a significant amount of unreacted epoxide starting material.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Cyanide Reagent Ensure that 1.2 molar equivalents of sodium cyanide are used.[1] Inaccurate weighing or low purity of the cyanide can lead to incomplete reaction.
Low Reaction Temperature While the initial addition of the cyanide solution should be done at a low temperature (e.g., in an ice bath at 5 °C), the reaction should be allowed to warm to room temperature (25 °C) and stirred for an adequate time (e.g., 16 hours) to ensure complete reaction.[1]
Poor Reagent Quality Use high-purity, anhydrous solvents and ensure the epoxide starting material is pure. Impurities in the reactants can interfere with the reaction.
Problem 2: Formation of Significant Amounts of Byproducts
  • Symptom: Purification is difficult, and the yield of the desired this compound is low, with characterization data indicating the presence of impurities such as 2-methyl-1,2,4-butanetriol.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Excess Water in Cyanide Addition Step Carefully control the amount of water used to dissolve the sodium cyanide. A high ratio of water to reactants promotes the formation of 2-methyl-1,2,4-butanetriol.[1]
Suboptimal pH during Hydrolysis Ensure the pH is basic (around 8.5) during the hydrogen peroxide-promoted hydrolysis of the nitrile intermediate to facilitate the conversion to the carboxylic acid.[1]
Problem 3: Low Yield After Purification
  • Symptom: The yield of pure this compound is significantly lower than the crude yield estimated by techniques like NMR with an internal standard.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Workup Challenges The workup procedure can be challenging and lead to product loss. A reported strategy to circumvent this is to carry the intermediate nitrile directly through to the hydrolysis step without isolation.[1]
Inefficient Purification This compound is a highly polar, water-soluble compound, which can make purification by traditional silica (B1680970) gel chromatography difficult. Consider alternative purification methods such as ion-exchange chromatography or crystallization of a salt form.
Decomposition during Purification Avoid harsh acidic or basic conditions and high temperatures during purification, as these can potentially lead to degradation of the product.

Data Presentation

Table 1: Impact of Catalyst on Enantioselective Epoxidation Yield and Enantiomeric Excess (% ee)

CatalystYield (%)% eeReference
Zirconium with L-DIPT ligandsup to 8782[1]
Hafnium/diamineLow45[1]

Table 2: Optimized Reaction Parameters for High-Yield Synthesis of this compound

ParameterRecommended Value/ConditionExpected OutcomeReference
Cyanide Stoichiometry 1.2 molar equivalentsOptimal product formation and minimal residual cyanide[1]
Reaction Temperature 25 °CEfficient reaction progression[1]
Reaction Time (Cyanide Addition) 16 hoursComplete conversion of the epoxide[1]
Reaction Time (Hydrolysis) 16 hoursComplete hydrolysis of the nitrile intermediate[1]
Overall Yield (multi-gram scale) 80-83%Consistently high yields[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from (S)-Epoxide Intermediate

This protocol is adapted from a recently reported high-yield, enantioselective synthesis.[1]

  • Preparation of Cyanide Solution: In a separate flask, dissolve sodium cyanide (1.2 molar equivalents relative to the epoxide) in a minimal amount of water and cool the solution in a 5 °C ice bath.

  • Epoxide Ring Opening:

    • Add the (S)-epoxide intermediate to a round-bottom flask equipped with a stir bar and cool it in a 5 °C ice bath.

    • Slowly add the cooled cyanide solution to the epoxide dropwise over approximately 10 minutes, ensuring the reaction mixture remains cold.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at 25 °C for 16 hours.

  • Hydrolysis of the Nitrile Intermediate:

    • Increase the pH of the solution to approximately 8.5 by adding 1M aqueous NaOH.

    • Stir the solution for an additional 16 hours at 25 °C.

  • Workup and Isolation:

    • Remove the water under reduced pressure in a 40 °C water bath.

    • Dissolve the resulting clear, viscous residue in ethanol (B145695) by adding it dropwise while stirring vigorously over 10 minutes. This helps to precipitate inorganic salts.

    • Filter the mixture to remove the precipitated salts and concentrate the filtrate under reduced pressure to obtain this compound as an oil, which may contain residual water.

Visualizations

Troubleshooting_Low_Yields start Low Yield of This compound check_conversion Check Conversion of Epoxide Intermediate start->check_conversion check_byproducts Analyze for Byproducts start->check_byproducts check_purification Evaluate Purification Efficiency start->check_purification low_conversion Low Conversion check_conversion->low_conversion If yes byproducts_present Byproducts Detected check_byproducts->byproducts_present If yes low_post_purification_yield Low Yield After Purification check_purification->low_post_purification_yield If yes solution_reagents Verify Reagent Stoichiometry & Purity low_conversion->solution_reagents solution_conditions Optimize Reaction Time & Temperature low_conversion->solution_conditions solution_water Control Water Content byproducts_present->solution_water solution_ph Adjust pH for Hydrolysis byproducts_present->solution_ph solution_workup Modify Workup Procedure low_post_purification_yield->solution_workup solution_purification_method Consider Alternative Purification Methods low_post_purification_yield->solution_purification_method

Caption: Troubleshooting workflow for low yields.

Synthesis_Pathway isoprenol Isoprenol epoxidation Enantioselective Epoxidation isoprenol->epoxidation s_epoxide (S)-Epoxide Intermediate epoxidation->s_epoxide pitfall1 Low yield with wrong catalyst epoxidation->pitfall1 cyanide_addition Cyanide Addition (NaCN, H2O) s_epoxide->cyanide_addition nitrile_intermediate Nitrile Intermediate cyanide_addition->nitrile_intermediate byproduct 2-methyl-1,2,4-butanetriol cyanide_addition->byproduct pitfall2 Excess H2O leads to byproduct cyanide_addition->pitfall2 hydrolysis Hydrolysis (H2O2, NaOH) nitrile_intermediate->hydrolysis s_mevalonic_acid This compound hydrolysis->s_mevalonic_acid

References

Technical Support Center: Optimizing Cellular Uptake of (S)-Mevalonic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cellular uptake of (S)-Mevalonic acid in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in primary cell cultures?

This compound is the biologically active enantiomer of mevalonic acid and a key intermediate in the mevalonate (B85504) pathway.[1] This pathway is essential for the biosynthesis of numerous vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[2][3] In cell culture, exogenous this compound is often used to rescue cells from the effects of statins (HMG-CoA reductase inhibitors) or to study the downstream effects of the mevalonate pathway independent of its initial enzymatic steps.[4][5]

Q2: How do primary cells take up exogenous this compound?

The precise mechanism for the cellular uptake of exogenous mevalonic acid is not well-documented in the literature. However, given its hydrophilic nature, it is unlikely to passively diffuse across the cell membrane. It is hypothesized that a carrier-mediated transport system is involved, though specific transporters have not yet been definitively identified.

Q3: What is the difference between mevalonic acid and mevalonolactone?

Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[1] This conversion is pH-dependent; acidic conditions favor the formation of the lactone.[6] Mevalonolactone is more lipophilic than mevalonic acid and may have different uptake characteristics. For experimental consistency, it is crucial to be aware of the form you are using and the pH of your culture medium.

Q4: Can I use radiolabeled this compound to measure uptake?

Yes, using radiolabeled this compound (e.g., [14C] or [3H]-mevalonic acid) is a common and effective method to quantify its cellular uptake. This technique allows for sensitive detection and measurement of the amount of mevalonate transported into the cells over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable intracellular this compound after supplementation. Degradation or instability of mevalonic acid. Mevalonic acid can be unstable in solution. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider using a stabilized salt form, such as mevalonic acid lithium salt.[4]
Inefficient cellular uptake. Optimize incubation time and concentration of this compound. Primary cell types may have different uptake efficiencies. Perform a time-course and dose-response experiment to determine optimal conditions for your specific cell type.
Incorrect measurement technique. Ensure your analytical method (e.g., LC-MS/MS) is properly validated for sensitivity and specificity for mevalonic acid.[7][8][9] For radiolabeling studies, ensure proper quenching of the uptake and thorough washing to remove extracellular radioactivity.
High variability in uptake between experimental replicates. Inconsistent cell health or density. Ensure consistent cell seeding density and viability across all wells.[10] Primary cells are particularly sensitive to culture conditions, so maintain a consistent passage number and growth phase.[10]
Inaccurate pipetting of reagents. Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of radiolabeled compounds or concentrated stock solutions.
Observed cellular toxicity after this compound supplementation. Excessively high concentration of mevalonic acid. Although generally well-tolerated, very high concentrations of any supplement can be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentration for your primary cells. Start with a concentration range reported in the literature (e.g., 10-100 µM).[4]
Contamination of the stock solution. Ensure the sterility of your this compound stock solution by filter-sterilizing it before adding to the culture medium.

Experimental Protocols

Protocol 1: Measuring Cellular Uptake of Radiolabeled this compound

This protocol outlines the steps for a radiolabeled uptake assay to quantify the amount of this compound transported into primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • Radiolabeled this compound (e.g., [14C]-(S)-Mevalonic acid)

  • Unlabeled (cold) this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed primary cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the radiolabeled this compound in pre-warmed complete culture medium to the desired final concentration. To determine non-specific uptake, prepare a parallel set of wells with the radiolabeled mevalonic acid plus a high concentration of unlabeled mevalonic acid (e.g., 100-fold excess).

  • Uptake Initiation: Aspirate the existing culture medium from the wells. Wash the cells once with pre-warmed PBS. Add the treatment medium to the respective wells to start the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the treatment medium and wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular radiolabeled compound.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add the scintillation cocktail, mix well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the non-specific uptake wells from the total CPM to get the specific uptake.

    • Normalize the specific uptake to the protein concentration of each well (determined by a parallel plate or by sacrificing the wells after counting).

    • Plot the specific uptake (e.g., in nmol/mg protein) against time.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Primary cells treated with this compound

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., deuterated mevalonic acid, MVA-d7)[10]

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture primary cells in multi-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting and Washing: Aspirate the culture medium. Wash the cell monolayer three times with ice-cold PBS to remove extracellular mevalonic acid.

  • Metabolite Extraction:

    • Add a specific volume of ice-cold extraction solvent containing the internal standard to each well.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 20 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant, which contains the intracellular metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.2% ammonium (B1175870) hydroxide).[10]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Use a suitable chromatography column and mobile phase gradient to separate mevalonic acid from other cellular components.[7][8]

    • Set up the mass spectrometer to monitor the specific parent and daughter ion transitions for both mevalonic acid and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of mevalonic acid.

    • Quantify the amount of mevalonic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the cell number or protein concentration of the original sample.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate This compound HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (Cholesterol, etc.) IPP->Isoprenoids DMAPP->Isoprenoids

Caption: The Mevalonate Pathway showing the synthesis of this compound and its downstream products.

Experimental_Workflow_Radiolabel cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Primary Cells Prepare_Medium Prepare Radiolabeled Medium Start_Uptake Initiate Uptake Prepare_Medium->Start_Uptake Incubate Incubate (Time-course) Start_Uptake->Incubate Stop_Uptake Terminate Uptake & Wash Incubate->Stop_Uptake Lyse_Cells Cell Lysis Stop_Uptake->Lyse_Cells Scintillation_Count Scintillation Counting Lyse_Cells->Scintillation_Count Analyze_Data Data Analysis Scintillation_Count->Analyze_Data Troubleshooting_Logic Start Low Intracellular This compound Check_Stability Is the MVA stock fresh and properly stored? Start->Check_Stability Check_Uptake Have uptake conditions (time, concentration) been optimized? Check_Stability->Check_Uptake Yes Solution_Stability Prepare fresh stock solution. Use a stabilized salt form. Check_Stability->Solution_Stability No Check_Measurement Is the analytical method validated and sensitive enough? Check_Uptake->Check_Measurement Yes Solution_Uptake Perform a dose-response and time-course experiment. Check_Uptake->Solution_Uptake No Solution_Measurement Validate the LC-MS/MS method or check scintillation counter settings. Check_Measurement->Solution_Measurement No End Problem Resolved Check_Measurement->End Yes Solution_Stability->End Solution_Uptake->End Solution_Measurement->End

References

Methods for improving the stability of (S)-Mevalonic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S)-Mevalonic acid (MVA) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples?

This compound, a hydroxycarboxylic acid, exists in a pH-dependent equilibrium with its cyclic ester form, (R)-mevalonolactone (MVAL).[1][2] In aqueous solutions and biological matrices, the open-chain carboxylate form (mevalonate) is predominant at physiological pH. However, this form can be susceptible to degradation. The primary strategy to enhance stability during sample preparation is to convert MVA to its more stable lactone form, MVAL, by acidifying the sample.[1][3][4]

Q2: At what pH is this compound most stable?

The stability of this compound is highly dependent on pH. Acidic conditions (pH 2-4) favor the formation of the more stable lactone form (MVAL).[5] Conversely, neutral to alkaline conditions (pH > 6) promote the open-chain hydroxy acid form (MVA), which is generally less stable during analytical procedures.[3] For long-term storage and during extraction, maintaining an acidic environment is recommended.

Q3: How does temperature affect the stability of this compound?

As with most biological molecules, lower temperatures slow down the rate of chemical and enzymatic degradation.[6] For routine sample handling, it is advisable to keep samples on ice. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[7]

Q4: Can I add stabilizers to my samples to protect this compound?

The most effective method of stabilization is the conversion of MVA to MVAL through acidification. While specific chemical stabilizers for MVA are not commonly reported, general best practices for preparing biological samples, such as the use of protease inhibitors for cellular or tissue samples, should be followed to maintain the overall integrity of the sample matrix. For the analysis of carboxylic acids, derivatization can also be employed to enhance stability and improve chromatographic performance.[8]

Q5: What are the best practices for collecting and handling biological samples for MVA analysis?

For plasma samples, it is recommended to collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and to separate the plasma by centrifugation as soon as possible. For urine samples, a first-morning void is often preferred for metabolic profiling.[7] All samples should be immediately cooled and then frozen if not processed promptly. Acidification to convert MVA to MVAL should be performed as early as possible in the sample preparation workflow.

Troubleshooting Guides

This section provides solutions to common issues encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound
Probable Cause Recommended Solution
Incomplete conversion to MVAL Ensure the pH of the sample is sufficiently acidic (pH 2-3) to drive the equilibrium towards the lactone form. Allow adequate incubation time (e.g., 30 minutes) after acidification.[3]
Degradation during sample processing Keep samples on ice or at 4°C throughout the entire sample preparation procedure. Minimize the time between thawing and extraction.
Adsorption to labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be considered to minimize surface binding.
Inefficient extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and elution solvents are appropriate for MVAL.
Issue 2: High variability between replicate samples
Probable Cause Recommended Solution
Inconsistent pH adjustment Use a calibrated pH meter and add acid dropwise while vortexing to ensure uniform acidification of each sample.
Precipitation of proteins Acidification can cause protein precipitation.[5] Ensure thorough vortexing and centrifugation to obtain a clear supernatant before proceeding with extraction.
Matrix effects in LC-MS/MS analysis The use of a stable isotope-labeled internal standard, such as d7-MVAL, is crucial to correct for matrix effects and variations in extraction efficiency.[3]
Sample heterogeneity For tissue samples, ensure complete homogenization to obtain a representative aliquot for extraction.
Issue 3: Presence of interfering peaks in the chromatogram

| Probable Cause | Recommended Solution | | Contamination from reagents or labware | Use high-purity solvents and reagents (e.g., HPLC or LC-MS grade). Thoroughly clean all glassware and equipment. | | Co-elution of matrix components | Optimize the chromatographic method, including the mobile phase composition and gradient, to improve the separation of MVAL from interfering compounds. | | Carryover from previous injections | Implement a robust needle and injection port washing protocol in the autosampler, using a strong solvent to minimize carryover between samples. |

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions based on the principle of its equilibrium with mevalonolactone. Specific degradation rates can vary depending on the sample matrix.

Condition Parameter Expected Stability of this compound Rationale
pH pH 2-4HighFavors the formation of the more stable lactone form (MVAL).[5]
pH 7ModerateExists predominantly as the mevalonate (B85504) anion, which is more prone to degradation.[2]
pH > 8LowThe open-chain form is less stable, and basic conditions can promote other degradation pathways.
Temperature -80°CHighMinimizes both chemical and enzymatic degradation.[7]
-20°CGoodSuitable for long-term storage.[7]
4°CModerateSuitable for short-term storage (hours to a few days).
Room TemperatureLowProne to rapid degradation.
Storage Form Lyophilized PowderHighStable for extended periods when stored properly (cool and dry).
In Aqueous Solution (neutral pH)LowSusceptible to degradation.
In Acidified Aqueous SolutionHighStabilized by conversion to MVAL.

Experimental Protocols

Protocol 1: Stabilization of this compound in Plasma by Conversion to Mevalonolactone

This protocol describes the initial step of acidifying a plasma sample to convert this compound to its more stable lactone form, mevalonolactone, prior to extraction.

Materials:

  • Plasma sample

  • Internal standard solution (e.g., d7-mevalonolactone in methanol)

  • 1 M Hydrochloric acid (HCl)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the frozen plasma samples on ice.

  • In a polypropylene microcentrifuge tube, add 500 µL of the plasma sample.

  • Spike the sample with the internal standard solution.

  • Add 50 µL of 1 M HCl to the plasma sample to achieve a final pH of approximately 2-3.

  • Vortex the sample vigorously for 30 seconds.

  • Incubate the sample at room temperature for 30 minutes to ensure complete conversion of MVA to MVAL.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube for subsequent solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Visualizations

Mevalonic Acid - Mevalonolactone Equilibrium

MVA_MVAL_Equilibrium MVA This compound (Open-chain, less stable) MVAL (R)-Mevalonolactone (Cyclic, more stable) MVA->MVAL Acidic pH (H+) Lactonization MVAL->MVA Neutral/Basic pH (OH-) Hydrolysis

Caption: pH-dependent equilibrium between this compound and (R)-mevalonolactone.

Sample Preparation Workflow for MVA Stability

Sample_Prep_Workflow cluster_pre_analytics Pre-analytical Phase cluster_stabilization Stabilization cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Urine, etc.) Cooling Immediate Cooling (On Ice) SampleCollection->Cooling Acidification Acidification (pH 2-3) (Conversion to MVAL) Cooling->Acidification Incubation Incubation (30 min at RT) Acidification->Incubation Centrifugation Protein Precipitation & Centrifugation Incubation->Centrifugation SPE_LLE Solid-Phase or Liquid-Liquid Extraction Centrifugation->SPE_LLE Analysis LC-MS/MS or GC-MS Analysis SPE_LLE->Analysis

Caption: Recommended workflow for stabilizing this compound during sample preparation.

References

Identifying and minimizing analytical interference in (S)-Mevalonic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of (S)-Mevalonic acid (MVA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analytical interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in quantifying this compound?

The primary challenges in the accurate quantification of (S)-MVA include its low physiological concentrations, potential for interference from matrix components, and the presence of its inactive (R)-enantiomer.[1][2] Additionally, MVA is a highly polar compound, which can lead to poor retention on standard reverse-phase chromatography columns.[3] It can also spontaneously convert to its less polar lactone form (mevalonolactone or MVL) at low pH, which requires careful sample handling to ensure accurate measurement.[2][4]

Q2: Which analytical platforms are most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for MVA quantification.[4][5][6] Gas chromatography-mass spectrometry (GC-MS) is also a viable option.[7] For high-throughput applications, ultrasensitive enzymatic assays have been developed and show good correlation with LC-MS/MS results.[1]

Q3: Why is the distinction between (R)- and (S)-enantiomers of Mevalonic acid important?

Only the (R)-enantiomer of mevalonic acid is biologically active in the mevalonate (B85504) pathway.[2] While the (S)-enantiomer is not known to exist in biological systems, some analytical methods like LC-MS/MS may detect both enantiomers.[1] Therefore, for studies investigating the biological activity of the mevalonate pathway, it is crucial to use an analytical method that can differentiate between the two or to ensure that the measurements reflect the concentration of the biologically active (R)-form.

Troubleshooting Guide

Issue 1: Poor peak shape and retention in LC-MS/MS analysis.

  • Possible Cause: The high polarity of mevalonic acid can lead to poor retention on traditional C18 columns.

  • Troubleshooting Steps:

    • Column Selection: Employ a column with enhanced selectivity for polar compounds, such as a Pentafluorophenyl (PFP) column.[4]

    • Mobile Phase Modification: Use a mobile phase containing a buffer, for example, 5 mmol/L ammonium (B1175870) formate (B1220265) at a pH of 2.5, to improve peak shape and retention.[4]

    • Chemical Derivatization: Consider derivatization of MVA to a less polar compound to improve chromatographic behavior.[3]

Issue 2: Low recovery of Mevalonic acid during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Method: Solid-phase extraction (SPE) is a common and effective method for isolating MVA from complex matrices like plasma or serum.[5][6][8]

    • pH Adjustment: Mevalonic acid can be converted to its lactone form (MVL) under acidic conditions, which can be beneficial for extraction. Subsequent conversion back to the acid form can be achieved under basic conditions.[5]

    • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as Mevalonate-D7, at the beginning of the sample preparation process to monitor and correct for recovery losses.[5]

Issue 3: Suspected matrix effects leading to ion suppression or enhancement.

  • Possible Cause: Co-eluting endogenous components from the sample matrix can interfere with the ionization of MVA in the mass spectrometer.

  • Troubleshooting Steps:

    • Chromatographic Separation: Optimize the chromatographic method to separate MVA from interfering matrix components. This can involve adjusting the gradient, flow rate, or changing the stationary phase.[9]

    • Sample Dilution: A simple approach to reduce matrix effects is to dilute the sample, although this may compromise the limit of detection.[10]

    • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[6][9]

Issue 4: Inconsistent results when using statins to inhibit the mevalonate pathway.

  • Possible Cause: Cellular compensatory mechanisms or insufficient inhibition of HMG-CoA reductase.

  • Troubleshooting Steps:

    • Verify Statin Efficacy: Confirm the effective concentration and treatment time of the statin in your specific experimental system by measuring HMG-CoA reductase activity.[11]

    • Monitor Upstream Metabolite Accumulation: Inhibition of HMG-CoA reductase should lead to a decrease in MVA levels. Measure MVA concentrations to confirm the blockade of the pathway.[11]

Quantitative Data Summary

ParameterLC-MS/MS Method 1[4]LC-MS/MS Method 2[5]Enzymatic Assay[1]
Limit of Detection (LOD) 0.1 ng/mL2 pg0.4 ng/mL
Limit of Quantification (LOQ) Not Specified2.5 ng/mLNot Specified
Calibration Range Up to 50 ng/mL2.5 - 250 ng/mLUp to 44 ng/mL
Recovery 98 ± 8%>85%Not Applicable
Intra-assay CV% 2.2% (at 6.5 ng/mL), 2.6% (at 10.5 ng/mL)0.5% - 4%Not Specified
Inter-assay CV% 9% (at 10.5 ng/mL)Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Sample Preparation for MVA Quantification from Plasma using LC-MS/MS [5]

  • Spiking with Internal Standard: To 500 µL of plasma sample, add a known amount (e.g., 20 ng) of Mevalonate-D7 internal standard.

  • Acidification: Acidify the sample with hydrochloric acid to convert mevalonate to mevalonolactone (B1676541).

  • Solid Phase Extraction (SPE): Purify the sample using an appropriate SPE cartridge.

  • Drying: Dry the purified sample.

  • Reconstitution: Dissolve the dried sample in 400 µL of 0.2% ammonium hydroxide (B78521) to convert mevalonolactone back to mevalonate.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Enzymatic Measurement of MVA in Serum [1]

This method is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK).

  • Sample Preparation: Divide the serum sample into two portions.

  • MVK Treatment: Treat one portion with MVK to convert MVA to phosphomevalonate, which is not a substrate for HMGR. This serves as a blank.

  • Enzyme Cycling Reaction: Add both the treated and untreated samples to a reaction mixture containing HMGR, thio-NAD, NADH, and CoA.

  • Spectrophotometric Measurement: Measure the production of thio-NADH by monitoring the change in absorbance at 405 nm.

  • Quantification: The MVA concentration is determined by the difference in thio-NADH production between the untreated and MVK-treated samples.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate This compound HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) MevalonateP Mevalonate-5-P Mevalonate->MevalonateP Mevalonate Kinase MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP Isopentenyl-PP MevalonatePP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting key intermediates.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Acidify Acidification (MVA -> MVL) Spike->Acidify SPE Solid Phase Extraction Acidify->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitution (MVL -> MVA) Dry->Reconstitute LC Liquid Chromatography (PFP Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS quantification of MVA.

Troubleshooting_Tree Start Inaccurate MVA Quantification CheckPeak Poor Peak Shape or Retention? Start->CheckPeak CheckRecovery Low Analyte Recovery? CheckPeak->CheckRecovery No Sol_Column Use PFP Column CheckPeak->Sol_Column Yes CheckMatrix Suspected Matrix Effects? CheckRecovery->CheckMatrix No Sol_SPE Optimize SPE Protocol CheckRecovery->Sol_SPE Yes Sol_Chromatography Improve Chromatographic Separation CheckMatrix->Sol_Chromatography Yes Sol_MobilePhase Optimize Mobile Phase Sol_Column->Sol_MobilePhase Sol_InternalStd Use Isotope-Labeled Internal Standard Sol_SPE->Sol_InternalStd Sol_Dilution Dilute Sample Sol_Chromatography->Sol_InternalStd Sol_Chromatography->Sol_Dilution

Caption: Troubleshooting decision tree for MVA quantification.

References

Chiral separation techniques for resolving (R)- and (S)-Mevalonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Separation of (R)- and (S)-Mevalonic Acid.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chiral separation of (R)- and this compound.

Frequently Asked Questions (FAQs)

Q1: Is a chiral separation of mevalonic acid always necessary?

A1: Not always. The naturally occurring and biologically active form of mevalonic acid is the (3R)-enantiomer.[1] If your research is focused on the biological pathway in most organisms, you may be primarily interested in the (R)-form. However, if you are synthesizing mevalonic acid chemically, you will likely produce a racemic mixture (an equal amount of (R)- and (S)-enantiomers). In this case, a chiral separation is essential to isolate the biologically active enantiomer or to study the properties of each enantiomer individually.

Q2: What are the main challenges in developing a chiral separation method for mevalonic acid?

A2: Mevalonic acid is a small, polar, and highly water-soluble molecule.[1][2] These properties can make it challenging to achieve good retention and separation on standard chromatography columns. For gas chromatography (GC), derivatization is necessary to increase volatility. For high-performance liquid chromatography (HPLC), finding a chiral stationary phase (CSP) that provides adequate selectivity for such a small molecule can be difficult. In capillary electrophoresis (CE), optimizing the chiral selector and buffer conditions is crucial for successful separation.

Q3: What is mevalonolactone (B1676541), and how is it relevant to the chiral separation of mevalonic acid?

A3: Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone.[1] This is an intramolecular ester formed by the condensation of the terminal alcohol and carboxylic acid groups. Mevalonolactone is less polar than mevalonic acid and more volatile, making it suitable for analysis by gas chromatography (GC).[3] The chiral center is preserved in the lactone, so separating the enantiomers of mevalonolactone is equivalent to separating the enantiomers of mevalonic acid.

Chiral Separation Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing any separation of my racemic mevalonic acid on a chiral stationary phase (CSP). What should I do?

A1: Lack of resolution is a common issue in chiral HPLC.[4] Here are several steps to troubleshoot this problem:

  • Verify CSP Selection: The choice of CSP is the most critical factor.[4] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point. If one type of CSP doesn't work, you may need to screen several different types of chiral columns.

  • Optimize the Mobile Phase:

    • Normal Phase: If you are using a normal-phase method (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier. Small changes can have a large impact on selectivity.[4]

    • Reversed-Phase: In a reversed-phase method (e.g., water/acetonitrile), adjust the organic modifier percentage and the pH of the aqueous phase.[4] Since mevalonic acid is an acid, controlling the pH is crucial to ensure it's in a consistent ionic state.

    • Additives: For acidic compounds like mevalonic acid, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and selectivity.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[4] Try reducing the flow rate to see if resolution improves.

  • Adjust the Temperature: Temperature can significantly affect chiral recognition.[4] Try decreasing the temperature first, as this often enhances the weak interactions responsible for chiral separation.

Q2: My mevalonic acid peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Secondary Interactions: The hydroxyl and carboxyl groups of mevalonic acid can have secondary interactions with the silica (B1680970) support of the stationary phase. Adding a competitor to the mobile phase, such as a small amount of a suitable acid or base, can help to reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening.[4] Try injecting a smaller volume or a more dilute sample.

  • Inappropriate Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as your sample solvent.

Gas Chromatography (GC)

Q1: I am having trouble with the derivatization of mevalonic acid to mevalonolactone. What could be the problem?

A1: Incomplete or inconsistent derivatization is a common source of error in GC analysis.[5] For the conversion of mevalonic acid to mevalonolactone, this is typically achieved by acidification.[3]

  • Ensure Complete Lactonization: The conversion to the lactone is an equilibrium process. Ensure you are using a sufficient amount of acid and allowing enough time for the reaction to complete. Gentle heating can sometimes facilitate the process, but be mindful of potential sample degradation.

  • Remove Water: Water can interfere with subsequent derivatization steps if you are performing additional modifications (e.g., silylation). Ensure your sample is dry before proceeding. Silylation reagents are sensitive to moisture.

  • Check Reagent Purity: Use high-purity derivatization reagents and anhydrous solvents to avoid side reactions and interfering peaks.[5]

Q2: I am seeing poor resolution of the mevalonolactone enantiomers on my chiral GC column. What are the next steps?

A2: Similar to HPLC, optimizing your GC method is key to achieving chiral separation.

  • Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-2°C/min) often improves chiral resolution by allowing for more effective interaction with the chiral stationary phase.[5]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas can impact resolution. You may need to optimize the flow rate for your specific column and analytes.

  • Select the Right Column: There are many different types of chiral GC columns, often based on cyclodextrin (B1172386) derivatives.[6] If one column is not providing separation, you may need to try another with a different chiral selector.

Capillary Electrophoresis (CE)

Q1: How can I improve the resolution of (R)- and this compound in CE?

A1: In CE, resolution is influenced by the choice of chiral selector and the electrophoresis conditions.

  • Optimize Chiral Selector Concentration: The concentration of the chiral selector (e.g., a cyclodextrin) in the background electrolyte (BGE) is a critical parameter. You should test a range of concentrations to find the optimal level for your separation.

  • Try Different Chiral Selectors: If a neutral cyclodextrin (e.g., beta-cyclodextrin) does not provide resolution, try a charged cyclodextrin derivative. The additional ionic interactions can enhance enantioselectivity.

  • Adjust the BGE pH: The pH of the BGE will affect the charge of mevalonic acid and potentially the chiral selector. Systematically varying the pH can have a significant impact on the separation.

  • Modify the Temperature: Temperature affects the viscosity of the BGE and the binding constants between the enantiomers and the chiral selector.[7] Experiment with different temperatures to see if resolution improves.

  • Apply an Organic Modifier: Adding a small amount of an organic solvent, such as methanol (B129727) or acetonitrile, to the BGE can alter the selectivity and improve resolution.

Q2: My migration times are inconsistent. What is causing this?

A2: Irreproducible migration times in CE are often related to issues with the capillary or the BGE.

  • Capillary Conditioning: Ensure you have a consistent and thorough capillary conditioning protocol between runs. This is crucial for maintaining a stable electroosmotic flow (EOF).

  • BGE Preparation: Prepare your BGE carefully and consistently.[7] Small variations in buffer concentration or pH can lead to shifts in migration times. Filter the BGE to remove any particulates.

  • Temperature Control: Maintain a constant temperature during your analysis, as fluctuations can affect migration times.[7]

  • Avoid Sample Matrix Effects: High salt concentrations in your sample can affect the injection and migration. If possible, desalt or dilute your sample.

Data Presentation

The following tables provide a template for presenting quantitative data from your chiral separation experiments. The values provided are for illustrative purposes only.

Table 1: Example Data for Chiral HPLC Method Development

ParameterCondition 1Condition 2Condition 3
Mobile Phase 90:10 Hexane:IPA95:5 Hexane:IPA90:10 Hexane:IPA + 0.1% TFA
Retention Time (R)-MVA (min) 12.515.213.1
Retention Time (S)-MVA (min) 12.516.014.2
Resolution (Rs) 01.21.8

Table 2: Example Data for Chiral GC Method Optimization

ParameterCondition 1Condition 2
Temperature Program 5°C/min ramp2°C/min ramp
Retention Time (R)-Mevalonolactone (min) 10.214.8
Retention Time (S)-Mevalonolactone (min) 10.415.3
Resolution (Rs) 1.11.9

Experimental Protocols

Protocol 1: Chiral HPLC Separation of (R)- and this compound
  • Sample Preparation: Dissolve the racemic mevalonic acid standard in the mobile phase to a concentration of 1 mg/mL.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peaks for the (R)- and (S)-enantiomers and calculate the resolution factor (Rs). An Rs value of ≥ 1.5 is generally considered a good separation.

Protocol 2: Chiral GC Separation of (R)- and (S)-Mevalonolactone
  • Derivatization: a. To 1 mg of mevalonic acid, add 1 mL of 1M HCl. b. Heat at 60°C for 1 hour to promote lactonization. c. Extract the mevalonolactone with ethyl acetate (B1210297). d. Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate to dryness. e. Reconstitute in a suitable solvent for GC injection.

  • GC System: A gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., beta-DEX).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 2°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature: 250°C (for FID).

  • Data Analysis: Identify and integrate the peaks corresponding to the (R)- and (S)-mevalonolactone enantiomers.

Visualizations

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation racemic_std Prepare Racemic Mevalonic Acid Standard sample_prep Sample Preparation (e.g., derivatization for GC) racemic_std->sample_prep screen_cols Screen Multiple Chiral Columns/Selectors sample_prep->screen_cols screen_mp Screen Different Mobile Phases/BGEs screen_cols->screen_mp optimize_params Optimize Parameters (Flow Rate, Temperature, pH) screen_mp->optimize_params check_resolution Check Resolution (Rs > 1.5?) optimize_params->check_resolution check_resolution->screen_cols No validate_method Method Validation (Robustness, Reproducibility) check_resolution->validate_method Yes

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor or No Resolution (Rs < 1.5) csp_ok Is the CSP appropriate? start->csp_ok change_csp Screen different CSPs csp_ok->change_csp No optimize_mp Optimize Mobile Phase (% Modifier, pH, Additives) csp_ok->optimize_mp Yes change_csp->optimize_mp optimize_cond Optimize Flow Rate & Temperature optimize_mp->optimize_cond end Resolution Improved optimize_cond->end

Caption: Troubleshooting Poor HPLC Resolution.

GC_Derivatization_Workflow start Mevalonic Acid Sample acidify Acidify Sample (e.g., with HCl) start->acidify lactone Formation of Mevalonolactone acidify->lactone extract Extract with Organic Solvent lactone->extract dry Dry and Concentrate extract->dry gc_analysis Inject into Chiral GC dry->gc_analysis

Caption: GC Derivatization Workflow.

References

Technical Support Center: (S)-Mevalonic Acid in In Vitro Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-Mevalonic acid in in vitro settings. Our resources are designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to cells in vitro?

A1: Generally, this compound is not considered cytotoxic to cells in culture at typical experimental concentrations. In fact, it is a crucial intermediate in the mevalonate (B85504) pathway, which is essential for cell growth and proliferation[1]. It is more commonly used in "rescue" experiments to counteract the cytotoxic effects of drugs that inhibit this pathway, such as statins[2][3].

Q2: Why is this compound used in experiments with statins?

A2: Statins are inhibitors of HMG-CoA reductase, a key enzyme in the mevalonate pathway. By blocking this enzyme, statins prevent the production of mevalonic acid and its downstream products, leading to decreased cell viability and apoptosis in many cancer cell lines. Adding exogenous this compound can bypass this inhibition and "rescue" the cells, confirming that the statin's cytotoxic effect is indeed due to its action on the mevalonate pathway[2][3][4].

Q3: What are typical concentrations of this compound or its lactone form used in rescue experiments?

A3: The concentration of this compound or mevalonolactone (B1676541) used for rescue experiments can vary depending on the cell line and the concentration of the inhibitor being used. However, based on published studies, a common concentration range is 100 µM to 1 mM[2][5][6]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: My cells are dying after treatment with a statin. How can I use this compound to confirm the mechanism of action?

A4: To confirm that the observed cytotoxicity is due to the inhibition of the mevalonate pathway, you can perform a rescue experiment. This involves treating your cells with the statin in the presence and absence of this compound. If the addition of mevalonic acid prevents or significantly reduces the statin-induced cell death, it strongly suggests that the cytotoxicity is mediated through the mevalonate pathway.

Q5: I am not observing a rescue effect with this compound in my statin-treated cells. What could be the issue?

A5: There are several potential reasons for a lack of rescue effect:

  • Insufficient concentration: The concentration of mevalonic acid may be too low to overcome the inhibitory effect of the statin. Try increasing the concentration of mevalonic acid.

  • Off-target effects of the statin: The statin you are using may have off-target effects that are not related to the mevalonate pathway.

  • Cell line specific differences: Some cell lines may be more or less dependent on the mevalonate pathway for survival.

  • Experimental timing: The timing of mevalonic acid addition relative to the statin treatment may be critical. It is often added concurrently or shortly after the statin.

  • Compound stability: Ensure the this compound you are using is of high quality and has been stored correctly to maintain its activity.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays with statins and this compound.
  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and use a multichannel pipette for consistency.

  • Possible Cause: Fluctuation in incubation times.

    • Solution: Standardize the incubation times for both the statin and mevalonic acid treatments. Use a timer to ensure accuracy.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Issue 2: High background signal in cytotoxicity assays.
  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.

  • Possible Cause: Interference of the compound with the assay reagent.

    • Solution: Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents (e.g., MTT, Alamar Blue).

Quantitative Data Summary

The following table summarizes the concentrations of mevalonic acid or its derivatives used in rescue experiments from published literature.

CompoundCell Line(s)Inhibitor UsedRescue ConcentrationReference
MevalonolactoneU87, MDA-MB-431Pitavastatin100 µM[2]
MevalonateNatural Killer (NK) cellsCompactin1 mM[5]
Mevalonic acidA549, H358Lovastatin lactone100 µM, 500 µM[6]
MevalonateAML cell lines (NB4, OCI-M3, HL60, etc.)Simvastatin250 µM[7]

Experimental Protocols

Protocol: Determining the Rescue Effect of this compound on Statin-Induced Cytotoxicity using an MTT Assay

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Statin of choice (e.g., Simvastatin, Atorvastatin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the statin in complete medium.

    • Prepare a stock solution of this compound in complete medium.

    • Aspirate the medium from the wells.

    • Add 100 µL of the treatment media to the respective wells:

      • Control (medium only)

      • Statin only (various concentrations)

      • This compound only

      • Statin + this compound

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the dose-response curves for the statin with and without this compound to visualize the rescue effect.

Visualizations

Mevalonate_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate This compound Downstream Downstream Products (FPP, GGPP, Cholesterol) Mevalonate->Downstream HMGCR->Mevalonate Statins Statins Statins->HMGCR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Experimental_Workflow Seed_Cells Seed Cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Treatments Prepare Statin and This compound dilutions Add_Treatments Add Treatments to Cells Prepare_Treatments->Add_Treatments Incubate_48h Incubate for 48h Add_Treatments->Incubate_48h Add_MTT Add MTT Reagent Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Plate Read Absorbance at 570nm Solubilize->Read_Plate

References

Solubility of (S)-Mevalonic acid in common organic solvents for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information regarding the solubility of (S)-Mevalonic acid for the preparation of stock solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

Q2: Can I dissolve this compound directly in aqueous buffers?

While mevalonic acid is water-soluble, for creating concentrated stock solutions, it is often recommended to first dissolve the compound in an organic solvent like DMSO before making further dilutions in aqueous buffers. This ensures complete dissolution and accurate concentration of the stock.

Q3: How should I store stock solutions of this compound?

Prepared stock solutions of this compound in an organic solvent should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solubility Data

Quantitative solubility data for this compound is limited. The following table summarizes the available data for closely related mevalonic acid compounds to guide solvent selection.

CompoundSolventSolubilityTemperatureNotes
(RS)-Mevalonic acid lithium saltWater (H₂O)100 mg/mLNot SpecifiedUltrasonic agitation may be required.
(RS)-Mevalonic acid lithium saltDMSO50 mg/mLNot SpecifiedUltrasonic agitation may be required.
DL-MevalonolactoneEthanol~20 mg/mLNot Specified
DL-MevalonolactoneDMSO~10 mg/mLNot Specified
DL-MevalonolactoneDimethylformamide (DMF)~10 mg/mLNot Specified

Note: The solubility of this compound is expected to be similar to its racemic and salt forms in these polar solvents. However, it is always recommended to perform a small-scale test to confirm solubility in your specific solvent and conditions.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution. The molecular weight of Mevalonic acid is 148.16 g/mol .

    • Calculation Example: For 1 mL of a 100 mM stock solution, you would need: 0.1 mol/L * 0.001 L * 148.16 g/mol = 0.014816 g or 14.82 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve completely. Insufficient solvent volume or low temperature.Increase the solvent volume slightly. Try gentle warming (up to 37°C) or brief sonication. Ensure the solvent is of high purity (anhydrous).
Precipitation occurs upon dilution in aqueous buffer. The final concentration in the aqueous solution exceeds the solubility limit.Increase the volume of the aqueous buffer to further dilute the compound. Consider using a co-solvent system if high concentrations are required.
Stock solution appears cloudy or contains particulates. Incomplete dissolution or presence of impurities.Centrifuge the solution to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter.
Inconsistent experimental results. Inaccurate stock concentration due to incomplete dissolution or degradation.Prepare a fresh stock solution following the recommended protocol. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Mevalonate (B85504) Pathway Overview

The following diagram illustrates the key steps of the mevalonate pathway, where this compound is a crucial intermediate.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA MevalonicAcid This compound HMGCoA->MevalonicAcid HMG-CoA reductase Mevalonate5P Mevalonate-5-phosphate MevalonicAcid->Mevalonate5P Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP IPP Isopentenyl Pyrophosphate (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Products Isoprenoids (Cholesterol, Steroids, etc.) IPP->Products DMAPP->IPP DMAPP->Products

References

Strategies to enhance the production of (S)-Mevalonic acid in microbial systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the production of (S)-Mevalonic acid in microbial systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms for producing this compound?

A1: The most commonly used and extensively engineered microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae.[1][2] E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust industrial organism that naturally possesses the mevalonate (B85504) pathway.[1][2] Other organisms like Pseudomonas putida and Methylobacterium extorquens are also being explored.[1]

Q2: What is the general metabolic pathway for this compound production?

A2: The biosynthesis of this compound starts from acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] Finally, HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key rate-limiting step.[1]

Q3: Why is balancing the expression of mevalonate pathway enzymes important?

A3: Imbalanced expression of heterologous mevalonate pathway enzymes can lead to the accumulation of toxic intermediates and inhibit cell growth. For instance, high-level expression of the upper part of the pathway without sufficient HMG-CoA reductase (HMGR) activity can cause a buildup of HMG-CoA, which is detrimental to the host cells.[3] Modulating enzyme expression, for example by using promoters of varying strengths or gene titration, is crucial for optimizing the carbon flux towards mevalonate production.[3]

Q4: Should I use a plasmid-based system or integrate the pathway into the chromosome?

A4: While plasmid-based systems are useful for rapid prototyping and screening of genes, they often present challenges for large-scale industrial fermentation due to metabolic burden and genetic instability.[4] Chromosomal integration of the mevalonate pathway genes is generally preferred for creating stable and robust production strains, as it eliminates the need for antibiotics for plasmid maintenance and is more suitable for industrial applications.[4]

Troubleshooting Guides

Issue 1: Low Titer and Yield of this compound

Possible Cause 1: Insufficient Precursor (Acetyl-CoA) Supply

  • Troubleshooting Steps:

    • Disrupt competing pathways: In E. coli, deleting genes such as gltA (citrate synthase) or sucA (α-ketoglutarate dehydrogenase) can redirect carbon flux from the TCA cycle towards acetyl-CoA.[4][5]

    • Enhance glycolytic flux: Deleting atpFH genes in E. coli has been shown to increase the rate of glycolysis and subsequently mevalonate production.[4]

    • Engineer acetate (B1210297) assimilation: If using acetate as a carbon source, ensure efficient uptake and conversion to acetyl-CoA.[6]

    • In S. cerevisiae, engineer the pyruvate (B1213749) dehydrogenase (PDH) bypass: Overexpressing a feedback-insensitive acetyl-CoA synthetase (e.g., Se-acsL641P from Salmonella enterica) can significantly increase the cytosolic acetyl-CoA pool.[7][8][9]

    • Increase Coenzyme A (CoA) biosynthesis: In yeast, overexpressing pantothenate kinase (CAB1) and supplementing the medium with pantothenate can boost CoA levels, a necessary component of acetyl-CoA.[7][8]

Possible Cause 2: Limiting Cofactor (NADPH) Availability

  • Troubleshooting Steps:

    • Modify the pentose (B10789219) phosphate (B84403) pathway (PPP): The reduction of HMG-CoA to mevalonate requires NADPH. In E. coli, deleting pgi (phosphoglucose isomerase) can redirect flux into the PPP, increasing the NADPH/NADP+ ratio.[5][10] However, this strategy alone may not always improve mevalonate production and should be combined with other modifications.[5]

    • Bypass reactions: Engineering metabolic bypasses, such as the Entner-Doudoroff pathway, can be a promising strategy to improve both acetyl-CoA and NADPH supply.[11]

Possible Cause 3: Suboptimal Fermentation Conditions

  • Troubleshooting Steps:

    • Optimize oxygen supply: The oxygen level can significantly impact mevalonate production, especially when using acetate as a feedstock. Test different aeration conditions (e.g., fully aerobic, microaerobic, and anaerobic) to find the optimal state for your engineered strain.[6]

    • Medium optimization: The addition of complex nutrients like yeast extract can improve both titer and yield.[4] For yeast strains with engineered CoA biosynthesis, pantothenate supplementation is beneficial.[7]

Issue 2: Poor Cell Growth and Strain Instability

Possible Cause 1: Accumulation of Toxic Intermediates

  • Troubleshooting Steps:

    • Balance pathway enzyme expression: As mentioned in the FAQs, an imbalance, particularly insufficient HMG-CoA reductase (HMGR) activity, can lead to toxic HMG-CoA accumulation.[3]

    • Screen for optimal HMGR: The choice of HMGR is critical. HMGRs from different organisms exhibit varying activities. For example, a truncated form of MvaE (with only HMGR activity) from Enterococcus faecalis was found to be highly effective in S. cerevisiae.[12]

Possible Cause 2: Metabolic Burden from Plasmids

  • Troubleshooting Steps:

    • Chromosomal integration: To improve genetic stability and reduce metabolic load, integrate the mevalonate pathway genes into the host chromosome.[4] This creates a more robust strain for industrial-scale fermentation.[4]

    • Use of constitutive promoters: When integrating genes, using strong constitutive promoters can eliminate the need for inducers, further simplifying the fermentation process and improving stability.[4]

Issue 3: Mevalonate is being consumed by downstream pathways (S. cerevisiae)

Possible Cause: Active Isoprenoid Biosynthesis Pathway

  • Troubleshooting Steps:

    • Downregulate competing enzymes: In S. cerevisiae, mevalonate is a precursor for isoprenoids. To increase mevalonate accumulation, downregulate or inhibit key enzymes in the downstream pathway. A primary target is squalene (B77637) synthase, encoded by the ERG9 gene.[7][8] Repressing ERG9 can significantly enhance mevalonate titers.[7][8]

Quantitative Data Summary

Table 1: Comparison of this compound Production in Engineered E. coli

Strain Engineering StrategyHost StrainCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Heterologous MVA pathway (E. faecalis)E. coliGlucose47-0.94[13]
MVA pathway, gltA deletionE. coliGlucose8.00.40-[5][10]
MVA pathway, gltA deletionE. coliCellobiose5.70.25-[5][10]
Chromosomal integration, atpFH & sucA deletionE. coliGlucose300.49~1.01[4]
MVA pathway, 2-stage aerobic fermentationE. coliAcetate7.85-0.13[6]
MVA pathway, microaerobic fermentationE. coliAcetate4.970.29-[6]

Table 2: Comparison of this compound Production in Engineered S. cerevisiae

Strain Engineering StrategyHost StrainCarbon SourceTiter (g/L)Reference
Se-acsL641P, MVA pathway (E. faecalis)S. cerevisiaeGlucose1.39[7][8][9][14]
Se-acsL641P, MVA pathway, ERG9 inhibitionS. cerevisiaeGlucose-[7][8]
Se-acsL641P, MVA pathway, ERG9 inhibition, CAB1 overexpression + pantothenateS. cerevisiaeGlucose3.83[7][8][14]
Combined strategies in fed-batch bioreactorS. cerevisiaeGlucose13.3[7][8][14]

Experimental Protocols

Protocol 1: Quantification of Mevalonic Acid

This protocol is adapted from methodologies described in the literature.[15]

  • Sample Preparation: Centrifuge the cell culture at 13,000 x g for 10 minutes and collect the supernatant.

  • Lactonization: Acidify the supernatant to pH 2 with 3M HCl. Incubate at 45°C for 1 hour to convert mevalonic acid to mevalonolactone (B1676541).

  • Extraction: Saturate the sample with anhydrous Na₂SO₄. Extract the mevalonolactone with ethyl acetate. An internal standard can be added to the ethyl acetate for quantification.

  • Analysis: Analyze the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS) or a similar analytical technique.

Protocol 2: General Fed-Batch Fermentation for E. coli

This is a general protocol based on fed-batch strategies.[4][6][13]

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into a suitable seed medium (e.g., LB broth) and grow overnight at 37°C.

  • Bioreactor Setup: Prepare the fermentation medium in a sterilized bioreactor. The medium composition will depend on the specific strain and production strategy (e.g., glucose-based or acetate-based).

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.2.

  • Growth Phase: Maintain the culture at 37°C with controlled pH (e.g., 7.0, maintained with ammonia) and dissolved oxygen (DO) (e.g., >20% for aerobic growth).

  • Induction (if applicable): If using an inducible promoter system, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., mid-exponential phase).

  • Feeding Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of the carbon source (e.g., glucose or ammonium (B1175870) acetate) to maintain a desired growth rate or production state.

  • Production Phase: Adjust fermentation parameters (e.g., temperature, aeration) to optimize for mevalonate production. For example, the temperature might be lowered to 30°C, and aeration might be adjusted for microaerobic conditions.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀), substrate concentration, and mevalonate titer.

Visualizations

Mevalonate_Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB / ERG10 HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA mvaS / ERG13 AcetylCoA2 Acetyl-CoA Mevalonate This compound HMG_CoA->Mevalonate mvaE / HMG1/2 (HMGR) (Rate-limiting) NADP 2 NADP+ AcetylCoA2->HMG_CoA NADPH 2 NADPH NADPH->HMG_CoA E_coli_Engineering_Workflow cluster_0 Precursor Supply Enhancement cluster_1 Pathway Engineering cluster_2 Strain Optimization Enhance_Glycolysis Enhance Glycolysis (e.g., ΔatpFH) Introduce_MVA Introduce Heterologous MVA Pathway Enhance_Glycolysis->Introduce_MVA Block_TCA Block TCA Cycle (e.g., ΔgltA, ΔsucA) Block_TCA->Introduce_MVA Increase_NADPH Increase NADPH (e.g., Δpgi) Increase_NADPH->Introduce_MVA Balance_Expression Balance Pathway Expression Introduce_MVA->Balance_Expression Chromosomal_Integration Chromosomal Integration Balance_Expression->Chromosomal_Integration Optimize_Fermentation Optimize Fermentation (O₂, Nutrients) Chromosomal_Integration->Optimize_Fermentation Mevalonate_Production Mevalonate_Production Optimize_Fermentation->Mevalonate_Production Enhanced (S)-Mevalonic Acid Production S_cerevisiae_Engineering_Workflow cluster_0 Acetyl-CoA Supply cluster_1 MVA Pathway Optimization cluster_2 Downstream Pathway Control PDH_Bypass Engineer PDH Bypass (e.g., Se-acsL641P) Express_MVA_Pathway Express Heterologous MVA Pathway (e.g., from E. faecalis) PDH_Bypass->Express_MVA_Pathway Increase_CoA Increase CoA Supply (e.g., ↑CAB1) Increase_CoA->Express_MVA_Pathway Optimize_HMGR Optimize HMGR Activity (e.g., truncated EfHMGR) Express_MVA_Pathway->Optimize_HMGR Repress_ERG9 Repress Squalene Synthase (↓ERG9) Optimize_HMGR->Repress_ERG9 Mevalonate_Production Mevalonate_Production Repress_ERG9->Mevalonate_Production Enhanced (S)-Mevalonic Acid Production

References

Refining purification methods for (S)-Mevalonic acid from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining and purification of (S)-Mevalonic acid (MVA) from complex biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound.

Sample Preparation & Extraction

  • Question: I am seeing low recovery of MVA from my plasma/serum samples. What are the possible causes and solutions?

    • Answer: Low recovery can stem from several factors. Incomplete protein precipitation can trap MVA in the protein pellet. Ensure thorough vortexing and sufficient incubation time after adding the precipitating agent (e.g., methanol (B129727), acetonitrile). Additionally, the pH of your sample is critical; MVA exists in equilibrium with its lactone form, mevalonolactone (B1676541) (MVL). Acidic conditions favor the formation of the less polar MVL, which can be advantageous for certain extraction protocols.[1][2] Consider acidifying your sample with hydrochloric acid to convert MVA to MVL before solid-phase extraction (SPE).[1] The choice of SPE sorbent is also crucial; reverse-phase cartridges are commonly used for MVL. Finally, ensure your elution solvent is strong enough to recover the analyte from the SPE cartridge. A common elution solvent is methanol.[2]

  • Question: My purified MVA from a fermentation broth is colored. How can I remove the color?

    • Answer: Colored contaminants are common in fermentation broths. Activated carbon (charcoal) treatment is an effective method for decolorizing your MVA solution.[3][4] You can add powdered activated carbon to your solution, stir for a defined period (e.g., 45 minutes), and then remove it by filtration.[3] Nanofiltration can also be employed as a purification step to remove color components and other impurities.[3]

  • Question: How do I handle the equilibrium between mevalonic acid and mevalonolactone during sample preparation?

    • Answer: The interconversion between MVA and its lactone form, mevalonolactone (MVL), is pH-dependent.[5][6] To control this, you can intentionally shift the equilibrium to favor one form for consistent analysis.

      • For MVL analysis (common for GC-MS): Acidify the sample (e.g., with HCl) to drive the conversion to the lactone form.[1][2]

      • For MVA analysis (common for LC-MS): After extraction (which might be done in the lactone form), you can convert it back to the open-chain MVA by adding a mild base, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, before injection.[1]

Analytical Methods & Quantification

  • Question: I am having trouble detecting MVA using GC-MS. What should I do?

    • Answer: MVA is a polar and non-volatile compound, making it unsuitable for direct GC-MS analysis. Derivatization is necessary to increase its volatility.[7][8] A common approach is to first convert MVA to its lactone form (MVL) and then perform silylation to create a trimethylsilyl (B98337) (TMS) derivative.[9][10] Another derivatization strategy involves creating a bis(trifluoromethyl)benzyl ester followed by silylation.[9] Ensure your derivatization reaction goes to completion by optimizing reaction time and temperature.

  • Question: My LC-MS/MS signal for MVA is showing high variability and matrix effects. How can I improve my results?

    • Answer: Matrix effects are a common challenge when analyzing complex biological samples. The use of a stable isotope-labeled internal standard, such as Mevalonate-D7 or D3-mevalonic acid, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[1][11] Solid-phase extraction (SPE) is a crucial step to clean up the sample and reduce matrix interference.[1][2][12] Additionally, optimizing the chromatographic separation can help to resolve MVA from co-eluting matrix components.

  • Question: What are the typical quantitative parameters for MVA analysis in plasma?

    • Answer: The performance of analytical methods can vary, but here are some reported values for LC-MS/MS methods for MVA quantification in human plasma.

ParameterReported Value RangeCitation
Linearity Range0.5 - 50.0 ng/mL to 50 - 1000 ng/mL[2][13]
Lower Limit of Quantification (LLOQ)0.5 ng/mL to 2.5 ng/mL[1][12][13]
Extraction Recovery>76% to >85%[2][9]
Inter-day Precision (%RSD)< 15%[2]
Intra-day Precision (%CV)0.5% - 4%[1]

Experimental Protocols

1. Protocol for MVA Extraction from Plasma for LC-MS/MS Analysis

This protocol is adapted from validated methods for the quantification of mevalonate (B85504) in plasma.[1][2]

  • Sample Preparation:

    • To a 500 µL plasma sample, add a known amount of a stable isotope-labeled internal standard (e.g., 20 ng of Mevalonate-D7).[1]

    • Vortex mix the sample.

  • Lactonization:

    • Add 1 mL of 0.1 N HCl to the sample to acidify it and promote the conversion of MVA to mevalonolactone (MVL).[1][2]

    • Vortex and let the sample stand for 30 minutes.[2]

  • Solid-Phase Extraction (SPE):

    • Precondition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of 0.1 N HCl.[2]

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of water, and then 1 mL of 15% methanol in water.[2]

    • Dry the cartridge.

    • Elute the MVL with 3 x 0.5 mL of methanol.[2]

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • To convert MVL back to MVA, reconstitute the residue in 400 µL of 0.2% ammonium hydroxide.[1]

  • Analysis:

    • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[1]

2. Protocol for MVA Derivatization for GC-MS Analysis

This protocol is based on methods requiring derivatization for GC-MS analysis.[9][10]

  • Extraction and Lactonization:

    • Extract MVA from the biological matrix and convert it to mevalonolactone (MVL) using an acidification step as described in the LC-MS/MS protocol.

  • Derivatization (Silylation):

    • After evaporating the solvent containing the extracted MVL, add 30 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Incubate the mixture at 60°C for 1 hour or at room temperature for 18 hours to form the trimethylsilyl (TMS) derivative of MVL.[9]

    • Remove the excess reagent under a stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the derivatized sample in a suitable solvent, such as octane (B31449) (10 µL).[9]

    • Inject an aliquot into the GC-MS system.

Visualizations

Mevalonate_Pathway substance substance enzyme enzyme acetyl_coa Acetyl-CoA hmgs HMG-CoA synthase acetyl_coa->hmgs hmg_coa HMG-CoA hmgr HMG-CoA reductase (Rate-limiting step) hmg_coa->hmgr mva This compound mk Mevalonate kinase mva->mk mvp Mevalonate-5-phosphate pmk Phosphomevalonate kinase mvp->pmk mvpp Mevalonate-5-pyrophosphate md Diphosphomevalonate decarboxylase mvpp->md ipp Isopentenyl pyrophosphate downstream Isoprenoids, Cholesterol, etc. ipp->downstream hmgs->hmg_coa hmgr->mva mk->mvp pmk->mvpp md->ipp

Caption: The Mevalonate Pathway highlighting the position of this compound.

MVA_Purification_Workflow start_end start_end process process decision decision analysis analysis start Start: Complex Biological Matrix (e.g., Plasma, Fermentation Broth) homogenize Sample Homogenization & Internal Standard Spiking start->homogenize acidify Acidification (pH < 2) (MVA -> MVL) homogenize->acidify spe Solid-Phase Extraction (SPE) acidify->spe wash Wash to Remove Impurities spe->wash elute Elute Mevalonolactone (MVL) wash->elute analysis_choice Analysis Method? elute->analysis_choice derivatize Derivatization (e.g., Silylation) analysis_choice->derivatize GC-MS reconstitute Reconstitution in Alkaline Solution (MVL -> MVA) analysis_choice->reconstitute LC-MS gcms GC-MS Analysis derivatize->gcms lcms LC-MS/MS Analysis reconstitute->lcms end End: Quantified MVA Data gcms->end lcms->end

References

Validation & Comparative

Validating the Biological Activity of Synthetic (S)-Mevalonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function. The biological activity of mevalonic acid is stereospecific, with only the (3R)-enantiomer, corresponding to (S)-Mevalonic acid by IUPAC nomenclature, being biologically active.[1] This guide provides a comparative framework for validating the biological activity of synthetic this compound against its inactive (R)-enantiomer and the racemic mixture.

Comparative Analysis of Mevalonic Acid Enantiomers

The biological functionality of mevalonic acid is exclusively attributed to the (S)-enantiomer. This stereoselectivity is observed in its downstream processing by enzymes in the mevalonate pathway. Therefore, when validating a synthetic batch of mevalonic acid, it is crucial to assess its ability to elicit biological effects that are characteristic of the active (S)-form. The expected activities of the different forms are summarized below.

FormExpected Biological ActivityRationale
This compound HighThe naturally occurring and biologically active enantiomer that serves as the substrate for mevalonate kinase.
(R)-Mevalonic Acid None to NegligibleNot recognized by the enzymes of the mevalonate pathway.
Racemic (DL)-Mevalonic Acid ~50% of (S)-FormContains an equal mixture of the active (S)- and inactive (R)-enantiomers.

Experimental Validation of Biological Activity

To empirically validate the biological activity of synthetic this compound, two key experiments are recommended: a statin-rescue cell viability assay and an in vitro HMG-CoA reductase (HMGR) activity assay.

Statin-Rescue Cell Viability Assay

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, thereby depleting the cell of mevalonic acid and its downstream products, leading to cell growth inhibition.[2] Exogenously supplied, biologically active mevalonic acid can bypass this inhibition and "rescue" the cells, restoring their viability and proliferation.[3][4][5]

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, Caco-2, or other cell lines sensitive to statins) in a 96-well plate at a suitable density and allow them to adhere overnight.[6]

  • Statin Treatment: Treat the cells with a predetermined concentration of a statin (e.g., simvastatin (B1681759) or lovastatin) that is known to inhibit cell proliferation.

  • Mevalonic Acid Addition: Concurrently, treat the statin-exposed cells with varying concentrations of the synthetic mevalonic acid being tested ((S)-form, (R)-form, and racemic mixture). Include a positive control of a known biologically active mevalonic acid and a negative control with only statin treatment.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTS or crystal violet assay.[7]

Expected Quantitative Results:

Treatment GroupExpected Cell Viability (%)
Vehicle Control100%
Statin Only20-40%
Statin + this compound80-100% (dose-dependent rescue)
Statin + (R)-Mevalonic Acid20-40% (no significant rescue)
Statin + Racemic MVA50-70% (partial rescue)
Cholesterol Biosynthesis Assay

A direct method to assess the biological activity of synthetic this compound is to measure its impact on cholesterol synthesis, especially in cells where the pathway has been inhibited upstream.

Experimental Protocol:

  • Cell Culture and Statin Treatment: Culture cells as described above and treat with a statin to inhibit endogenous mevalonic acid production.

  • Mevalonic Acid Supplementation: Add the different forms of synthetic mevalonic acid ((S)-form, (R)-form, and racemic mixture) to the culture medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for the conversion of mevalonic acid to cholesterol.

  • Cholesterol Quantification: Lyse the cells and measure the total cellular cholesterol content using a commercially available cholesterol quantification kit.

Expected Quantitative Results:

Treatment GroupExpected Cholesterol Content (relative to control)
Vehicle Control100%
Statin OnlyDecreased
Statin + this compoundRestored to near-control levels
Statin + (R)-Mevalonic AcidRemains at decreased levels
Statin + Racemic MVAPartially restored

Visualizing the Mevalonate Pathway and Experimental Workflow

To further clarify the biological context and the experimental design, the following diagrams are provided.

Mevalonate_Pathway Mevalonate Signaling Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA S_MVA This compound HMG_CoA->S_MVA HMG-CoA Reductase MVAP Mevalonate-5-Phosphate S_MVA->MVAP Mevalonate Kinase MVAPP Mevalonate-5-Pyrophosphate MVAP->MVAPP IPP Isopentenyl Pyrophosphate (IPP) MVAPP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isoprenoids Isoprenoids (e.g., Cholesterol, Ubiquinone) IPP->Isoprenoids DMAPP->Isoprenoids Statins Statins Statins->HMG_CoA Inhibition

Caption: The Mevalonate Signaling Pathway.

Experimental_Workflow Experimental Workflow for Validating Synthetic Mevalonic Acid Start Start: Synthetic Mevalonic Acid Samples ((S)-form, (R)-form, Racemic) Cell_Culture Cell Seeding and Adherence Start->Cell_Culture Statin_Treatment Inhibit Endogenous MVA Production (Statin Treatment) Cell_Culture->Statin_Treatment MVA_Addition Add Synthetic MVA Samples Statin_Treatment->MVA_Addition Incubation Incubation (24-72 hours) MVA_Addition->Incubation Assay Perform Biological Assays Incubation->Assay Viability Cell Viability Assay (MTS) Assay->Viability Cholesterol Cholesterol Quantification Assay->Cholesterol Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Cholesterol->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for Validating Synthetic Mevalonic Acid.

References

A Comparative Guide to (S)-Mevalonic Acid and Mevalonolactone for Rescuing Statin-Induced Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins are a class of drugs that potently inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for fundamental cellular processes, including protein prenylation, cell signaling, and proliferation.[3][4] In a research context, the cytotoxic and cytostatic effects of statins are often harnessed to study these cellular processes. However, to confirm that the observed effects are specifically due to the inhibition of the mevalonate pathway, it is essential to "rescue" the cells by providing an exogenous source of mevalonate.

This guide provides a comparative analysis of the two most commonly used rescue agents: (S)-Mevalonic acid and its lactone form, mevalonolactone (B1676541). We will delve into their physicochemical properties, comparative efficacy based on available experimental data, and detailed protocols for key experiments.

Physicochemical Properties and Interconversion

This compound is the biologically active enantiomer. In aqueous solutions, it exists in a pH-dependent equilibrium with its cyclic ester, mevalonolactone.[5][6] In biological environments, with a pH of approximately 7.4, the open-chain carboxylate form (mevalonate) is predominant.[5] Mevalonolactone is generally more cell-permeable due to its greater lipophilicity and is believed to be rapidly hydrolyzed to mevalonic acid intracellularly.

PropertyThis compoundMevalonolactone
Molecular Formula C6H12O4C6H10O3
Molar Mass 148.16 g/mol 130.14 g/mol [7]
Form Open-chain carboxylic acidCyclic ester (lactone)[5]
Solubility Highly soluble in water and polar organic solvents.[5]Soluble in organic solvents like ethanol (B145695) and DMSO. Aqueous solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[8]
Stability Exists in equilibrium with mevalonolactone in aqueous solutions.[5]Can be hydrolyzed to mevalonic acid, especially under basic conditions.
Cell Permeability Less permeableMore permeable

Comparative Efficacy in Rescuing Statin-Induced Effects

Direct, head-to-head comparative studies of this compound and mevalonolactone are scarce in the literature. Most studies utilize one of the two compounds, often referring to them interchangeably, to demonstrate the on-target effects of statins. The effective rescue of statin-induced phenotypes, such as decreased cell viability, inhibition of cholesterol synthesis, and impaired protein prenylation, serves as evidence that these effects are a direct consequence of mevalonate pathway inhibition.

Rescue of Cell Viability and Proliferation

Statins can induce cell cycle arrest and apoptosis in various cell lines, effects that can be reversed by the addition of mevalonate. The following table summarizes data from studies that have used either mevalonic acid or mevalonolactone to rescue statin-induced cytotoxicity.

Cell LineStatin UsedRescue AgentConcentration of Rescue AgentOutcome
U87 GlioblastomaPitavastatinMevalonolactoneNot specifiedRescued cell viability from ~7% to ~82%.[9]
MDA-MB-431 Breast CancerPitavastatinMevalonolactoneNot specifiedRescued cell viability from ~16% to ~96%.[9]
MDA-MB-231, 4T1, CT26.WTSimvastatinMevalonic Acid0.5 mM and 1 mMSignificantly rescued cell viability.[7]
Human & Porcine Vascular Smooth Muscle CellsFluvastatinMevalonolactone1 mMCompletely reversed the reduction in cell number and G1/S-phase transition.
HOP-92, PC-3 Cancer CellsAtorvastatinMevalonateNot specifiedReversed atorvastatin-induced growth inhibition.[10]
Restoration of Cholesterol Synthesis

A primary function of the mevalonate pathway is cholesterol biosynthesis. Statins deplete intracellular cholesterol levels, an effect that can be counteracted by mevalonate supplementation.

Cell LineStatin UsedRescue AgentOutcome
HOP-92, PC-3 Cancer CellsAtorvastatinMevalonatePrevented the atorvastatin-induced depletion of cholesterol.[10]
Reversal of Protein Prenylation Inhibition

The mevalonate pathway produces isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification of small GTPases (e.g., Ras, Rho).[3] This process, known as prenylation, is critical for their membrane localization and function. Statins inhibit prenylation, leading to the accumulation of unprenylated proteins in the cytosol. This inhibition can be reversed by mevalonate.

Cell Line/SystemStatin UsedRescue AgentOutcome
HUVECFluvastatinGeranylgeranyl pyrophosphate (GGPP)*Reversed the statin-induced accumulation of unprenylated RhoA and Rac1.[11]

*Note: In this study, the downstream product GGPP was used for rescue, demonstrating that the effects of statins on protein prenylation are mediated through the depletion of isoprenoids.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for assessing the rescue of statin-induced cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • Statin of choice (e.g., Simvastatin, Atorvastatin)

  • This compound or Mevalonolactone

  • MTS reagent (containing PES)[12]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the statin, both with and without the rescue agent (this compound or mevalonolactone). Include appropriate vehicle controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS solution to each well.[12]

  • Incubate for 1-4 hours at 37°C.[12]

  • Record the absorbance at 490 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cholesterol Quantification Assay

This protocol allows for the measurement of total cholesterol in cell lysates.

Materials:

  • Cell culture dishes

  • Statin and rescue agents

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction solvent (e.g., Chloroform:Isopropanol:IGEPAL)[13]

  • Cholesterol Quantification Kit (Fluorometric or Colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Culture cells to the desired confluency and treat with the statin, with or without the rescue agent, for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Extract lipids from the cell pellet using an appropriate organic solvent mixture.[13]

  • Centrifuge to pellet cell debris and collect the lipid-containing supernatant.

  • Air-dry the organic solvent.

  • Resuspend the lipid extract in the assay buffer provided with the cholesterol quantification kit.

  • Perform the cholesterol assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of cholesterol.[13]

  • Measure the signal using a fluorometer or spectrophotometer and calculate the cholesterol concentration based on a standard curve.

Western Blot for Protein Prenylation Status

This protocol is used to detect the accumulation of unprenylated small GTPases, a hallmark of statin treatment. Unprenylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE compared to their prenylated counterparts.

Materials:

  • Cell culture dishes

  • Statin and rescue agents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for a small GTPase (e.g., RhoA, Rac1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the statin, with or without the rescue agent.

  • Lyse the cells in ice-cold lysis buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. Look for a shift in the molecular weight of the target protein in the statin-treated samples, which indicates an accumulation of the unprenylated form.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mevalonate pathway and a typical experimental workflow for a statin rescue experiment.

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_inhibition Statin Inhibition cluster_rescue Rescue Agents cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonic_Acid This compound HMG-CoA_Reductase->Mevalonic_Acid Statins Statins Statins->HMG-CoA_Reductase Inhibition Mevalonolactone Mevalonolactone Mevalonic_Acid->Mevalonolactone Equilibrium IPP_DMAPP IPP / DMAPP Mevalonic_Acid->IPP_DMAPP FPP Farnesyl-PP IPP_DMAPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway and Points of Intervention.

Statin_Rescue_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (24-72h) cluster_analysis Downstream Analysis A Seed Cells B Overnight Incubation A->B C1 Control (Vehicle) C2 Statin C3 Statin + Rescue Agent (this compound or Mevalonolactone) D1 Cell Viability Assay (MTS/MTT) C1->D1 D2 Cholesterol Quantification C1->D2 D3 Western Blot for Unprenylated Proteins C1->D3 C2->D1 C2->D2 C2->D3 C3->D1 C3->D2 C3->D3

Caption: Experimental Workflow for Statin Rescue Studies.

Discussion and Conclusion

Both this compound and mevalonolactone are effective in rescuing the cellular effects of statins, confirming that these effects are on-target and mediated through the inhibition of the mevalonate pathway. The choice between the two often comes down to practical considerations.

  • Mevalonolactone is more commonly available commercially and its higher lipophilicity may facilitate better cell permeability. It is presumed to be efficiently converted to the active mevalonic acid in the physiological environment of cell culture.

  • This compound is the biologically active form and can be used directly. Some researchers may prefer to use the acid form to eliminate any potential variability in the rate of hydrolysis of the lactone, especially in short-term experiments. This can be prepared from mevalonolactone by hydrolysis with a base like KOH.[16]

Based on the available literature, both compounds are used at concentrations typically ranging from 0.1 mM to 1 mM to achieve effective rescue. The optimal concentration should be determined empirically for each cell type and experimental condition.

References

(S)-Mevalonic Acid vs. Farnesyl Pyrophosphate: A Comparative Guide for Cell Culture Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolic intermediates is critical for designing robust cell culture experiments. This guide provides a comprehensive comparison of two central molecules in the mevalonate (B85504) pathway, (S)-Mevalonic acid and Farnesyl pyrophosphate (FPP), when used as supplements in cell culture.

The mevalonate pathway is a vital metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for fundamental cellular processes.[1][2] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for protein prenylation, a post-translational modification that anchors proteins to cell membranes and is critical for their function.[3][4] This pathway is a common target for drugs like statins, which inhibit HMG-CoA reductase, the rate-limiting enzyme in mevalonate production.[2] Consequently, supplementing cell cultures with downstream metabolites like this compound or FPP can be a powerful tool to investigate cellular processes or to rescue cells from the effects of pathway inhibitors.

Product Performance Comparison

This compound and Farnesyl pyrophosphate, when used as supplements, exhibit distinct effects on cellular physiology due to their different entry points into the mevalonate pathway. This compound serves as a precursor for the entire downstream pathway, replenishing the pools of all subsequent isoprenoids and cholesterol. In contrast, FPP supplementation bypasses the initial steps of the pathway, directly providing the substrate for farnesylation, geranylgeranylation (after conversion to GGPP), and cholesterol synthesis.

The choice between these two supplements depends on the specific experimental question. This compound is ideal for rescuing the global effects of HMG-CoA reductase inhibition, while FPP allows for a more targeted investigation of processes downstream of its formation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effects of this compound and Farnesyl pyrophosphate on cell proliferation and viability, particularly in the context of statin-induced inhibition.

Table 1: Effect on Cell Proliferation in Statin-Treated Cells

Cell LineStatin TreatmentSupplementConcentrationEffect on ProliferationReference
U937/WTSimvastatinThis compoundIncreasing concentrationsRescued cell growth[5]
U937/WTSimvastatinFarnesyl pyrophosphate (FPP)Increasing concentrationsRescued cell growth[5]
Colon Cancer CellsLovastatin (5 µM)This compound (MVA)0.5 mMRestored cell proliferation[6]
Cervical Cancer Cells (CaSki, HeLa, ViBo)StatinsThis compound100 µMRescued from proliferation inhibition[7]
Cervical Cancer Cells (CaSki, HeLa, ViBo)StatinsFarnesyl pyrophosphate (FPP)20 µMRescued from proliferation inhibition[7]

Table 2: Effect on Cell Viability in Statin-Treated Cells

Cell LineStatin TreatmentSupplementConcentrationEffect on Cell ViabilityReference
3T3-L1Simvastatin (5 µM)This compound250 µMRescued from statin-induced cell death[8]
3T3-L1Simvastatin (5 µM)Farnesyl pyrophosphate (FPP)1, 10, 50 µMDid not rescue from cell death[8]
Glioblastoma (U87) & Breast Cancer (MDA-MB-231)StatinsThis compoundNot specifiedRescued from statin-induced cell death[9]
Glioblastoma (U87) & Breast Cancer (MDA-MB-231)StatinsFarnesyl pyrophosphate (FPP)Not specifiedVery little or no effect on statin-induced cell death[9]

Experimental Protocols

Key Experiment: Statin Rescue with Mevalonic Acid or FPP

This protocol describes a typical experiment to assess the ability of this compound or FPP to rescue cells from the anti-proliferative effects of statins.

1. Cell Seeding:

  • Plate cells (e.g., U87 glioblastoma or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well in their recommended growth medium.

  • Incubate overnight to allow for cell attachment.

2. Treatment:

  • The following day, treat the cells with a predetermined concentration of a statin (e.g., 10 µM pitavastatin).[9]

  • In parallel, treat cells with the statin in combination with varying concentrations of either this compound (e.g., 100 µM) or Farnesyl pyrophosphate (e.g., 20 µM).[7] Include control wells with untreated cells and cells treated with the supplements alone.

3. Incubation:

  • Incubate the cells for a period of 48 to 72 hours.[5]

4. Cell Viability/Proliferation Assay:

  • Assess cell viability or proliferation using a standard method such as the MTT assay.

  • Briefly, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a detergent reagent and measure the absorbance at 570 nm.

  • The absorbance is proportional to the number of viable, metabolically active cells.

5. Data Analysis:

  • Calculate the percentage of cell proliferation or viability relative to the untreated control.

  • Compare the effects of the statin alone to the statin plus supplement conditions to determine the extent of rescue.

Key Experiment: Analysis of Protein Prenylation

This protocol outlines a method to analyze the status of protein farnesylation and geranylgeranylation.

1. Cell Lysis:

  • After treatment as described above, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for unprenylated forms of proteins like HDJ2 (a farnesylation target) or Rap1A (a geranylgeranylation target).[10]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Analysis:

  • The presence of unprenylated protein bands in statin-treated cells indicates inhibition of the mevalonate pathway.

  • A reduction or disappearance of these bands in cells co-treated with this compound or FPP demonstrates the restoration of protein prenylation.

Visualizations

Mevalonate_Pathway cluster_supplements Supplements AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA MevalonicAcid This compound HMG_CoA->MevalonicAcid HMG-CoA Reductase (inhibited by Statins) Mevalonate5P Mevalonate-5-P MevalonicAcid->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) DMAPP->GPP + IPP FPP Farnesyl-PP (FPP) GPP->FPP + IPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP + IPP Squalene Squalene FPP->Squalene FarnesylatedProteins Farnesylated Proteins (e.g., Ras, Lamins) FPP->FarnesylatedProteins Farnesyltransferase GeranylgeranylatedProteins Geranylgeranylated Proteins (e.g., Rho, Rab) GGPP->GeranylgeranylatedProteins Geranylgeranyltransferase Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway and points of supplementation.

Statin_Rescue_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with: - Control - Statin - Statin + Mevalonic Acid - Statin + FPP Incubate1->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 Assay Perform Cell Viability Assay (e.g., MTT) Incubate2->Assay Analyze Analyze Data: Compare Proliferation/Viability Assay->Analyze End End Analyze->End

Caption: Workflow for a statin rescue experiment.

References

A Comparative Guide to the Reproducibility of Analytical Methods for (S)-Mevalonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the quantification of (S)-Mevalonic acid (MVA), a key intermediate in the cholesterol biosynthesis pathway. The reproducibility and reliability of these methods are critical for applications in drug development, metabolic research, and clinical diagnostics. This document summarizes quantitative performance data and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.

Quantitative Performance Data

The following tables summarize the key performance parameters for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.

Table 1: Comparison of Reproducibility and Performance Parameters for LC-MS/MS Methods

ParameterMethod 1Method 2Method 3
Linearity (r²) > 0.99[1]0.999[2]Not Specified
Linearity Range 0.5 - 50.0 ng/mL[1]2.5 - 250 ng/mL[2]Up to 50 ng/mL[3]
Intra-assay Precision (CV%) Not Specified0.5% - 4%[2]2.2% (at 6.5 ng/mL), 2.6% (at 10.5 ng/mL)[3]
Inter-assay Precision (CV%) Not Specified< 5% (inter-batch variability)[4]9% (at 10.5 ng/mL)[3]
Accuracy (Recovery %) Low (due to matrix effect)[1]Not Specified98 ± 8%[3]
Limit of Detection (LOD) Not Specified2 pg[2]0.1 ng/mL[3]
Limit of Quantification (LOQ) 0.5 ng/mL[1]2.5 ng/mL[2]0.5 ng/mL[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the literature.

Protocol 1: LC-MS/MS Quantification of Mevalonic Acid in Human Plasma

This method is characterized by its simple, specific, and sensitive approach to determining MVA levels in human plasma.

1. Sample Preparation:

  • Plasma samples are isolated using solid-phase extraction.[1]

  • A deuterated form of MVA is utilized as an internal standard.[1]

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Ionization Mode: Negative-ion electrospray ionization.[1]

Protocol 2: Rapid LC-MS/MS Analysis of Mevalonate (B85504) in Plasma

This protocol is designed for reliable and fast quantitative determination of mevalonate in plasma.

1. Sample Preparation:

  • A 500 µL plasma sample is spiked with 20 ng of Mevalonate-D7 as an internal standard.[2]

  • Samples are acidified with hydrochloric acid to convert mevalonate to mevalonolactone.[2]

  • Purification is performed using solid-phase extraction (SPE).[2]

  • The dried samples are redissolved in 400 µL of 0.2% ammonium hydroxide (B78521) to revert to the non-lactonic form before a 10 µL injection.[2]

2. High-Performance Liquid Chromatography (HPLC):

  • Column: Thermo Scientific BioBasic AX (150 × 2.1 mm, 5 µm).[2]

  • Mobile Phase: A gradient is used with mobile phase A consisting of 10 mM ammonium formate (pH 8) and mobile phase B being acetonitrile.[2]

  • Flow Rate: 200 µL/min.[2]

3. Mass Spectrometry:

  • Instrument: LTQ linear ion trap mass spectrometer with an electrospray ionization (ESI) probe.[2]

  • Ion Polarity: Negative.[2]

  • Selected Ions for Quantification: m/z 147→ 59 for mevalonate and m/z 154→ 59 for mevalonate-D7.[2]

Protocol 3: LC-MS/MS Measurement of Serum Mevalonic Acid as Mevalonic Acid Lactone

This method focuses on the measurement of MVA in its lactone form (MVAL) in serum.

1. Sample Preparation:

  • MVA in the serum is converted to mevalonic acid lactone (MVAL) in vitro.[3]

  • MVAL and a deuterated internal standard are extracted using an online solid-phase extraction procedure.[3]

2. Liquid Chromatography:

  • Column: Luna PFP column (Phenomenex) for enhanced selectivity of polar compounds.[3]

  • Mobile Phase: A gradient system with methanol (B129727) and water containing 5 mmol/L ammonium formate buffer (pH 2.5).[3]

3. Mass Spectrometry:

  • Instrument: API 5000 tandem mass spectrometer.[3]

  • Ionization Mode: Positive electrospray ionization.[3]

Visualizing the Workflow

The following diagrams illustrate key aspects of the analytical process and the underlying biochemical pathway.

Mevalonate Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonic_acid This compound hmg_coa->mevalonic_acid HMG-CoA reductase (Rate-limiting step) isoprenoids Isoprenoids, Sterols, etc. mevalonic_acid->isoprenoids Multiple Steps

Caption: The Mevalonate pathway for isoprenoid and sterol biosynthesis.

General Workflow for Analytical Method Reproducibility Assessment cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation sample_collection Sample Collection (e.g., Plasma, Serum) spiking Spiking with Internal Standard sample_collection->spiking extraction Extraction (e.g., SPE) spiking->extraction conversion Chemical Conversion (optional, e.g., lactonization) extraction->conversion chromatography Chromatographic Separation (LC or GC) conversion->chromatography ms Mass Spectrometric Detection (MS/MS) chromatography->ms data_analysis Data Acquisition & Processing ms->data_analysis linearity Linearity & Range report Final Report linearity->report precision Precision (Intra- & Inter-day) precision->report accuracy Accuracy (Recovery) accuracy->report sensitivity Sensitivity (LOD & LOQ) sensitivity->report data_analysis->linearity data_analysis->precision data_analysis->accuracy data_analysis->sensitivity

Caption: A generalized workflow for assessing analytical method reproducibility.

References

A Comparative Guide to Deuterated (S)-Mevalonic Acid as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mevalonic acid (MVA), a key intermediate in the cholesterol biosynthesis pathway, is critical for research in metabolic diseases, oncology, and cardiovascular disorders. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of deuterated (S)-Mevalonic acid, a commonly used internal standard, with its theoretical alternative, ¹³C-labeled this compound.

Performance Comparison: Deuterated vs. ¹³C-Labeled this compound

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. The choice between deuteration and ¹³C-labeling, however, can significantly impact assay performance.

Deuterated this compound, typically hepta-deuterated (D₇) or tri-deuterated (D₃), has been widely adopted and validated for the quantification of MVA in various biological matrices.[1][2][3] While effective, it is not without its potential drawbacks. The alternative, ¹³C-labeled this compound, is considered theoretically superior due to its greater isotopic stability and closer chemical identity to the unlabeled analyte.

The following table summarizes the performance characteristics of deuterated this compound based on published data and compares it with the expected performance of a ¹³C-labeled analog.

Performance ParameterDeuterated this compound¹³C-Labeled this compound (Theoretical)
Linearity (r²) >0.99[2]Expected to be >0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in human plasma[2]Expected to be comparable or potentially lower due to reduced baseline noise.
Intra-assay Precision (%CV) 2.2% - 2.6%[4]Expected to be ≤ 2%
Inter-assay Precision (%CV) 9%[4]Expected to be < 9%
Accuracy (% Recovery) 98 ± 8%[4]Expected to be consistently closer to 100%
Chromatographic Co-elution Potential for slight retention time shift (isotope effect).Co-elutes perfectly with the unlabeled analyte.
Isotopic Stability Risk of H/D exchange, especially under certain pH and temperature conditions.Highly stable with no risk of back-exchange.
Matrix Effect Compensation Generally effective, but differential matrix effects can occur with chromatographic shifts. A significant matrix effect has been observed in urine samples.[1]More effective at compensating for matrix effects due to identical chromatographic behavior.

Experimental Protocols

A detailed experimental protocol for the quantification of mevalonic acid in human plasma using a deuterated internal standard is provided below. This protocol is a composite based on several validated methods.[1][2][4]

Sample Preparation
  • Spiking: To 500 µL of human plasma, add a known concentration of deuterated this compound internal standard.

  • Lactonization: Acidify the sample with hydrochloric acid to convert mevalonic acid to its lactone form (mevalonolactone), which is more amenable to extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge.

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the mevalonolactone (B1676541) with an appropriate organic solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A reverse-phase column, such as a C18 or a more polar-endcapped C18, is typically used.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[2][4]

    • Flow Rate: A flow rate of 0.2-0.8 mL/min is typical.

  • Mass Spectrometry:

    • Ionization: Negative ion electrospray ionization (ESI) is often used for the detection of mevalonic acid.[1][2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both mevalonic acid and its deuterated internal standard.

Visualizations

Mevalonate Pathway

The following diagram illustrates the central role of mevalonic acid in the cholesterol biosynthesis pathway.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase MevalonicAcid This compound HMGCoA->MevalonicAcid HMG-CoA reductase (Rate-limiting step) Mevalonate5P Mevalonate-5-phosphate MevalonicAcid->Mevalonate5P Mevalonate kinase Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP Phosphomevalonate kinase IPP Isopentenyl pyrophosphate Mevalonate5PP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Isopentenyl pyrophosphate isomerase Isoprenoids Isoprenoids, Sterols (e.g., Cholesterol) IPP->Isoprenoids DMAPP->Isoprenoids MVA_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Deuterated This compound IS Plasma->Spike Lactonize Acidification (Lactonization) Spike->Lactonize SPE Solid-Phase Extraction Lactonize->SPE DryReconstitute Dry Down & Reconstitute SPE->DryReconstitute LC Liquid Chromatography (Separation) DryReconstitute->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

References

A Comparative Analysis of the Mevalonate Pathway: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for cellular function in all domains of life. While the core pathway is conserved, significant differences exist between its operation in prokaryotes and eukaryotes. These distinctions offer crucial insights for researchers in fields ranging from microbiology to drug development, particularly in the quest for novel antimicrobial agents and therapies for metabolic diseases. This guide provides an objective comparison of the mevalonate pathway in these two domains, supported by experimental data and detailed methodologies.

Key Distinctions at a Glance

The primary divergence in isoprenoid biosynthesis lies in the initial steps. While eukaryotes and archaea predominantly utilize the mevalonate pathway, most bacteria employ the alternative methylerythritol 4-phosphate (MEP) pathway.[1] However, a number of pathogenic Gram-positive bacteria rely on the mevalonate pathway, making its components attractive targets for antimicrobial drug design.[2]

The upper mevalonate pathway, which converts acetyl-CoA to mevalonate, is largely conserved across prokaryotes and eukaryotes that possess it.[3] In contrast, the lower pathway, responsible for converting mevalonate to the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), exhibits greater variability, particularly in archaea.[3]

Regulation of the pathway also presents a key point of differentiation. In eukaryotes, the pathway is tightly regulated at multiple levels, including transcriptional control by Sterol Regulatory Element-Binding Proteins (SREBPs) and feedback inhibition of key enzymes, most notably HMG-CoA reductase.[4][5] This intricate regulation is largely absent in prokaryotes.

Quantitative Comparison of Key Enzymes

The kinetic properties of the enzymes in the mevalonate pathway can vary significantly between prokaryotic and eukaryotic organisms. These differences can be exploited for the development of selective inhibitors. The following tables summarize key quantitative data for several enzymes in the pathway.

Enzyme Organism Substrate Km (µM) kcat (s-1) Reference
HMG-CoA Synthase Enterococcus faecalis (Prokaryote)Acetoacetyl-CoA0.5-[6]
Avian Mitochondria (Eukaryote)Acetoacetyl-CoA--[6]
HMG-CoA Reductase Pseudomonas mevalonii (Prokaryote)(S)-HMG-CoA4.3-[7]
Human (Eukaryote)(S)-HMG-CoA--[7]
Mevalonate Kinase Staphylococcus aureus (Prokaryote)R,S-Mevalonate41-[3][8]
Staphylococcus aureus (Prokaryote)ATP339-[3][8]
Rat Ovary (Eukaryote)dl-Mevalonate3.6-[9]
Rat Ovary (Eukaryote)MgATP2-120-[9]
Phosphomevalonate Kinase Streptococcus pneumoniae (Prokaryote)Phosphomevalonate4.23.4[9]
Streptococcus pneumoniae (Prokaryote)ATP743.4[9]
Saccharomyces cerevisiae (Eukaryote)Mevalonate-5-phosphate885320 (µmol/min/mg)[3]
Saccharomyces cerevisiae (Eukaryote)ATP98.3320 (µmol/min/mg)[3]
Pig Liver (Eukaryote)Phosphomevalonate123060 (µmol/min/mg)[3]
Pig Liver (Eukaryote)ATP433060 (µmol/min/mg)[3]
Human (Eukaryote)(R)-5-phosphomevalonate2546.4 (µmol/min/mg)[10]
Human (Eukaryote)ATP26052 (µmol/min/mg)[10]
Mevalonate Diphosphate (B83284) Decarboxylase Human (Eukaryote)(R,S)-Mevalonate diphosphate28.9366 (µmol/min/mg)[8]
Human (Eukaryote)ATP690366 (µmol/min/mg)[8]

Comparative Inhibition of HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in the eukaryotic mevalonate pathway and the target of statin drugs. While statins are highly effective against eukaryotic HMG-CoA reductase, they exhibit significantly lower efficacy against the prokaryotic enzyme, a difference attributed to structural variations between the two classes of enzymes.[7][11][12]

Inhibitor Organism/Cell Line IC50 (nM) Reference
AtorvastatinHuman Liver Microsomes40-100[13]
CerivastatinHuman Liver Microsomes6[13]
FluvastatinHuman Liver Microsomes40-100[13]
LovastatinHuman Liver Microsomes100-300[13]
PravastatinHuman Liver Microsomes100-300[13]
Simvastatin (B1681759)Human Liver Microsomes100-300[13]
SimvastatinHep G2 cells18[14]
LovastatinHep G2 cells61[14]
PravastatinHep G2 cells95[14]

Signaling Pathways and Experimental Workflows

To visualize the differences and experimental approaches, the following diagrams are provided in DOT language.

mevalonate_pathway_comparison cluster_prokaryote Prokaryotic Mevalonate Pathway cluster_eukaryote Eukaryotic Mevalonate Pathway p_acetyl_coa Acetyl-CoA p_acetoacetyl_coa Acetoacetyl-CoA p_acetyl_coa->p_acetoacetyl_coa atoB p_hmg_coa HMG-CoA p_acetoacetyl_coa->p_hmg_coa HMGS p_mevalonate Mevalonate p_hmg_coa->p_mevalonate HMGR p_mevalonate_p Mevalonate-5-P p_mevalonate->p_mevalonate_p MVK p_mevalonate_pp Mevalonate-5-PP p_mevalonate_p->p_mevalonate_pp PMVK p_ipp IPP p_mevalonate_pp->p_ipp MDD p_dmapp DMAPP p_ipp->p_dmapp IDI e_acetyl_coa Acetyl-CoA e_acetoacetyl_coa Acetoacetyl-CoA e_acetyl_coa->e_acetoacetyl_coa ACAT e_hmg_coa HMG-CoA e_acetoacetyl_coa->e_hmg_coa HMGS e_mevalonate Mevalonate e_hmg_coa->e_mevalonate HMGR e_mevalonate_p Mevalonate-5-P e_mevalonate->e_mevalonate_p MVK e_mevalonate_pp Mevalonate-5-PP e_mevalonate_p->e_mevalonate_pp PMVK e_ipp IPP e_mevalonate_pp->e_ipp MDD e_dmapp DMAPP e_ipp->e_dmapp IDI e_cholesterol Cholesterol e_dmapp->e_cholesterol srebp SREBP Regulation e_cholesterol->srebp srebp->e_hmg_coa Inhibition

Caption: Comparative diagram of the mevalonate pathway in prokaryotes and eukaryotes.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_inhibition Inhibitor Screening expression Gene Expression (Prokaryotic or Eukaryotic) purification Protein Purification (e.g., Ni-NTA) expression->purification reaction_setup Reaction Setup: - Purified Enzyme - Substrates - Cofactors - Buffer purification->reaction_setup incubation Incubation (Controlled Temperature) reaction_setup->incubation detection Detection of Product/Cofactor Change (Spectrophotometry/HPLC) incubation->detection inhibitor_assay Reaction with Inhibitor detection->inhibitor_assay ic50 IC50 Determination inhibitor_assay->ic50

Caption: General experimental workflow for enzyme characterization and inhibitor screening.

drug_targeting_logic start Identify Essential Pathway in Pathogen pathway_diff Pathway Absent or Significantly Different in Host? start->pathway_diff pathway_diff->start No, find new target enzyme_select Select Key Enzyme as Target pathway_diff->enzyme_select Yes inhibitor_screen High-Throughput Screening for Inhibitors enzyme_select->inhibitor_screen lead_opt Lead Optimization for Selectivity and Potency inhibitor_screen->lead_opt preclinical Preclinical and Clinical Trials lead_opt->preclinical

Caption: Logical workflow for targeting the mevalonate pathway for antimicrobial drug development.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified HMG-CoA reductase and for screening inhibitors.

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • Purified HMG-CoA reductase (prokaryotic or eukaryotic)

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in assay buffer. Keep all solutions on ice.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • X µL of HMG-CoA Reductase Assay Buffer

    • 10 µL of NADPH solution

    • 10 µL of purified HMG-CoA reductase

    • For inhibitor screening, add 2 µL of the test compound or vehicle control.

  • Initiate Reaction: Add 10 µL of HMG-CoA substrate solution to each well to start the reaction. The final volume should be approximately 200 µL.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Mevalonate Kinase Activity Assay (Coupled Spectrophotometric)

This assay measures mevalonate kinase activity by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 50 mM NaCl, 10 mM MgCl2, 0.05 mM DTT)

  • Purified mevalonate kinase

  • Mevalonate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Reaction mixture

    • Purified mevalonate kinase

    • Mevalonate solution

  • Initiate Reaction: Add ATP solution to each well to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the mevalonate kinase activity.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Mevalonate Diphosphate Decarboxylase Assay (Coupled Spectrophotometric)

This assay measures the ADP produced from the ATP-dependent decarboxylation of mevalonate diphosphate.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, 100 mM KCl, 10 mM MgCl2)

  • Purified mevalonate diphosphate decarboxylase

  • Mevalonate diphosphate solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 96-well clear flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Reaction mixture

    • Purified mevalonate diphosphate decarboxylase

    • ATP solution

  • Initiate Reaction: Add mevalonate diphosphate solution to each well to start the reaction.[5]

  • Measurement: Monitor the decrease in absorbance at 340 nm, which is proportional to the enzyme activity.[5]

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Conclusion

The mevalonate pathway, while fundamentally conserved, exhibits critical differences between prokaryotes and eukaryotes in terms of enzyme kinetics, regulation, and susceptibility to inhibitors. These distinctions are not merely academic; they form the basis for developing selective therapeutic agents. For researchers and drug development professionals, a thorough understanding of these comparative aspects is paramount for identifying novel drug targets and designing effective, targeted therapies. The data and protocols presented in this guide offer a foundational resource for furthering this critical area of research.

References

A Guide to Confirming the Stereospecificity of Mevalonate Pathway Enzymes for (R)-Mevalonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key enzymes in the mevalonate (B85504) pathway, focusing on the stereochemical precision that leads to the synthesis of the biologically active (3R)-enantiomer of mevalonic acid. It is a common misconception that the pathway produces (S)-Mevalonic acid; in fact, all known biological systems utilizing this pathway generate (R)-Mevalonic acid. This document outlines the established stereospecificity of the critical enzymes and provides detailed experimental protocols to verify these characteristics.

The mevalonate pathway is a vital metabolic route for the biosynthesis of isoprenoids, a diverse class of molecules essential for numerous cellular functions. The stereochemical integrity of the pathway's intermediates is paramount for the correct synthesis of downstream products like cholesterol, steroid hormones, and coenzyme Q10.

Stereospecificity of Key Mevalonate Pathway Enzymes

The initial steps of the mevalonate pathway involve the sequential action of three enzymes that convert acetyl-CoA to (R)-mevalonic acid. The stereochemistry is critically determined at two key stages: the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its subsequent reduction to mevalonate.

EnzymeReactionSubstrate StereochemistryProduct StereochemistryKey Stereochemical Feature
Acetoacetyl-CoA Thiolase (AACT) 2 Acetyl-CoA → Acetoacetyl-CoA + CoANot applicableNot applicableThis reaction does not involve a chiral center.
HMG-CoA Synthase (HMGS) Acetoacetyl-CoA + Acetyl-CoA → (S)-HMG-CoA + CoANot applicable(S)-3-hydroxy-3-methylglutaryl-CoAThe condensation reaction establishes the 'S' configuration at the C3 position of HMG-CoA.
HMG-CoA Reductase (HMGR) (S)-HMG-CoA + 2 NADPH → (R)-Mevalonate + 2 NADP+ + CoA(S)-3-hydroxy-3-methylglutaryl-CoA(R)-3,5-dihydroxy-3-methylpentanoic acidThe enzyme stereospecifically reduces the thioester group of (S)-HMG-CoA to a primary alcohol, forming (R)-mevalonate. (R)-HMG-CoA is not a substrate for this enzyme[1].

Experimental Protocols for Stereospecificity Confirmation

To experimentally verify the stereospecificity of HMG-CoA Synthase and HMG-CoA Reductase, the following protocols can be employed. These assays are designed to measure enzyme activity and can be adapted to compare the processing of different stereoisomers of substrates, should synthetic non-natural isomers be available.

Protocol 1: Spectrophotometric Assay for HMG-CoA Synthase Activity

This method measures the release of Coenzyme A (CoA) during the condensation reaction, which can be detected using dithiobisnitrobenzoic acid (DTNB).

Materials:

  • Purified recombinant HMG-CoA Synthase

  • Acetyl-CoA

  • Acetoacetyl-CoA

  • Dithiobisnitrobenzoic acid (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 130 µM DTNB, and 10 µM acetoacetyl-CoA.

  • Add varying concentrations of acetyl-CoA (e.g., 10–1400 µM) to initiate the reaction.

  • Add 1 µg of purified HMG-CoA Synthase to the mixture.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

To confirm stereospecificity, one could theoretically synthesize (R)-HMG-CoA and test it as a substrate in the reverse reaction, although this is not the physiologically relevant direction.

Protocol 2: High-Throughput Spectrophotometric Assay for HMG-CoA Reductase Activity

This assay measures the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant HMG-CoA Reductase

  • (S)-HMG-CoA

  • NADPH

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 50 mM sodium phosphate buffer (pH 6.8) and 0.8 mM NADPH.

  • Add the purified HMG-CoA Reductase enzyme (2 µg).

  • To initiate the reaction, add 0.8 mM (S)-HMG-CoA.

  • Immediately begin kinetic measurement of the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes).

  • The rate of NADPH oxidation is proportional to the HMG-CoA Reductase activity.

To confirm stereospecificity, this assay can be repeated using synthetically prepared (R)-HMG-CoA. It is expected that no significant activity will be observed with the (R)-enantiomer.

Protocol 3: LC-MS/MS-Based Assay for Mevalonic Acid Quantification

This highly sensitive method allows for the direct quantification of the mevalonate product and can be used to distinguish between its enantiomers if a chiral chromatography column is employed.

Materials:

  • Enzyme reaction components as described in Protocol 2

  • Internal standard (e.g., isotopically labeled mevalonic acid)

  • Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Chiral chromatography column (for enantiomer separation)

Procedure:

  • Perform the HMG-CoA Reductase enzymatic reaction as described in Protocol 2.

  • Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Add a known amount of the internal standard.

  • Analyze the samples by LC-MS/MS. The mevalonic acid product is separated from other reaction components by the liquid chromatography system and then detected and quantified by the mass spectrometer.

  • By using a chiral column, the (R)- and (S)-enantiomers of mevalonic acid can be separated and quantified independently, providing definitive confirmation of the stereospecificity of the enzyme.

Visualizing the Mevalonate Pathway and Experimental Workflows

Mevalonate_Pathway

HMGR_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition Buffer Prepare Assay Buffer (50 mM Phosphate, pH 6.8) Mix Combine Buffer, NADPH, and HMGR in 96-well plate Buffer->Mix NADPH_sol Prepare NADPH Solution (0.8 mM) NADPH_sol->Mix Enzyme_sol Prepare HMGR Solution (2 µ g/reaction ) Enzyme_sol->Mix Substrate_sol Prepare (S)-HMG-CoA Solution (0.8 mM) Initiate Initiate reaction by adding (S)-HMG-CoA Substrate_sol->Initiate Mix->Initiate Read Measure Absorbance at 340 nm kinetically at 37°C Initiate->Read Analyze Calculate rate of NADPH oxidation Read->Analyze

References

A Comparative Guide to (S)-Mevalonic Acid Supplementation: In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Mevalonic acid (MVA), a pivotal intermediate in the biosynthesis of cholesterol and a vast array of non-sterol isoprenoids, is a subject of intense research interest. Its supplementation provides a direct means to bypass the rate-limiting step of the mevalonate (B85504) pathway, catalyzed by HMG-CoA reductase, which is the target of widely used statin drugs. This guide offers an objective comparison of the efficacy of this compound supplementation in in vivo and in vitro settings, supported by experimental data, detailed protocols, and pathway visualizations.

The primary role of MVA supplementation in experimental biology is often to rescue or reverse the effects of HMG-CoA reductase inhibitors (statins), thereby confirming that the observed cellular or physiological changes are a direct consequence of mevalonate pathway inhibition. This approach has been instrumental in elucidating the diverse functions of mevalonate-derived products beyond cholesterol, such as in protein prenylation, cell signaling, and mitochondrial function.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the differential effects and concentrations of mevalonic acid used in various experimental models.

Table 1: In Vitro Efficacy of this compound Supplementation

Cell Line/SystemExperimental ContextMVA ConcentrationObserved EffectCitation
Human LymphocytesStimulation of cell growth0.5 - 10 mMStimulated DNA synthesis, morphologic transformation, and cell cycling.[1]
Chinese Hamster Ovary (CHO)Study of isoprenoid metabolismVaried concentrationsAt low concentrations, favored farnesylcysteine synthesis; at high concentrations, cholesterol and geranylgeranylcysteine synthesis were dominant.[2]
Swiss 3T3 CellsReversal of compactin-induced cell roundingNot specified, but sufficient to reverse effectsPrevented or reversed the rounded cell shape caused by HMG-CoA reductase inhibition.[3][4]
C2C12 MyotubesPrevention of statin-induced cytotoxicity80 - 110 µMPrevented the loss of cell viability induced by simvastatin.[5]
U87 Glioblastoma & MDA-MB-431 Breast CancerRescue from statin-induced cell deathNot specified, but sufficient to rescueRescued tumor cells from apoptosis and autophagy induced by statins.[6][7]
Bovine PreadipocytesStimulation of proliferation and differentiationIncreasing concentrationsIncreased adipocyte proliferation and HMGR expression in a dose-dependent manner.[8]
Vascular Endothelial CellsReversal of statin-induced immunomodulationNot specified, but in combination with simvastatinReversed the anti-inflammatory and immunoregulatory effects of simvastatin.[9]

Table 2: In Vivo Efficacy of this compound Supplementation

Animal ModelExperimental ContextMVA Dosage/AdministrationObserved EffectCitation
Humans (Familial Hypercholesterolemia)Treatment of hypercholesterolemia750 - 1500 mg/day (oral)Significant reduction in plasma cholesterol levels.[10]
MiceReversal of statin-induced anti-inflammatory effects10 mg/kg (intraperitoneal)Completely reversed the inhibitory effect of lovastatin (B1675250) on leukocyte recruitment.[11]
Aged MiceImprovement of skin barrier functionTopical applicationEnhanced resistance to skin damage and accelerated recovery of barrier function.[12]
RatsStudy of MVA metabolismIntravenous injectionRapid turnover with primary metabolism occurring in the kidneys to produce squalene (B77637) and lanosterol.[13]
Neonatal ChicksStudy of MVA metabolismIntraperitoneal injectionMaximal incorporation into lipids in the kidneys and liver.[14]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Cell Proliferation Assay (Lymphocyte Transformation)
  • Objective: To assess the effect of mevalonic acid on the proliferation of human peripheral blood lymphocytes.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood lymphocytes from healthy donors using Ficoll-Hypaque density gradient centrifugation.

    • Cell Culture: Culture the isolated lymphocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Treatment: Add this compound to the cell cultures at final concentrations ranging from 0.5 mM to 10 mM. Include a control group with no MVA supplementation.

    • Stimulation (Optional): In parallel experiments, cells can be co-treated with a mitogen like Concanavalin A to assess MVA's effect on stimulated proliferation. To study rescue effects, cells can be pre-treated with an HMG-CoA reductase inhibitor (e.g., compactin) before MVA addition.

    • Proliferation Assessment: After a 72-hour incubation period, add ³H-thymidine to the cultures and incubate for another 18 hours. Harvest the cells and measure the incorporation of ³H-thymidine into DNA using a scintillation counter. Increased counts indicate enhanced DNA synthesis and cell proliferation.[1]

In Vivo Anti-Inflammatory Effect Assessment (Mouse Air Pouch Model)
  • Objective: To determine if mevalonic acid can reverse the anti-inflammatory effects of statins in vivo.

  • Methodology:

    • Animal Model: Use male CD-1 mice. Create a subcutaneous air pouch on the back by injecting sterile air.

    • Treatment: Administer a statin (e.g., lovastatin at 10 mg/kg) orally. In the rescue group, co-administer mevalonate (10 mg/kg) via intraperitoneal injection at 20, 12, and 0.5 hours before inducing inflammation.

    • Inflammation Induction: Inject an inflammatory agent (e.g., lipopolysaccharide - LPS) into the air pouch.

    • Sample Collection: After a set time (e.g., 6 hours), lavage the pouch with saline to collect the exudate.

    • Analysis: Centrifuge the exudate to separate the cells. Perform a total leukocyte count using a hemocytometer. The number of leukocytes recruited to the pouch is a measure of the inflammatory response. A reversal of the statin-induced reduction in leukocyte count by MVA indicates its efficacy.[11]

Visualizing the Molecular Context

Diagrams created using Graphviz provide a clear visual representation of the pathways and experimental logic discussed.

The Mevalonate Pathway and its Key Outputs

The synthesis of both sterol (e.g., cholesterol) and non-sterol isoprenoids is critically dependent on the production of mevalonic acid. This pathway highlights the central role of HMG-CoA reductase, the target of statins, and the position of MVA supplementation.

Mevalonate_Pathway cluster_nonsterol AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase MVA This compound HMGCoA->MVA HMG-CoA Reductase (Statin Target) IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (e.g., Ras, Rho) FPP->ProteinPrenylation Farnesylation Dolichol Dolichol FPP->Dolichol CoQ10 Coenzyme Q10 FPP->CoQ10 GGPP->ProteinPrenylation Geranyl- geranylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Biosynthetic Pathway.

Experimental Workflow: Statin Inhibition and MVA Rescue

This diagram illustrates the common experimental design used to probe the functions of the mevalonate pathway. The "rescue" with MVA is a critical step to ensure the observed effects are specifically due to the inhibition of HMG-CoA reductase.

MVA_Rescue_Workflow Start Cellular or Animal Model Control Control (Vehicle) Start->Control Group 1 Statin Treatment with Statin (HMG-CoA Reductase Inhibitor) Start->Statin Group 2 Rescue Treatment with Statin + MVA Start->Rescue Group 3 Endpoint Measure Biological Endpoint (e.g., Proliferation, Viability, Inflammation) Control->Endpoint Statin->Rescue MVA bypasses inhibition Statin->Endpoint Rescue->Endpoint

Caption: Logic of a Mevalonic Acid Rescue Experiment.

Conclusion

The comparison of in vivo and in vitro data reveals the multifaceted roles of this compound and its downstream metabolites. In vitro studies are invaluable for dissecting the molecular mechanisms at the cellular level, demonstrating MVA's role in proliferation, survival, and protein modification. These studies often require millimolar concentrations of MVA to elicit effects, likely due to cellular transport and metabolic factors.

Conversely, in vivo studies confirm the physiological relevance of these findings, showing that systemic or topical administration of MVA can impact complex processes such as cholesterol homeostasis, inflammation, and tissue repair at lower, pharmacologically relevant doses. The metabolism of MVA is also a key differentiator, with tissues like the kidney and liver playing a dominant role in its processing in vivo.

For researchers and drug development professionals, understanding these differences is critical. While in vitro models provide a controlled environment to test hypotheses, in vivo efficacy is the ultimate test of therapeutic potential. The data strongly supports that MVA supplementation is a powerful tool, not only for studying the pleiotropic effects of the mevalonate pathway but also as a potential therapeutic agent in conditions characterized by its dysregulation.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (S)-Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. While (S)-Mevalonic acid is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.[1] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential laboratory hazards. Although this compound is not considered hazardous, the use of standard PPE is mandatory to protect against unforeseen reactions and to instill a culture of safety. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosols.[1]
Hand Protection Protective gloves (e.g., nitrile or butyl rubber)Prevents direct skin contact with the chemical.[2]
Body Protection Impervious clothing, such as a laboratory coatProtects skin and personal clothing from spills.[1]
Respiratory Protection Suitable respirator (use in well-ventilated areas)Recommended when engineering controls cannot maintain exposure below acceptable limits or as an additional precaution.[1]

Experimental Protocols: Donning and Doffing PPE

A critical aspect of laboratory safety is the correct procedure for putting on (donning) and taking off (doffing) PPE. This ensures that contaminants are not inadvertently spread to the user or the surrounding environment.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill and Disposal:

  • In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent material.

  • Collect the spilled material and place it in a suitable container for disposal.

  • Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[3][4] Do not allow the product to enter drains.[1] For small quantities of non-hazardous acids, neutralization may be an option, but it should be performed by trained personnel.[5] Always consult your institution's specific waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Mevalonic acid
Reactant of Route 2
Reactant of Route 2
(S)-Mevalonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.